molecular formula C4H11ClN4O2 B074394 (S)-2-amino-3-guanidinopropanoic acid hydrochloride CAS No. 1482-99-1

(S)-2-amino-3-guanidinopropanoic acid hydrochloride

Número de catálogo: B074394
Número CAS: 1482-99-1
Peso molecular: 182.61 g/mol
Clave InChI: ZOXYHKHLLCDEAX-DKWTVANSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-amino-3-guanidinopropanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H11ClN4O2 and its molecular weight is 182.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334940. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2.ClH/c5-2(3(9)10)1-8-4(6)7;/h2H,1,5H2,(H,9,10)(H4,6,7,8);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYHKHLLCDEAX-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163935
Record name 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482-99-1
Record name L-Alanine, 3-[(aminoiminomethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1482-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(aminoiminomethyl)amino]-L-alanine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.586
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-2-amino-3-guanidinopropanoic acid hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-amino-3-guanidinopropanoic acid hydrochloride , also known as L-2-amino-3-guanidinopropionic acid hydrochloride, is a synthetic amino acid derivative that has garnered interest in biochemical and pharmacological research. This document provides a comprehensive overview of its chemical properties, synthesis, analysis, and biological activities, with a focus on its role as a modulator of enzyme activity.

Core Chemical Properties

This compound is a white crystalline powder. Its chemical structure features a propanoic acid backbone with an amino group at the alpha-position and a guanidino group attached to the beta-carbon. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

PropertyValueReference
Molecular Formula C₄H₁₁ClN₄O₂[1][2]
Molecular Weight 182.61 g/mol [1][2]
CAS Number 1482-99-1[1][2]
Appearance White powder
Melting Point ~220 °C (decomposes)[1]
Boiling Point 370.8 °C at 760 mmHg[1]
Flash Point 178.1 °C[1]
Storage Temperature 2-8°C

Synthesis and Purification

A logical precursor for this synthesis is (S)-2,3-diaminopropanoic acid hydrochloride. The terminal amino group of the diaminopropanoic acid can be selectively guanidinylated.

Proposed Synthetic Workflow:

G start (S)-2,3-diaminopropanoic acid hydrochloride reaction Guanylation Reaction start->reaction reagent S-methylisothiourea sulfate + Base (e.g., NaOH) reagent->reaction product (S)-2-amino-3-guanidinopropanoic acid hydrochloride reaction->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthesis and purification workflow for this compound.

Purification: Purification of the final product would typically involve recrystallization from a suitable solvent system, such as an alcohol-water mixture, to remove unreacted starting materials and byproducts.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. While specific spectral data is not publicly available, predicted spectra can be generated. The ¹H NMR spectrum in D₂O would be expected to show signals for the α-proton, the two β-protons, and exchangeable protons of the amino and guanidinium groups. The ¹³C NMR spectrum would show distinct signals for the carboxyl carbon, the α-carbon, the β-carbon, and the guanidinium carbon.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound. Due to its polar nature, a suitable ion-pairing agent may be required in the mobile phase.

Biological Activity and Experimental Protocols

The primary reported biological activity of (S)-2-amino-3-guanidinopropanoic acid (AGPA) is its interaction with arginase.

Arginase Inhibition

(S)-2-amino-3-guanidinopropanoic acid is a weak inhibitor of human arginase I and is not a substrate for the enzyme.[3] Arginase is a key enzyme in the urea cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea. By inhibiting arginase, compounds can modulate the levels of L-arginine, which is also a substrate for nitric oxide synthase (NOS).

Arginase Inhibition Signaling Pathway:

G cluster_0 Arginase Pathway cluster_1 Nitric Oxide Synthase Pathway Arginine L-Arginine Arginase Arginase I Arginine->Arginase Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea NOS Nitric Oxide Synthase (NOS) NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Arginine2 L-Arginine Arginine2->NOS AGPA (S)-2-amino-3- guanidinopropanoic acid AGPA->Arginase Inhibits

Caption: (S)-2-amino-3-guanidinopropanoic acid inhibits arginase, potentially increasing L-arginine availability for nitric oxide synthesis.

Experimental Protocol: Arginase Activity Assay (Colorimetric)

This protocol is a standard method to determine arginase activity and can be adapted to assess the inhibitory potential of compounds like this compound.[4][5]

Materials:

  • Arginase enzyme (e.g., from bovine liver)

  • L-arginine solution (substrate)

  • Maleic acid buffer with manganous sulfate (for enzyme activation)

  • Urea standards

  • Colorimetric reagent (e.g., α-isonitrosopropiophenone or diacetyl monoxime)

  • Acid mixture (e.g., H₂SO₄/H₃PO₄)

  • 96-well microplate and reader

Procedure:

  • Enzyme Activation: Prepare a solution of arginase in maleic acid buffer containing MnSO₄ and incubate to activate the enzyme.

  • Inhibitor Preparation: Prepare various concentrations of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the activated arginase, the inhibitor solution (or buffer for control), and pre-incubate.

  • Initiate Reaction: Add the L-arginine solution to all wells to start the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding the acid mixture.

  • Color Development: Add the colorimetric reagent to each well and heat to develop the color, which is proportional to the amount of urea produced.

  • Measurement: Cool the plate and measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Data Analysis: Construct a urea standard curve to determine the amount of urea produced in each reaction. Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Experimental Workflow for Arginase Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Activate Arginase (with MnSO4) D Pre-incubate Arginase with Inhibitor/Buffer A->D B Prepare Inhibitor Solutions ((S)-2-amino-3-guanidinopropanoic acid HCl) B->D C Prepare L-Arginine (Substrate) E Add L-Arginine to Initiate Reaction C->E D->E F Incubate at 37°C E->F G Stop Reaction (add acid) F->G H Add Colorimetric Reagent & Heat G->H I Measure Absorbance H->I J Calculate Inhibition & IC50 I->J

Caption: Workflow for determining the inhibitory activity of this compound on arginase.

Safety Information

This compound is an irritant. Standard laboratory safety precautions should be taken when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is a valuable tool for researchers studying enzyme kinetics and metabolic pathways, particularly those involving L-arginine metabolism. Its ability to weakly inhibit arginase provides a basis for its use in studies aimed at understanding the interplay between the urea cycle and nitric oxide synthesis. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

Physicochemical properties of (S)-2-amino-3-guanidinopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-amino-3-guanidinopropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound (CAS No. 1482-99-1).[1] This compound is the hydrochloride salt of an alanine analogue.[2][3] The information herein is compiled to support research and development activities, offering structured data, general experimental protocols, and logical relationship diagrams.

Chemical Identity and Structure

This compound is structurally related to the proteinogenic amino acid L-arginine, but with a shorter alkyl chain. Its systematic IUPAC name is (2S)-2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride.

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

Table 1: General Physicochemical Properties
PropertyValueSource
Molecular Formula C₄H₁₁ClN₄O₂[1][2]
Molecular Weight 182.61 g/mol [1][2]
Appearance White powder
Melting Point ~220 °C (with decomposition)[1][2]
Boiling Point 370.8 °C at 760 mmHg[1][2]
Flash Point 178.1 °C[1][2]
Solubility May dissolve in DMSO.[2] Data for the closely related L-Arginine HCl indicates it is freely soluble in water.[4][5][6]
Storage Temperature 2-8°C[7]
Table 2: Computed and Structural Properties
PropertyValueSource
LogP 0.574[2]
Hydrogen Bond Donor Count 5[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 3[2]
Heavy Atom Count 11[2]
Complexity 151[2]
InChI Key ZOXYHKHLLCDEAX-UHFFFAOYSA-N[2]

Safety and Handling

Based on available safety data, this compound should be handled with care.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment : Recommended PPE includes dust mask (type N95, US), eyeshields, and gloves.

Structural Relationships and Characterization Workflow

To provide context, the following diagrams illustrate the structural relationship of the target compound to other relevant amino acids and a general workflow for its physicochemical characterization.

cluster_alanine Alanine Core cluster_target Target Compound cluster_arginine Related Amino Acid Ala Alanine (Base Structure) Target (S)-2-amino-3-guanidinopropanoic acid (Guanidino group on β-carbon) Ala->Target Addition of guanidino group on β-carbon Arg L-Arginine (Guanidino group on δ-carbon) Arg->Target Shorter Alkyl Chain

Caption: Structural relationship between Alanine, the target compound, and L-Arginine.

start Sample Receipt (CAS: 1482-99-1) visual Visual Inspection (Appearance, Color) start->visual thermal Thermal Analysis (Melting Point, DSC) visual->thermal solubility Solubility Screening (Aqueous, Organic) visual->solubility spectro Spectroscopic Analysis visual->spectro chrom Chromatography (Purity, e.g., TLC/HPLC) visual->chrom data Data Compilation & Reporting thermal->data solubility->data nmr NMR (¹H, ¹³C) (Structural Verification) spectro->nmr ir FT-IR (Functional Groups) spectro->ir ms Mass Spectrometry (Molecular Weight) spectro->ms nmr->data ir->data ms->data chrom->data

Caption: General experimental workflow for physicochemical characterization.

Experimental Protocols

While detailed, compound-specific experimental protocols were not available in the cited literature, the following section outlines standard methodologies for determining key physicochemical properties. These are provided as a reference for laboratory practice.

Determination of Melting Point

The melting point is a critical indicator of purity. A standard capillary melting point apparatus can be used.

  • Sample Preparation : A small amount of the dried, powdered this compound is packed into a capillary tube to a depth of 2-3 mm.

  • Instrumentation : The capillary tube is placed into a calibrated melting point apparatus.

  • Measurement : The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. The observation of decomposition (charring, gas evolution) should also be noted, as is expected for this compound around 220 °C.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The potassium bromide (KBr) disk method is a common technique for solid samples.

  • Sample Preparation : A small amount of the compound (approx. 1-2 mg) is ground with ~100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.

  • Disk Formation : The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disk.

  • Spectral Acquisition : The KBr disk is placed in the sample holder of an FT-IR spectrometer.

  • Analysis : The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The resulting spectrum should be compared with a reference spectrum if available, and characteristic peaks for amine (N-H), guanidinium (C=N, N-H), carboxylic acid (C=O, O-H), and alkyl (C-H) groups should be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms. A ¹H NMR spectrum is available for this compound.[1]

  • Sample Preparation : A precise amount of the substance (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. A reference standard like TMS may be added if not present in the solvent.

  • Data Acquisition : The NMR tube is placed in the spectrometer, and the magnetic field is shimmed for homogeneity. The ¹H NMR spectrum is acquired using appropriate pulse sequences.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected.

  • Spectral Analysis : The chemical shifts, integration (proton ratios), and coupling patterns (spin-spin splitting) are analyzed to confirm the proton environments within the molecular structure. A ¹³C NMR spectrum can be acquired similarly to identify all unique carbon atoms.

References

An In-depth Technical Guide on the Synthesis and Purification of (S)-2-amino-3-guanidinopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of (S)-2-amino-3-guanidinopropanoic acid hydrochloride, a valuable amino acid derivative used in various research and pharmaceutical development applications. This document details the synthetic pathways, experimental protocols, and purification methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

(S)-2-amino-3-guanidinopropanoic acid, an analogue of alanine, is a key building block in the synthesis of peptides and other bioactive molecules.[1] Its guanidinium group, also found in the amino acid arginine, is crucial for various biological interactions, making this compound a subject of interest in medicinal chemistry and drug design. This guide will focus on a common and effective synthetic route starting from (S)-2,3-diaminopropanoic acid (DAP), employing protecting group strategies and a guanidinylation reaction, followed by purification to yield the hydrochloride salt.

Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process that involves:

  • Orthogonal Protection: The starting material, (S)-2,3-diaminopropanoic acid, has two amino groups that require selective protection to ensure the guanidinylation occurs at the desired β-amino group. A common strategy involves the use of fluorenylmethoxycarbonyl (Fmoc) for the α-amino group and a tert-butyloxycarbonyl (Boc) group for the β-amino group, or vice versa.

  • Selective Deprotection: One of the protecting groups is selectively removed to expose a free amino group for the subsequent reaction.

  • Guanidinylation: The exposed amino group is reacted with a guanidinylating agent to introduce the guanidinium moiety.

  • Final Deprotection and Salt Formation: The remaining protecting group is removed, and the final product is isolated as its hydrochloride salt to improve stability and handling.

This overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow DAP (S)-2,3-diaminopropanoic acid Protected_DAP Orthogonally Protected DAP (e.g., Nα-Fmoc-Nβ-Boc-DAP) DAP->Protected_DAP Protection Selectively_Deprotected Selectively Deprotected DAP (e.g., Nα-Fmoc-DAP) Protected_DAP->Selectively_Deprotected Selective Deprotection Guanidinylated Protected Guanidinylated Product Selectively_Deprotected->Guanidinylated Guanidinylation Final_Product (S)-2-amino-3- guanidinopropanoic acid hydrochloride Guanidinylated->Final_Product Deprotection & HCl Salt Formation IEX_Workflow cluster_0 Column Preparation cluster_1 Purification Process cluster_2 Product Recovery Resin Select Cation-Exchange Resin Equilibrate Equilibrate with Buffer Resin->Equilibrate Load Load Crude Sample Equilibrate->Load Wash Wash with Buffer Load->Wash Elute Elute with Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Desalt Desalt and Isolate Product Pool->Desalt

References

An In-depth Technical Guide on the Core Mechanism of Action of (S)-2-amino-3-guanidinopropanoic acid hydrochloride (L-Arginine Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-amino-3-guanidinopropanoic acid is the systematic name for the amino acid L-arginine. This guide details the multifaceted mechanism of action of its hydrochloride salt, focusing on its central role as a substrate for nitric oxide synthase and its involvement in other critical metabolic pathways.

Core Mechanism of Action: The L-Arginine-Nitric Oxide Pathway

The principal and most widely studied mechanism of action of L-arginine is its role as the sole biological precursor for the synthesis of nitric oxide (NO).[1][2] NO is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes.[3] The synthesis of NO from L-arginine is catalyzed by a family of enzymes known as nitric oxide synthases (NOS).[2][4]

This enzymatic reaction converts L-arginine and molecular oxygen into NO and L-citrulline.[4][5] The L-citrulline can be recycled back to L-arginine, thus sustaining NO production.[2][5]

There are three main isoforms of NOS:

  • Endothelial NOS (eNOS or NOS3): Constitutively expressed in endothelial cells, it is crucial for regulating vascular tone, blood pressure, and inhibiting platelet aggregation.[5][6]

  • Neuronal NOS (nNOS or NOS1): Found primarily in neuronal tissue, it functions as a neurotransmitter.

  • Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli in various cells, including macrophages, and it is involved in the immune response.[[“]]

The NO produced from L-arginine mediates numerous effects, including:

  • Vasodilation: NO is a potent vasodilator, relaxing the smooth muscle of blood vessels, which leads to improved blood flow and regulation of blood pressure.[1][8]

  • Immunomodulation: It plays a role in the proliferation of T-cells and is essential for the cytotoxic activity of macrophages.[1][[“]]

  • Neurotransmission: In the nervous system, NO is involved in synaptic plasticity and neuronal communication.

The availability of L-arginine can be a rate-limiting factor for NO production, particularly in conditions associated with endothelial dysfunction where endogenous inhibitors of NOS, such as asymmetric dimethylarginine (ADMA), are elevated.[6]

L_Arginine_NO_Pathway L_Arg L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arg->NOS Substrate NO Nitric Oxide (NO) NOS->NO Product L_Cit L-Citrulline NOS->L_Cit Co-product O2 O₂ O2->NOS NADPH NADPH NADPH->NOS Vascular Vascular Smooth Muscle Relaxation (Vasodilation) NO->Vascular Immune Immune Response (Macrophage activity) NO->Immune Neuro Neurotransmission NO->Neuro Recycle Recycling Pathway L_Cit->Recycle Recycle->L_Arg Argininosuccinate Synthase & Lyase

Caption: The L-Arginine to Nitric Oxide (NO) Synthesis Pathway.

Secondary Mechanisms of Action

Beyond NO synthesis, L-arginine is a crucial intermediate in several other metabolic pathways.

The Urea Cycle

In the liver, L-arginine is the immediate precursor of urea.[9] The enzyme arginase hydrolyzes L-arginine to produce urea and L-ornithine.[10][11] This reaction is the final step of the urea cycle, which is the primary pathway for the detoxification and excretion of ammonia, a toxic byproduct of amino acid catabolism.[1][12] L-ornithine re-enters the cycle to continue the process.[11] In certain urea cycle disorders, L-arginine becomes an essential amino acid to drive the cycle and facilitate nitrogen waste removal.[13]

Urea_Cycle L_Arg L-Arginine Arginase Arginase L_Arg->Arginase Urea Urea (Excreted) Arginase->Urea L_Orn L-Ornithine Arginase->L_Orn Cycle Urea Cycle Intermediates L_Orn->Cycle Enters Cycle Cycle->L_Arg Regenerates Ammonia Ammonia (NH₃) + CO₂ Ammonia->Cycle

Caption: Role of L-Arginine in the Urea Cycle.
Creatine and Polyamines Synthesis

L-arginine serves as a precursor for the synthesis of creatine, an essential molecule for energy storage in muscle and nerve cells in the form of phosphocreatine.[12][14] It is also a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine) through the action of arginase and ornithine decarboxylase.[11][12] Polyamines are critical for cell proliferation and differentiation.

Protein Synthesis and Hormonal Regulation

As an amino acid, L-arginine is a fundamental building block for protein synthesis.[14] It can also stimulate the release of several hormones, including growth hormone and insulin.[1][12] The mechanism for insulin secretion involves direct interaction with glucokinase in pancreatic β-cells and membrane depolarization.[[“]]

Quantitative Data

The metabolic fate and enzymatic interactions of L-arginine are characterized by specific quantitative parameters.

ParameterDescriptionTypical Value RangeReferences
Plasma L-Arginine Normal concentration in human plasma.50 - 150 µM
NOS Km for L-Arginine Michaelis-Menten constant, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity.1 - 20 µM
Arginase Km for L-Arginine Michaelis-Menten constant for the arginase enzyme.1 - 10 mM
Limit of Detection (LOD) Lowest concentration detectable by LC-MS for L-arginine in serum.1.7 µM[15][16]
Limit of Quantification (LOQ) Lowest concentration that can be quantitatively measured with acceptable precision and accuracy by LC-MS.3.2 µM[15][16]

Experimental Protocols

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a common indirect method to measure NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in biological fluids.[17][18][19]

Principle: This colorimetric assay involves a two-step diazotization reaction. First, nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine (NED) to form a stable, colored azo compound, which can be measured spectrophotometrically.[19][20]

Detailed Protocol:

  • Sample Preparation: Collect cell culture supernatants or other biological fluids. If necessary, deproteinize samples using methods like zinc sulfate precipitation to avoid interference.[19] Centrifuge to remove any precipitates.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 1 µM to 100 µM) in the same medium as the samples.[21]

  • Griess Reaction:

    • Pipette 50 µL of samples and standards in triplicate into a 96-well plate.[20]

    • Add 50 µL of sulfanilamide solution (e.g., 1% in 5% phosphoric acid) to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.[21]

    • Add 50 µL of NED solution (e.g., 0.1% in deionized water) to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.[17]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[20][21]

  • Calculation: Determine the nitrite concentration in the samples by interpolating their absorbance values against the standard curve.

Griess_Assay_Workflow start Start: Biological Sample (e.g., Cell Supernatant) prep 1. Sample Preparation (Deproteinization if needed) start->prep plate 2. Pipette Samples & Standards into 96-well Plate prep->plate reagent1 3. Add Sulfanilamide (Diazotization) plate->reagent1 incubate1 4. Incubate (5-10 min, RT, Dark) reagent1->incubate1 reagent2 5. Add NED (Azo Coupling) incubate1->reagent2 incubate2 6. Incubate (5-10 min, RT, Dark) reagent2->incubate2 measure 7. Measure Absorbance (540 nm) incubate2->measure calculate 8. Calculate Nitrite Concentration (vs. Standard Curve) measure->calculate end End: Quantified NO Production calculate->end

Caption: Experimental Workflow for the Griess Assay.
Quantification of L-Arginine by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation, identification, and quantification of L-arginine and its metabolites in biological samples.[22][23]

Principle: Reverse-phase HPLC (RP-HPLC) is commonly used. Since amino acids lack a strong chromophore, pre-column or post-column derivatization is often required for detection by UV or fluorescence detectors.[24] Mass spectrometry (LC-MS) offers higher sensitivity and specificity without the need for derivatization.[23][25]

Detailed Protocol (RP-HPLC with Pre-column Derivatization):

  • Sample Preparation: Precipitate proteins from plasma or tissue homogenates (e.g., with acetonitrile or perchloric acid). Centrifuge and collect the supernatant.

  • Derivatization: Mix the sample with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol.[24] This reaction forms a fluorescent isoindole derivative.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[24]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile/methanol).[24][26]

    • Flow Rate: Typically 1.0 mL/min.[24][26]

    • Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA derivative (e.g., Ex: 338 nm, Em: 450 nm).[24]

  • Quantification: Identify and quantify the L-arginine peak by comparing its retention time and area to those of known standards. The concentration is calculated from a standard curve.[27]

References

Biological role and significance of (S)-2-amino-3-guanidinopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Role and Significance of Guanidino Compounds Related to (S)-2-amino-3-guanidinopropanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of alanine, exists within a complex landscape of structurally similar guanidino compounds that play pivotal roles in cellular metabolism and signaling. While specific research on this particular molecule is limited, its structural analogues, namely Guanidinoacetic acid (GAA) and β-Guanidinopropionic acid (β-GPA), are subjects of extensive study. This technical guide provides a comprehensive overview of the biological significance, metabolic pathways, and experimental data related to these key guanidino compounds. By elucidating the roles of its better-understood counterparts, this paper aims to provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of modulating guanidino compound metabolism.

Introduction: The Guanidino Compound Family

Guanidino compounds are characterized by the presence of a guanidinium group, a functional group with the formula C(NH2)3+. This group, also found in the amino acid L-arginine, is crucial for a variety of biological functions, including energy metabolism, nitric oxide signaling, and ureagenesis.[1] this compound, also known as L-α-Amino-β-guanidinopropionic acid hydrochloride, is structurally an isomer of arginine.[2][3] However, its biological role is not well-defined in scientific literature, where it is often mentioned as a component of ergogenic supplements without detailed mechanistic studies.[2][4]

In contrast, two other guanidino compounds, Guanidinoacetic acid (GAA) and β-Guanidinopropionic acid (β-GPA), have well-documented and distinct biological activities that are of significant interest to the scientific and pharmaceutical communities.

  • Guanidinoacetic acid (GAA): The immediate endogenous precursor to creatine, a vital molecule for cellular energy homeostasis.[5]

  • β-Guanidinopropionic acid (β-GPA): A creatine analogue that acts as a modulator of cellular energy sensing pathways.[6]

This guide will focus on the established biological roles and significance of GAA and β-GPA to provide a robust framework for understanding the potential activities of related guanidino compounds.

Guanidinoacetic Acid (GAA): The Precursor to Creatine

GAA, also known as glycocyamine, is a naturally occurring amino acid derivative synthesized primarily in the kidneys and pancreas.[5] Its principal biological role is to serve as the direct precursor for the synthesis of creatine.[5]

Biosynthesis and Metabolism

The synthesis of creatine from GAA is a two-step process involving two key enzymes:

  • L-arginine:glycine amidinotransferase (AGAT): This enzyme catalyzes the transfer of an amidino group from L-arginine to glycine, forming GAA and ornithine. This reaction is considered the rate-limiting step in creatine biosynthesis.[5]

  • Guanidinoacetate N-methyltransferase (GAMT): In the liver, GAMT methylates GAA using S-adenosyl-L-methionine (SAM) as a methyl donor to produce creatine.[5]

GAA_Metabolism cluster_kidney Kidney/Pancreas cluster_liver Liver Arginine L-Arginine GAA Guanidinoacetic Acid (GAA) Arginine->GAA AGAT Ornithine Ornithine Arginine->Ornithine AGAT Glycine Glycine Glycine->GAA Creatine Creatine GAA->Creatine GAMT GAA->Creatine SAM S-adenosyl methionine (SAM) SAH S-adenosyl homocysteine (SAH) SAM->SAH Methylation

Biological Significance and Therapeutic Potential

The primary significance of GAA lies in its role in maintaining cellular creatine levels, which are critical for tissues with high and fluctuating energy demands, such as muscle and brain. Phosphocreatine, the phosphorylated form of creatine, serves as a rapidly accessible reservoir of high-energy phosphate for the regeneration of ATP.

Supplementation with GAA has been shown to be an effective strategy for increasing muscle and brain creatine concentrations, in some cases more effectively than creatine supplementation itself.[7] This has led to its investigation for various applications:

  • Improving muscle bioenergetics and performance: By boosting creatine stores, GAA can enhance physical performance and muscle function.

  • Neuroprotection: Adequate brain creatine levels are essential for neuronal health, and GAA supplementation is being explored for its potential in neurological and neurodegenerative disorders.

  • Arginine-sparing effect: Dietary GAA can reduce the metabolic demand for L-arginine for creatine synthesis, thereby "sparing" arginine for other essential pathways like nitric oxide production.[8]

Quantitative Data
ParameterValueSpecies/TissueReference
Increase in muscle creatine with GAAUp to 16.2%Human (vastus medialis)[7]
Increase in brain creatine with GAAUp to 16.2%Human (cerebellum, grey matter)[7]
Typical GAA supplementation dose3.0 g/day Human[7]
Experimental Protocols

Protocol: Assessment of Muscle Creatine Levels by Magnetic Resonance Spectroscopy (MRS)

A common method to non-invasively quantify muscle creatine is proton magnetic resonance spectroscopy (¹H-MRS).

  • Subject Preparation: Subjects fast for at least 4 hours prior to the scan.

  • MRS Acquisition:

    • A clinical MRI scanner (e.g., 1.5T or 3T) is used.

    • A surface coil is placed over the muscle of interest (e.g., vastus medialis).

    • Localized spectra are acquired using a PRESS (Point RESolved Spectroscopy) or STEAM (STimulated Echo Acquisition Mode) sequence.

    • Typical acquisition parameters: TR (repetition time) = 2000 ms, TE (echo time) = 30 ms, 128-256 averages.

  • Data Analysis:

    • The acquired spectra are processed using software such as LCModel or jMRUI.

    • The total creatine peak (at ~3.0 ppm) is quantified and often expressed relative to an internal reference signal, such as water or unsuppressed water signal, or as an absolute concentration.

    • Changes in the creatine peak area or concentration are compared before and after the supplementation period.

β-Guanidinopropionic Acid (β-GPA): A Modulator of Cellular Energy Sensing

β-GPA is a structural analogue of creatine that elicits profound effects on cellular energy metabolism, primarily through its interaction with the creatine kinase system and subsequent activation of AMP-activated protein kinase (AMPK).[6][9]

Mechanism of Action

β-GPA acts as a competitive inhibitor of creatine transport into cells and of creatine kinase, the enzyme that phosphorylates creatine.[9] This leads to a depletion of intracellular phosphocreatine stores, resulting in an increased AMP:ATP ratio. This shift in the cellular energy charge is a potent activator of AMPK, a master regulator of metabolism.[6]

bGPA_Pathway bGPA β-Guanidinopropionic Acid (β-GPA) CreatineKinase Creatine Kinase bGPA->CreatineKinase Inhibition Phosphocreatine Phosphocreatine Pool CreatineKinase->Phosphocreatine Depletion AMP_ATP_Ratio ↑ AMP:ATP Ratio Phosphocreatine->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK MitochondrialBiogenesis Mitochondrial Biogenesis AMPK->MitochondrialBiogenesis GlucoseUptake Glucose Uptake AMPK->GlucoseUptake FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation

Biological Significance and Therapeutic Potential

The activation of AMPK by β-GPA mimics some of the physiological effects of exercise and caloric restriction, making it a molecule of interest for various therapeutic applications:

  • Metabolic Diseases: By promoting glucose uptake and fatty acid oxidation, β-GPA has been shown to improve glucose control in animal models of diabetes.[10]

  • Mitochondrial Biogenesis: AMPK activation by β-GPA stimulates the expression of genes involved in the creation of new mitochondria, which can enhance cellular oxidative capacity.[11]

  • Cardiovascular Health: Studies have suggested that β-GPA may have blood pressure-lowering effects.[12]

  • Aging: Research indicates that β-GPA administration can delay age-related declines in lean mass and improve physical function in older animals.[13]

However, it is important to note that long-term use of β-GPA may have side effects, including the induction of mitochondrial DNA deletions and a potential negative impact on muscle growth in young, rapidly growing individuals.[9][10]

Quantitative Data
ParameterValueSpecies/TissueReference
Increase in cortical Cox1 gene expression1.5-foldMouse (cortex)[11]
Increase in midbrain Cox1 gene expression1.8-foldMouse (midbrain)[11]
Reduction in blood pressure (systolic)42.7 mmHgRat (spontaneously hypertensive)[12]
Reduction in blood pressure (diastolic)35.3 mmHgRat (spontaneously hypertensive)[12]
Experimental Protocols

Protocol: Western Blot Analysis of AMPK Activation

To assess the activation of AMPK, researchers typically measure the phosphorylation of AMPK at threonine 172 (p-AMPKα Thr172) relative to the total amount of AMPK protein.

  • Tissue/Cell Lysis:

    • Harvest tissues or cells and immediately homogenize in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-AMPKα (Thr172) (e.g., rabbit anti-p-AMPKα, 1:1000 dilution in 5% BSA/TBST).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total AMPKα to normalize the p-AMPKα signal.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

Distinguishing (S)-2-amino-3-guanidinopropanoic acid from its Analogues

While all three compounds share a guanidino group, their structural differences lead to distinct metabolic fates and biological activities.

(S)-2-amino-3-guanidinopropanoic acid is an alpha-amino acid, similar to arginine. GAA is an N-amidino derivative of glycine. β-GPA has the guanidino group attached to the beta-carbon of the propanoic acid backbone. These seemingly minor structural shifts are responsible for their different roles as a creatine precursor (GAA) versus a creatine kinase inhibitor (β-GPA). The specific biological activity of (S)-2-amino-3-guanidinopropanoic acid remains to be elucidated.

Conclusion and Future Directions

The study of guanidino compounds offers a promising avenue for the development of novel therapeutics targeting cellular energy metabolism. While this compound itself is not well-characterized, its analogues, Guanidinoacetic acid and β-Guanidinopropionic acid, have provided significant insights into the modulation of the creatine kinase system and AMPK signaling.

Future research should focus on:

  • Elucidating the specific biological role of (S)-2-amino-3-guanidinopropanoic acid: Does it interact with the creatine system? Does it have unique targets?

  • Comparative studies: Directly comparing the effects of these three guanidino compounds in various in vitro and in vivo models.

  • Structure-activity relationship studies: Synthesizing and testing novel derivatives to optimize their therapeutic properties and minimize off-target effects.

For drug development professionals, a deeper understanding of this class of compounds could lead to new treatments for a range of conditions, from metabolic disorders and myopathies to neurodegenerative diseases and the challenges of aging. This guide serves as a foundational resource for navigating the complex but rewarding field of guanidino compound research.

References

A Technical Guide to (S)-2-amino-3-guanidinopropanoic acid hydrochloride: Commercial Availability, Biochemical Significance, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-2-amino-3-guanidinopropanoic acid hydrochloride (CAS No. 1482-99-1), a compound of interest in various research fields. This document details its commercial suppliers and pricing, explores its biochemical roles with a focus on its relationship to creatine metabolism and cellular energy signaling, and presents relevant experimental contexts.

Commercial Suppliers and Pricing

This compound, also known as L-α-Amino-β-guanidinopropionic acid hydrochloride, is available from several commercial suppliers. The pricing is contingent on the purity and quantity of the compound. Below is a summary of available data from various suppliers.

SupplierCatalog NumberPurityQuantityPrice (USD)
Crysdot LLCCD2101379997%1g$158
iChemicalNot specifiedNot specifiedNot specifiedPrice on request
MedchemExpressHY-W016363Not specifiedNot specifiedPrice on request
Sigma-AldrichA5402≥97.5% (TLC)100mgPrice not readily available (product discontinued, but may be available from other sources)[1]
InvivoChemNot specifiedNot specified500mg, 1gPrice on request
Dana BioscienceBD00710186-5gNot specified5g$381.60
Career Henan Chemical Co.Not specified99%Per KG~$100.00

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

PropertyValue
CAS Number 1482-99-1[2]
Molecular Formula C4H11ClN4O2[3]
Molecular Weight 182.61 g/mol [3]
Melting Point ~220 °C (decomposes)[4]
Appearance White powder
Storage Temperature 2-8°C[1]

Experimental Protocols

General Guanidination of Primary Amines (for illustrative purposes):

This protocol is based on a general procedure for guanidinating lysine residues in peptides and may serve as a starting point for the synthesis of (S)-2-amino-3-guanidinopropanoic acid from (S)-2,3-diaminopropionic acid.

Materials:

  • (S)-2,3-diaminopropionic acid (starting material)

  • O-Methylisourea hemisulfate (guanidinating reagent)

  • Base Reagent (e.g., a suitable organic or inorganic base to achieve optimal pH)

  • Deionized water

  • Acid for stopping the reaction (e.g., HCl)

Procedure:

  • Dissolve the starting amino acid, (S)-2,3-diaminopropionic acid, in an appropriate buffer.

  • Prepare the guanidinating reagent by dissolving O-Methylisourea hemisulfate in deionized water.

  • Adjust the pH of the amino acid solution to the optimal range for the guanidination reaction using a suitable base.

  • Add the guanidinating reagent to the amino acid solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., 65°C) for a specific duration (e.g., 30 minutes).

  • Stop the reaction by acidifying the mixture with an appropriate acid, such as hydrochloric acid, which would also form the hydrochloride salt of the product.

  • The final product, this compound, would then need to be purified using standard techniques such as chromatography.

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Signaling Pathways and Mechanism of Action

The biological significance of this compound is closely linked to that of its structural analog, 3-guanidinopropionic acid (3-GPA), a known competitive inhibitor of the creatine transporter SLC6A8. This inhibition has profound effects on cellular energy metabolism, with implications for cancer therapy and metabolic diseases.

Inhibition of Creatine Transporter SLC6A8 in Cancer

In certain cancers, such as colorectal cancer, tumor cells upregulate the creatine transporter SLC6A8 to import phosphocreatine, a high-energy phosphate reserve, to maintain high ATP levels, especially in hypoxic environments. By competitively inhibiting SLC6A8, guanidinopropanoic acid derivatives can disrupt this energy supply, leading to reduced tumor growth and apoptosis.

SLC6A8_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Creatine_ext Creatine / Phosphocreatine SLC6A8 SLC6A8 (Creatine Transporter) Creatine_ext->SLC6A8 Transport Creatine_int Creatine / Phosphocreatine SLC6A8->Creatine_int ATP_pool ATP Pool Creatine_int->ATP_pool Supports Tumor_Growth Tumor Growth & Survival ATP_pool->Tumor_Growth Promotes GPA (S)-2-amino-3- guanidinopropanoic acid (or 3-GPA) GPA->SLC6A8 Competitive Inhibition

Caption: Inhibition of the SLC6A8 creatine transporter by (S)-2-amino-3-guanidinopropanoic acid analogs.

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

3-Guanidinopropionic acid has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation can lead to a variety of downstream effects, including the enhancement of insulin sensitivity and the promotion of glucose uptake, which explains the observed antihyperglycemic effects of 3-GPA.

AMPK_Activation GPA (S)-2-amino-3- guanidinopropanoic acid (or 3-GPA) AMPK AMPK Activation GPA->AMPK Activates Insulin_Sensitivity Increased Insulin Sensitivity AMPK->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Antihyperglycemic_Effect Antihyperglycemic Effect Insulin_Sensitivity->Antihyperglycemic_Effect Glucose_Uptake->Antihyperglycemic_Effect

Caption: Activation of the AMPK signaling pathway by (S)-2-amino-3-guanidinopropanoic acid analogs.

Experimental Workflow for Assessing Compound Effects

For researchers investigating the effects of this compound, a general experimental workflow is outlined below. This workflow can be adapted to study its impact on cancer cell metabolism or glucose uptake in metabolic research.

Experimental_Workflow cluster_assays 4. Downstream Assays Cell_Culture 1. Cell Culture (e.g., Colorectal Cancer Cells or Myotubes) Compound_Treatment 2. Treatment with (S)-2-amino-3-guanidinopropanoic acid hydrochloride Cell_Culture->Compound_Treatment Incubation 3. Incubation (Time-course & Dose-response) Compound_Treatment->Incubation Metabolite_Analysis Metabolite Analysis (Creatine, ATP levels) Incubation->Metabolite_Analysis Western_Blot Western Blot (p-AMPK, etc.) Incubation->Western_Blot Cell_Viability Cell Viability/Apoptosis Assay (MTT, FACS) Incubation->Cell_Viability Glucose_Uptake_Assay Glucose Uptake Assay Incubation->Glucose_Uptake_Assay Data_Analysis 5. Data Analysis & Interpretation Metabolite_Analysis->Data_Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Glucose_Uptake_Assay->Data_Analysis

Caption: A general experimental workflow for studying the effects of (S)-2-amino-3-guanidinopropanoic acid HCl.

Conclusion

This compound and its related compounds represent a promising area of research, particularly in the fields of oncology and metabolic diseases. Its mechanism of action as a competitive inhibitor of the creatine transporter SLC6A8 and an activator of AMPK signaling provides a solid foundation for further investigation. While detailed synthesis and experimental protocols for this specific compound are not widely published, the information available on the closely related 3-guanidinopropionic acid offers valuable insights for designing future studies. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

References

The Solubility Profile of (S)-2-amino-3-guanidinopropanoic acid hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of (S)-2-amino-3-guanidinopropanoic acid hydrochloride, commonly known as L-Arginine hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details experimental protocols for solubility determination, and illustrates a key biochemical pathway involving this compound.

Executive Summary

L-Arginine hydrochloride is a critical amino acid in various physiological processes, most notably as a precursor to the signaling molecule nitric oxide (NO). Its solubility is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability in research and pharmaceutical applications. This guide offers a comprehensive overview of its solubility in a range of common laboratory solvents, providing a valuable resource for optimizing experimental design and drug formulation.

Quantitative Solubility Data

The solubility of L-Arginine hydrochloride varies significantly with the solvent system and temperature. The following table summarizes the available quantitative data from various sources.

SolventSolubilityTemperatureNotes
Water75.1 g/100 mL[1]20 °CFreely soluble[2].
Water42 mg/mL[3]Not Specified-
Ethanol~3 mg/mL[4]Not SpecifiedSlightly soluble[5].
Ethanol (95%)Very slightly soluble[6][2]Not SpecifiedQualitative description.
Dimethyl Sulfoxide (DMSO)~3 mg/mL[4]Not SpecifiedSome sources indicate it is insoluble in DMSO, especially if the DMSO has absorbed moisture[3].
Dimethylformamide (DMF)~5 mg/mL[4]Not Specified-
Phosphate-Buffered Saline (PBS), pH 7.2Freely soluble[4]Not SpecifiedAqueous buffer.
Formic AcidFreely soluble[7][2]Not Specified-
Ethyl EtherInsoluble[5]Not Specified-

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of L-Arginine hydrochloride in a given solvent.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., deionized water, ethanol)

  • Volumetric flasks

  • Stoppered glass vials or flasks

  • Mechanical shaker or orbital incubator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of L-Arginine hydrochloride to a stoppered glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically, ensuring that the concentration of the solute in the solution does not change over subsequent time points.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant. This can be achieved by centrifugation followed by careful pipetting of the clear supernatant, or by filtering the solution through a syringe filter. It is critical to avoid transferring any solid particles.

  • Analysis:

    • Accurately dilute the obtained saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of L-Arginine hydrochloride in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for this quantification.

  • Calculation:

    • Calculate the solubility of L-Arginine hydrochloride in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a chemical compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh Excess Solid Compound mix Combine Solid and Solvent in Vial prep_solid->mix prep_solvent Measure Solvent Volume prep_solvent->mix agitate Agitate at Constant Temperature (e.g., 24-48h) mix->agitate separate Centrifuge or Filter to Remove Undissolved Solid agitate->separate aliquot Collect Supernatant (Saturated Solution) separate->aliquot dilute Dilute Saturated Solution aliquot->dilute analyze Quantify Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: A generalized workflow for determining the solubility of a solid compound.

L-Arginine Nitric Oxide Signaling Pathway

L-Arginine is a substrate for Nitric Oxide Synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular and nervous systems.

G cluster_reactants Substrates & Cofactors cluster_enzyme Enzymatic Conversion cluster_products Products L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS O2 O₂ O2->NOS NADPH NADPH NADPH->NOS NO Nitric Oxide (NO) NOS->NO produces L_Citrulline L-Citrulline NOS->L_Citrulline produces NADP NADP⁺ NOS->NADP releases

Caption: The enzymatic conversion of L-Arginine to Nitric Oxide and L-Citrulline.

References

A Technical Guide to L-Arginine and L-Arginine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-arginine is a semi-essential α-amino acid that serves as a fundamental building block for protein synthesis and a critical substrate for numerous physiological pathways.[1][2] It plays a pivotal role in cell division, wound healing, immune function, and the release of hormones.[3] Notably, L-arginine is the biological precursor to nitric oxide (NO), a potent vasodilator crucial for regulating blood pressure and circulation.[4][5]

While L-arginine is the naturally occurring free-form amino acid, its hydrochloride (HCl) salt, L-arginine HCl, is a synthetically manufactured form where L-arginine is chemically bonded with hydrochloric acid.[1][5] This modification results in a salt with distinct physicochemical and pharmacokinetic properties.[6] These differences have significant implications for its handling, formulation, and efficacy in research, pharmaceutical, and nutraceutical applications.

This technical guide provides an in-depth comparison of L-arginine and L-arginine HCl, focusing on their chemical, physical, and pharmacokinetic differences. It includes detailed experimental protocols for characterization and presents quantitative data in a structured format to aid researchers and drug development professionals in selecting the appropriate form for their specific applications.

Comparative Physicochemical Properties

The addition of a hydrochloride group to the L-arginine molecule fundamentally alters its properties, enhancing its utility in various formulations.[7]

Chemical Structure and Formula

L-arginine is characterized by an amino group, a carboxylic acid group, and a guanidinium side chain.[6] L-arginine HCl exists as the hydrochloride salt of this amino acid.[1]

G cluster_0 L-Arginine cluster_1 L-Arginine HCl L-arginine_structure L-arginine_hcl_structure

Caption: Chemical structures of L-arginine and L-arginine HCl.

Solubility

A primary advantage of L-arginine HCl is its significantly higher aqueous solubility compared to the free-base form.[1][6] L-arginine free base is considered relatively insoluble at a neutral pH.[7] The hydrochloride salt form, however, is highly water-soluble, which facilitates its use in liquid supplements, injectable formulations, and other aqueous-based systems.[1]

Stability and Hygroscopicity

L-arginine in its pure form is less stable, particularly in humid or high-temperature environments, where it is prone to clumping and degradation.[6] The hydrochloride salt form confers greater stability, preventing clumping and extending the shelf life of products.[6] This enhanced stability is a key reason for its preference in commercial products.[6] L-arginine HCl can also act as a stabilizer in biologic formulations, helping to maintain the integrity of proteins during storage by protecting against denaturation and aggregation. However, it is worth noting that L-arginine HCl can be hygroscopic, a property that can be compensated for by formulating it with other excipients like mannitol.[8]

pH

When dissolved in water, L-arginine creates a solution with a different pH compared to L-arginine HCl. The acidic pH provided by the hydrochloric acid in the salt form contributes to a more stable environment, preventing the breakdown of arginine before it can be absorbed.[7]

PropertyL-ArginineL-Arginine HClReferences
Molecular Formula C₆H₁₄N₄O₂C₆H₁₄N₄O₂ • HCl[1]
Molecular Weight 174.20 g/mol 210.66 g/mol [9]
Appearance White crystalline powderWhite crystalline powder[10]
Water Solubility Soluble, but less so than HCl formHighly soluble in water[1][6]
Solubility in Ethanol Slightly soluble in hot alcoholSoluble at ~3 mg/mL[9]
Solubility in DMSO -Soluble at ~5 mg/mL[9]
Stability Less stable; prone to degradation and clumpingMore stable; extended shelf life[6][7]
Melting Point ~222 °C (decomposes)226–230 °C[11]

Table 1: Comparison of Physicochemical Properties.

Comparative Pharmacokinetic Properties

The differences in physicochemical properties between L-arginine and its HCl salt directly impact their behavior in biological systems.

Absorption and Bioavailability

L-arginine HCl is generally considered to have superior absorption and bioavailability compared to the free-base form.[5][6] The increased solubility of the HCl salt allows it to dissolve more readily in the digestive tract, leading to quicker and more efficient uptake into the bloodstream.[6] Some research indicates that around 70-90% of L-arginine HCl is absorbed, in contrast to approximately 40% for an equivalent dose of L-arginine.[7] This can lead to significantly higher plasma arginine levels.[7] One study noted that a 5-gram dose of L-arginine HCl resulted in plasma levels about 130% higher than the same dose of free-form L-arginine.[7] Consequently, peak plasma levels are reached more rapidly with the HCl form, typically within 30-60 minutes, compared to over 2 hours for pure L-arginine.[5][7]

ParameterL-ArginineL-Arginine HClReferences
Oral Bioavailability ~20% (highly variable, 5-50%)Reported to be higher; ~70-90% absorption[7][12]
Time to Peak Plasma Concentration (Tmax) > 2 hours~30 - 60 minutes[5][7]
Absorption Rate SlowerFaster[5][7]
Plasma Levels Lower for an equivalent dose~130% higher in one study[7]

Table 2: Comparison of Pharmacokinetic Properties.

Key Biological Pathways and Applications

L-arginine is a substrate for several crucial enzymatic pathways. The most well-known is its conversion to nitric oxide and L-citrulline by nitric oxide synthase (NOS).[4] Nitric oxide is a key signaling molecule involved in vasodilation, neurotransmission, and immune responses.[13] L-arginine also plays a role in the urea cycle for the detoxification of ammonia and is a precursor for the synthesis of creatine, polyamines, and other important molecules.[2][13] Furthermore, L-arginine can activate the mTOR signaling pathway, which is involved in protein synthesis and cell growth.[2][14]

L_arginine_pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate Arginase Arginase L_Arginine->Arginase Substrate mTOR mTOR Signaling Pathway L_Arginine->mTOR Activates Nitric_Oxide Nitric Oxide (NO) + L-Citrulline NOS->Nitric_Oxide Produces Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine Produces Protein_Synthesis Protein Synthesis and Cell Growth mTOR->Protein_Synthesis Promotes

Caption: Key signaling pathways involving L-arginine.

Due to its enhanced stability and solubility, L-arginine HCl is often the preferred form for:

  • Dietary Supplements: Especially in powder and liquid forms for ease of dissolution and consistent absorption.[6]

  • Pharmaceutical Formulations: Including injectable solutions where high solubility is critical.[15]

  • Cell Culture Media: Where a stable and soluble source of arginine is required.[11]

L-arginine free base may be used in applications where the pure amino acid is required and formulation challenges related to its lower solubility and stability can be overcome.

Experimental Protocols

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of a compound in a specific solvent, which is applicable for comparing L-arginine and L-arginine HCl.[16]

Objective: To determine the saturation concentration of the test compound in a given solvent at a specific temperature.

Materials:

  • Test compound (L-arginine or L-arginine HCl)

  • Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical method

Procedure:

  • Preparation: Add an excess amount of the test compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at the desired temperature for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required should be determined in preliminary experiments.[17]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method like HPLC.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. It is recommended to perform a minimum of three replicate determinations.[17]

solubility_workflow start Start add_excess Add excess compound to solvent in vial start->add_excess equilibrate Incubate with shaking at constant temperature (24-72h) add_excess->equilibrate separate Centrifuge to separate solid and liquid phases equilibrate->separate sample Withdraw supernatant separate->sample filter Filter supernatant (e.g., 0.22 µm filter) sample->filter dilute Dilute filtered sample filter->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Protocol for Chemical Stability Assessment (Forced Degradation Study)

This protocol provides a framework for assessing the chemical stability of a compound under various stress conditions, consistent with ICH guidelines.[18][19][20]

Objective: To evaluate the intrinsic stability of the compound by subjecting it to stress conditions and to identify potential degradation products.

Materials:

  • Test compound (L-arginine or L-arginine HCl)

  • Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • Vials (clear and amber)

  • Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Incubate at a specified temperature (e.g., 60°C) for various time points.[18]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Incubate at a specified temperature for various time points. Neutralize samples before analysis.

    • Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to an aliquot of the stock solution. Store at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for several days.[18]

    • Photostability: Expose a sample in a photochemically transparent container to a light source as per ICH Q1B guidelines, while a control sample is wrapped in foil.[18]

  • Sampling: At each designated time point for each condition, withdraw a sample.

  • Sample Preparation: If necessary, neutralize the sample and dilute it to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples and a control sample (kept under normal conditions) using the stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of the parent compound and identify and quantify any major degradation products.

stability_workflow start Start prepare_stock Prepare stock solution of compound start->prepare_stock stress_conditions Subject aliquots to stress conditions (Acid, Base, Oxidation, Heat, Light) prepare_stock->stress_conditions sample_timepoint Withdraw samples at various time points stress_conditions->sample_timepoint prepare_analysis Neutralize (if needed) and dilute samples sample_timepoint->prepare_analysis analyze Analyze by stability-indicating method (e.g., HPLC) prepare_analysis->analyze evaluate Evaluate data: Calculate % degradation and identify degradation products analyze->evaluate end_node End evaluate->end_node

Caption: Experimental workflow for chemical stability assessment.

Conclusion

The choice between L-arginine and L-arginine HCl is a critical decision in research and drug development, with significant implications for formulation, stability, and biological activity. L-arginine HCl offers substantial advantages in terms of solubility, stability, and bioavailability, making it the preferred choice for many applications, particularly in liquid formulations and supplements where rapid absorption and a long shelf life are desired.[6][7] Conversely, the free-base form may be suitable for applications where the presence of chloride ions is undesirable or when specific formulation techniques can overcome its inherent limitations. A thorough understanding of the distinct properties of each form, supported by robust experimental characterization as outlined in this guide, is essential for the successful development of effective and stable L-arginine-containing products.

References

A Technical Guide to the Historical Discovery and Nomenclature of Guanidino Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and evolving nomenclature of key guanidino compounds. It provides a historical and chemical context for understanding these vital molecules, with a focus on creatine, arginine, and guanidine.

Introduction: The Dawn of Guanidino Compound Chemistry

The 19th century was a period of revolutionary advancement in organic chemistry, as scientists began to systematically isolate and characterize the fundamental building blocks of living organisms.[1] Among the myriad of discoveries, the identification of compounds sharing a common structural feature—the guanidino group—laid the groundwork for our modern understanding of metabolism, bioenergetics, and cellular signaling. This guide delves into the historical journey of the discovery and naming of these pivotal compounds, offering insights for today's researchers in drug development and the life sciences.

The Landmark Discoveries of Key Guanidino Compounds

The unearthing of guanidino compounds was a piecemeal process, driven by the burgeoning field of physiological chemistry and the development of new analytical techniques.[1]

Guanidine: The Foundational Moiety

Guanidine, the parent compound of this class, was first isolated in 1861 by the German chemist Adolph Strecker.[2] He achieved this by the oxidative degradation of guanine, an aromatic natural product he obtained from Peruvian guano, which is the origin of the name "guanidine."[2]

Creatine: The Energy Currency of Muscle

In 1832, the French chemist Michel Eugène Chevreul isolated a new organic constituent from a basified water-extract of skeletal muscle.[3][4] He named the crystallized substance "creatine," derived from the Greek word for meat, "κρέας" (kreas).[3][4] It wasn't until 1847 that the German scientist Justus von Liebig confirmed creatine as a regular constituent of meat and chemically identified it as a guanidino compound.[5]

Arginine: The Versatile Amino Acid

The amino acid arginine was first isolated in 1886 by the German chemist Ernst Schulze and his collaborator Ernst Steiger from lupin seedlings (Lupinus luteus).[6][7] They named it "arginine" from the Greek "argyros" (ἄργυρος), meaning silver, due to the silvery-white appearance of its nitrate salt crystals.[6][7] The correct chemical structure of arginine as α-amino-δ-guanidinovaleric acid was proposed by Schulze and Ernst Winterstein in 1897 and was confirmed by its synthesis from ornithine and cyanamide in 1899.[8]

Timeline of Key Discoveries

Historical_Discovery_Timeline cluster_creatine Creatine cluster_guanidine Guanidine cluster_arginine Arginine Chevreul_1832 1832: Chevreul isolates Creatine from meat Liebig_1847 1847: von Liebig identifies Creatine's chemical nature Chevreul_1832->Liebig_1847 Strecker_1861 1861: Strecker isolates Guanidine from guano Liebig_1847->Strecker_1861 Schulze_Steiger_1886 1886: Schulze & Steiger isolate Arginine from lupin seedlings Strecker_1861->Schulze_Steiger_1886 Schulze_Winterstein_1897 1897: Structure of Arginine proposed Schulze_Steiger_1886->Schulze_Winterstein_1897 Schulze_Winterstein_1899 1899: First synthesis of Arginine Schulze_Winterstein_1897->Schulze_Winterstein_1899

A timeline of the initial discoveries of key guanidino compounds.

Nomenclature: From Historical Roots to Systematic Naming

The naming of these compounds reflects their historical origins and has evolved to the systematic nomenclature we use today.

Common NameHistorical Name/OriginSystematic IUPAC Name
Guanidine From "guanine," isolated from guano.Guanidine
Creatine From Greek "kreas" (meat).2-(Carbamimidoyl(methyl)amino)acetic acid
Arginine From Greek "argyros" (silver).(2S)-2-Amino-5-guanidinopentanoic acid

Historical Experimental Protocols

The isolation and synthesis of guanidino compounds in the 19th and early 20th centuries relied on the analytical techniques of the era, which primarily involved extraction, precipitation, crystallization, and elemental analysis through combustion.[1] Detailed, step-by-step protocols from the original publications are not always available in modern databases; however, the general methodologies can be reconstructed.

Isolation of Guanidino Compounds

General Workflow for 19th-Century Isolation of Natural Products

Isolation_Workflow Start Source Material (e.g., Meat, Lupin Seedlings, Guano) Extraction Maceration and Extraction with Water or other solvents Start->Extraction Precipitation Precipitation of interfering substances (e.g., with lead acetate) Extraction->Precipitation Purification Purification of the target compound (e.g., precipitation with phosphotungstic acid) Precipitation->Purification Decomposition Decomposition of the precipitate to liberate the free base (e.g., with barium hydroxide) Purification->Decomposition Crystallization Crystallization of the final product (often as a salt, e.g., nitrate) Decomposition->Crystallization Analysis Elemental Analysis (Combustion) and Characterization Crystallization->Analysis

A generalized workflow for the isolation of organic compounds in the 19th century.
  • Creatine from Meat (Chevreul, 1832): Chevreul's method involved a "basified water-extract of skeletal muscle."[3] This likely entailed macerating the meat, treating it with an alkaline solution to precipitate proteins and other materials, followed by a series of extractions and crystallizations to isolate the creatine.

  • Guanidine from Guano (Strecker, 1861): Strecker obtained guanidine through the "oxidative degradation of...guanine, isolated from Peruvian guano."[2] This was a chemical transformation rather than a direct isolation of guanidine from the natural source.

  • Arginine from Lupin Seedlings (Schulze & Steiger, 1886): A more detailed protocol is available for the isolation of arginine.[6] The process involved:

    • Maceration and Extraction: 10- to 14-day-old etiolated lupin seedlings were macerated and extracted with water.

    • Protein Precipitation: The aqueous extract was treated with a lead acetate solution to precipitate proteins.

    • Purification: The filtrate was then treated with phosphotungstic acid to precipitate the arginine.

    • Decomposition of the Precipitate: The precipitate was collected and decomposed with barium hydroxide to free the arginine base.

    • Crystallization: The resulting solution was neutralized with nitric acid and concentrated to crystallize arginine nitrate.

    • Recrystallization: The crystals were further purified by recrystallization from water.

Early Chemical Synthesis
  • Creatine: A common laboratory synthesis of creatine involves the reaction of sarcosine (N-methylglycine) with cyanamide in an aqueous solution.[9]

  • Arginine: The first synthesis of arginine was achieved by Schulze and Winterstein in 1899 by reacting ornithine with cyanamide.[8]

  • Guanidine: Guanidine salts can be prepared by heating dicyandiamide with ammonium salts. For example, guanidine nitrate is produced by fusing dicyandiamide with ammonium nitrate.

Quantitative Data from Historical Discoveries

Obtaining precise quantitative data, such as percentage yields, from the original 19th-century publications is challenging as reporting standards differed significantly from today. The focus was often on the successful isolation and characterization of a new substance rather than on optimizing the yield. However, we can infer some quantitative aspects from later work and modern analyses of the original source materials.

CompoundOriginal SourceTypical Concentration (Modern Data)
Creatine Skeletal Muscle (Meat)~3-5 g/kg
Arginine Lupin Seedlings (Lupinus albus)~1.5-2.5 g per 100g of protein
Guanidine (Derived from Guanine in) GuanoNot directly isolated; guanine content varies.

Biological Significance and Signaling Pathways

The discovery of these simple molecules paved the way for understanding their complex roles in biology.

Creatine Biosynthesis and the Phosphocreatine System

Creatine is endogenously synthesized in a two-step process primarily in the kidneys and liver. The pathway involves two key enzymes: L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver Arginine L-Arginine AGAT AGAT Arginine->AGAT Glycine Glycine Glycine->AGAT GAA Guanidinoacetate GAMT GAMT GAA->GAMT Ornithine Ornithine AGAT->GAA AGAT->Ornithine SAM S-Adenosyl methionine SAM->GAMT SAH S-Adenosyl homocysteine Creatine Creatine GAMT->SAH GAMT->Creatine

The two-step enzymatic pathway of creatine biosynthesis.
Arginine Metabolism

Arginine is a central hub in nitrogen metabolism, being a key component of the urea cycle and a precursor for the synthesis of nitric oxide (NO), polyamines, proline, and creatine.

Arginine_Metabolism cluster_pathways cluster_products Arginine Arginine Urea_Cycle Urea Cycle Arginine->Urea_Cycle NO_Synthase Nitric Oxide Synthase (NOS) Arginine->NO_Synthase AGAT_path Arginine:Glycine Amidinotransferase (AGAT) Arginine->AGAT_path ADC_path Arginine Decarboxylase (ADC) Arginine->ADC_path Ornithine_Urea Ornithine + Urea Urea_Cycle->Ornithine_Urea Citrulline_NO Citrulline + Nitric Oxide NO_Synthase->Citrulline_NO GAA_Ornithine Guanidinoacetate + Ornithine AGAT_path->GAA_Ornithine Agmatine Agmatine ADC_path->Agmatine

References

Methodological & Application

Application Notes and Protocols for (S)-2-amino-3-guanidinopropanoic acid hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-guanidinopropanoic acid hydrochloride is an amino acid derivative. While specific cell culture applications for this compound are not extensively documented under this exact name, its structural similarity to L-arginine suggests its potential utility in similar biological contexts. L-arginine is an essential amino acid crucial for numerous cellular functions, including protein synthesis and as a substrate for nitric oxide synthase (NOS). This document provides a generalized protocol for the use of this compound in cell culture, drawing parallels with the well-established applications of L-arginine and other guanidino-containing compounds like 3-guanidinopropionic acid (β-GPA), a known modulator of cellular energy metabolism.

Key Potential Applications:

  • Investigation of nitric oxide signaling pathways.

  • Studies on cellular metabolism and energy regulation.

  • Assessment of cell proliferation and viability.

  • Use as a potential supplement in custom cell culture media formulations.

Physicochemical Properties and Handling

A summary of the general properties for guanidino-containing amino acid derivatives is presented below. Researchers should always refer to the manufacturer's specific product information sheet for the most accurate data.

PropertyTypical ValueReference
Molecular Formula C4H11ClN4O2[1]
Molecular Weight 182.61 g/mol [1]
Appearance White crystalline powder[2]
Solubility Soluble in water[2]
Storage Store at 2-8°C or as specified by supplier.
Melting Point ~220-230 °C (decomposes)[3][4][5]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle in a well-ventilated area to avoid inhalation of dust.

  • May cause skin, eye, and respiratory irritation.[4]

Experimental Protocols

Preparation of Stock Solutions

A sterile, concentrated stock solution is essential for accurate and reproducible experiments.

  • Determine Required Concentration: The optimal concentration will vary depending on the cell type and experimental goals. For a novel compound, a wide range of concentrations should be tested. A starting point could be based on typical L-arginine concentrations in cell culture media (e.g., 0.1 to 1 mM).

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile weighing boat using an analytical balance.

  • Dissolution: Under sterile conditions in a laminar flow hood, dissolve the powder in a suitable sterile solvent. For most hydrochloride salts of amino acids, sterile, cell culture-grade water or phosphate-buffered saline (PBS) is appropriate.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, conical tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

General Protocol for Cell Treatment

This protocol outlines the basic steps for treating adherent cells in culture with the prepared stock solution.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls (e.g., vehicle control, untreated control).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, cells can be harvested and analyzed using various assays.

Example Downstream Assays
Assay TypeTypical MethodologyPurpose
Cell Viability/Proliferation MTT, WST-1, or CellTiter-Glo® assays. These colorimetric or luminescent assays measure metabolic activity.To determine the effect of the compound on cell survival and growth.
Nitric Oxide (NO) Production Griess Assay. This colorimetric assay measures nitrite, a stable and quantifiable breakdown product of NO.To assess if the compound acts as a substrate for nitric oxide synthase (NOS), similar to L-arginine.[3][6]
Western Blotting SDS-PAGE followed by immunoblotting with specific antibodies.To analyze the expression or activation of key proteins in signaling pathways, such as AMPK, Akt, or components of the mTOR pathway.[7]
Gene Expression Analysis Quantitative PCR (qPCR) or RNA sequencing.To measure changes in the transcription levels of target genes involved in metabolism, cell cycle, or apoptosis.

Signaling Pathways and Workflows

Potential Signaling Pathway Involvement

Given its structural similarity to L-arginine, this compound could potentially influence the nitric oxide signaling pathway.

Nitric_Oxide_Pathway Compound (S)-2-amino-3-guanidinopropanoic acid hydrochloride (Hypothesized) NOS Nitric Oxide Synthase (NOS) Compound->NOS Substrate? NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Downstream Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects Phosphorylates targets leading to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare Sterile Stock Solution Treatment Treat Cells with Compound (Dose-Response and Time-Course) Stock_Prep->Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Functional_Assay Functional Assay (e.g., Griess Assay) Incubation->Functional_Assay Molecular_Analysis Molecular Analysis (e.g., Western Blot, qPCR) Incubation->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Functional_Assay->Data_Analysis Molecular_Analysis->Data_Analysis

References

Preparation of Stock Solutions of (S)-2-amino-3-guanidinopropanoic acid hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of (S)-2-amino-3-guanidinopropanoic acid hydrochloride, a compound of interest in various research and drug development applications. The information herein is intended to ensure accurate and reproducible experimental outcomes.

Physicochemical and Solubility Data

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. The table below summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 182.61 g/mol [1][2]
Molecular Formula C₄H₁₁ClN₄O₂[1][2]
Appearance White to off-white solid/powder
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years
Solubility (In Vitro) May be soluble in DMSO. Freely soluble in PBS (pH 7.2) (inferred from L-Arginine HCl)[3]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month

Experimental Protocols

This section outlines the detailed methodology for preparing stock solutions of this compound in two common solvents: Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO).

Protocol 1: Preparation of a 100 mM Stock Solution in PBS (pH 7.2)

This protocol is recommended for most cell-based and biochemical assays where an aqueous, physiologically compatible solvent is required.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Analytical balance

  • Weighing paper

  • Spatula

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Safety Precautions: Wear appropriate PPE. This compound is an irritant. Handle the powder in a chemical fume hood to avoid inhalation.

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of the compound using the following formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) For 10 mL of a 100 mM solution: Mass (g) = 0.1 mol/L x 182.61 g/mol x 0.01 L = 0.18261 g

  • Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh out 182.6 mg of this compound powder.

  • Dissolution: Transfer the weighed powder into a 15 mL sterile conical tube. Add 8 mL of sterile PBS (pH 7.2) to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a water bath (37°C) can be used to aid dissolution.

  • Volume Adjustment: Once the solid is fully dissolved, add sterile PBS (pH 7.2) to bring the final volume to 10 mL.

  • Sterilization (Optional): For sterile applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Based on data for similar compounds, aqueous solutions are best used fresh, and long-term storage of aqueous solutions is not recommended.

Protocol 2: Preparation of a 100 mM Stock Solution in DMSO

This protocol is suitable for experiments where a higher concentration stock solution is required and the final concentration of DMSO in the assay is tolerated.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile

  • Sterile conical tubes (15 mL or 50 mL) with solvent-resistant caps

  • Sterile serological pipettes

  • Vortex mixer

  • Analytical balance

  • Weighing paper

  • Spatula

  • Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves, and safety glasses

Procedure:

  • Safety Precautions: Wear appropriate PPE. Handle both the powder and DMSO in a chemical fume hood. DMSO can facilitate the absorption of other chemicals through the skin.

  • Calculation: The mass calculation is the same as in Protocol 1. For 10 mL of a 100 mM solution, 182.6 mg of the compound is required.

  • Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh out 182.6 mg of this compound powder.

  • Dissolution: Transfer the weighed powder into a 15 mL sterile conical tube. Add 8 mL of anhydrous, sterile DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex for 2-3 minutes until the powder is fully dissolved. Gentle warming (up to 50°C) can be applied if necessary.

  • Volume Adjustment: Once completely dissolved, add sterile DMSO to bring the final volume to 10 mL.

  • Aliquoting and Storage: Aliquot the DMSO stock solution into smaller, single-use sterile microcentrifuge tubes with solvent-resistant caps. Store the aliquots at -20°C or -80°C, protected from light and moisture.

Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solutions.

Stock_Solution_Preparation_Workflow cluster_prep Preparation Steps start Start safety Wear PPE start->safety calculate Calculate Mass safety->calculate weigh Weigh Compound calculate->weigh dissolve Add Solvent weigh->dissolve mix Vortex to Dissolve dissolve->mix adjust_vol Adjust to Final Volume mix->adjust_vol sterilize Filter Sterilize (Optional for Aqueous) adjust_vol->sterilize aliquot Aliquot sterilize->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Experimental workflow for stock solution preparation.

Signaling_Pathway_Placeholder A (S)-2-amino-3-guanidinopropanoic acid hydrochloride B Target Protein/Enzyme A->B Interaction C Downstream Signaling Cascade B->C Modulation D Cellular Response C->D Leads to

Caption: Generalized signaling pathway interaction.

References

Application Notes and Protocols: (S)-2-amino-3-guanidinopropanoic acid hydrochloride in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-guanidinopropanoic acid hydrochloride, also known as L-2-amino-3-guanidinopropionic acid (AGPA) or dinor-L-arginine, is a structural analog of L-arginine. While its structural similarity to L-arginine, a substrate for key enzymes like arginase and nitric oxide synthase (NOS), suggests potential interaction, current scientific literature indicates that it does not serve as a substrate for these enzymes. Instead, it functions as a weak, competitive inhibitor of arginase.[1] This document provides detailed application notes and protocols for the use of this compound as a research tool in enzyme assays, primarily focusing on its role as an inhibitor for arginase and a potential control compound for nitric oxide synthase.

Application 1: Competitive Inhibition of Arginase

This compound acts as a competitive inhibitor of arginase I, binding to the active site but not undergoing the catalytic conversion to ornithine and urea. Its utility lies in its ability to probe the active site of arginase and to serve as a negative control in studies investigating L-arginine metabolism. It has been reported as a poor inhibitor of human arginase I, with the length of the guanidinium side chain being a critical factor for substrate activity.[1][2]

Quantitative Data: Inhibition of Human Arginase I
ParameterValueEnzymeReference
Ki~55 mMHuman Arginase I[1]
Experimental Protocol: Arginase Inhibition Assay

This protocol outlines the determination of the inhibitory effect of this compound on arginase activity. The assay measures the amount of urea produced from the hydrolysis of L-arginine.

Materials:

  • Human Arginase I (recombinant)

  • L-arginine solution (e.g., 100 mM in Tris-HCl buffer, pH 7.5)

  • This compound (variable concentrations)

  • Tris-HCl buffer (50 mM, pH 7.5) containing 10 mM MnCl2

  • Urea Assay Kit (colorimetric or fluorometric)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Pre-incubate the arginase I solution in Tris-HCl buffer with 10 mM MnCl2 at 37°C for 10 minutes to ensure full activation.

  • Inhibitor Preparation: Prepare a stock solution of this compound in Tris-HCl buffer. Create a series of dilutions to test a range of final concentrations (e.g., 0 mM to 100 mM).

  • Assay Reaction:

    • In a 96-well microplate, add 25 µL of the appropriate this compound dilution to each well. For the control (uninhibited) wells, add 25 µL of Tris-HCl buffer.

    • Add 25 µL of the activated arginase I solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • To initiate the reaction, add 50 µL of the L-arginine solution to each well.

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Urea Detection: Stop the enzymatic reaction and measure the urea concentration in each well using a commercial urea assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The inhibitor affinity constant (Ki) can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.

Arginase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Assay Reaction (37°C) cluster_detection Detection & Analysis A Activate Arginase I (37°C, 10 min) D Add Activated Enzyme A->D B Prepare Inhibitor Dilutions ((S)-2-amino-3-guanidinopropanoic acid HCl) C Add Inhibitor to Wells B->C C->D E Pre-incubate (15 min) D->E F Add L-arginine (Start Reaction) E->F G Incubate (30 min) F->G H Stop Reaction & Add Urea Assay Reagents G->H I Measure Absorbance/ Fluorescence H->I J Calculate % Inhibition, IC50, and Ki I->J

Arginase Inhibition Assay Workflow

Competitive_Inhibition cluster_enzyme Enzyme Active Site E E ES ES E->ES EI EI E->EI S S (L-arginine) S->E Binds I I ((S)-2-amino-3-guanidino propanoic acid) I->E Binds P P (Urea + Ornithine) ES->E ES->P k_cat EI->E

Competitive Inhibition of Arginase

Application 2: Negative Control in Nitric Oxide Synthase (NOS) Assays

Experimental Protocol: General NOS Activity Assay (Griess Assay)

This protocol provides a general method to assess NOS activity by measuring the production of nitrite, a stable oxidation product of NO. This compound can be used in place of L-arginine to confirm substrate specificity.

Materials:

  • NOS isoform (e.g., nNOS, iNOS, or eNOS)

  • L-arginine solution (e.g., 1 mM)

  • This compound solution (e.g., 1 mM)

  • NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM BH4, 2 µM FAD, and 2 µM FMN)

  • NADPH solution (e.g., 10 mM)

  • Calmodulin (for nNOS and eNOS)

  • Griess Reagent (Component A: sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine in water)

  • Sodium nitrite standards

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all solutions and keep them on ice.

  • Assay Reaction:

    • In a 96-well microplate, prepare the following reaction mixtures:

      • Positive Control: 50 µL NOS Assay Buffer, 10 µL L-arginine, 10 µL NADPH, (10 µL Calmodulin if required), and purified water to a final volume of 90 µL.

      • Negative Control (Test Compound): 50 µL NOS Assay Buffer, 10 µL this compound, 10 µL NADPH, (10 µL Calmodulin if required), and purified water to a final volume of 90 µL.

      • Blank: All components of the positive control except the enzyme.

    • Pre-warm the plate to 37°C for 5 minutes.

    • Initiate the reactions by adding 10 µL of the NOS enzyme solution to the positive and negative control wells. Add 10 µL of buffer to the blank wells.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Nitrite Detection (Griess Assay):

    • Add 50 µL of Griess Reagent Component A to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to all wells and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standards.

    • Determine the concentration of nitrite produced in each well from the standard curve.

    • Compare the nitrite production in the presence of L-arginine versus this compound. No significant nitrite production is expected with the latter, confirming its role as a negative control.

NOS_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction (37°C) cluster_detection Griess Assay for Nitrite A Prepare Reaction Mixes: - Positive Control (L-arginine) - Negative Control (Test Compound) - Blank (No Enzyme) B Pre-warm Plate (5 min) A->B C Add NOS Enzyme to Start Reaction B->C D Incubate (60 min) C->D E Add Griess Reagent A (Incubate 10 min) D->E F Add Griess Reagent B (Incubate 10 min) E->F G Measure Absorbance at 540 nm F->G H Analyze Data vs. Nitrite Standard Curve G->H

References

Applications of (S)-2-amino-3-guanidinopropanoic acid hydrochloride in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-guanidinopropanoic acid, also known as 2-amino-3-guanidinopropionic acid (Agp), is a short-chain analog of the amino acid arginine. Its incorporation into peptide sequences is a subject of growing interest for structure-activity relationship (SAR) studies, particularly in the investigation of enzymes that metabolize arginine. As a synthetic amino acid, it offers a tool to probe the effects of side-chain length and conformational restriction on peptide and protein function. The guanidino group, a key feature of arginine, is crucial for many biological interactions, and modifying its presentation on a shorter aliphatic chain can lead to peptides with novel biological activities and specificities.

This document provides detailed application notes and experimental protocols for the use of (S)-2-amino-3-guanidinopropanoic acid hydrochloride in solid-phase peptide synthesis (SPPS), focusing on the widely used Fmoc/tBu strategy.

Key Applications and Research Areas

The primary application of (S)-2-amino-3-guanidinopropanoic acid in peptide synthesis is to create analogs of biologically active peptides where a shorter, potentially more constrained arginine-like residue is desired. This can be particularly useful in:

  • Enzyme-Substrate Interaction Studies: Investigating the binding requirements of enzymes that recognize arginine residues. Computational docking studies suggest that peptides containing Agp may interact differently with enzymes like endothelial nitric oxide synthase (eNOS) and argininosuccinate synthetase (ASS) compared to native arginine-containing peptides.

  • Drug Design and Development: Designing peptide-based therapeutics with altered pharmacokinetic and pharmacodynamic properties. Shortening the arginine side chain can impact proteolytic stability and receptor binding affinity.

  • Cell-Penetrating Peptides (CPPs): The guanidinium group is a critical component of many CPPs. Exploring the impact of a shorter guanidinium side chain on the cellular uptake efficiency of these peptides is an active area of research.

  • Antimicrobial Peptides (AMPs): The cationic nature of the guanidino group is often essential for the antimicrobial activity of AMPs. Incorporating Agp allows for the fine-tuning of charge distribution and hydrophobicity, which can affect antimicrobial potency and selectivity.

Protecting Group Strategy

The synthesis of peptides containing (S)-2-amino-3-guanidinopropanoic acid requires careful selection of protecting groups to prevent unwanted side reactions at the highly basic guanidino function. For Fmoc-based solid-phase peptide synthesis, the most effective strategy for the side chain of Agp is bis-Boc (di-Boc) protection .

Amino Acid DerivativeStructureKey Advantages
Nα-Fmoc-Nω,Nω'-bis(Boc)-(S)-2-amino-3-guanidinopropanoic acid (Chemical structure of Fmoc-Agp(Boc)2-OH)Provides excellent protection of the guanidino group during peptide synthesis, minimizing side reactions. The Boc groups are efficiently removed during the final acidic cleavage step.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies. Adjustments may be necessary depending on the specific peptide sequence and the automated or manual synthesizer used.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Agp

This protocol outlines a single coupling cycle for incorporating Fmoc-Agp(Boc)₂-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Nα-Fmoc-Nω,Nω'-bis(Boc)-(S)-2-amino-3-guanidinopropanoic acid (Fmoc-Agp(Boc)₂-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling of Fmoc-Agp(Boc)₂-OH:

    • In a separate vial, pre-activate the Fmoc-Agp(Boc)₂-OH (3-5 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-5 minutes. Add DIPEA (6 equivalents) to initiate the activation.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 60-120 minutes at room temperature. Due to the steric hindrance of the bis-Boc protecting groups, a longer coupling time is recommended compared to standard amino acids.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Stir the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification and Characterization of the Agp-Containing Peptide

Materials:

  • Crude peptide

  • Solvents for HPLC: Water (with 0.1% TFA), Acetonitrile (with 0.1% TFA)

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

    • Collect fractions and analyze them for purity.

  • Characterization:

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

    • Confirm the identity of the peptide by mass spectrometry to verify the correct molecular weight.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis of peptides containing hindered amino acids using Fmoc-SPPS. Specific data for (S)-2-amino-3-guanidinopropanoic acid is limited in the literature; therefore, these values should be considered as a general guideline.

Table 1: Typical Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-Agp(Boc)₂-OH3 - 5
HBTU2.9
HOBt3
DIPEA6

Table 2: Representative Reaction Parameters

ParameterValueNotes
Fmoc Deprotection Time15 - 25 minutesTwo-step treatment with 20% piperidine in DMF.
Coupling Time for Fmoc-Agp(Boc)₂-OH60 - 120 minutesLonger time recommended due to steric hindrance.
Cleavage Time2 - 3 hoursUsing a standard TFA-based cleavage cocktail.
Expected Crude Purity70 - 90%Sequence-dependent.
Expected Final Purity (after HPLC)> 95%

Visualizations

Logical Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-Agp(Boc)2-OH HBTU/HOBt/DIPEA Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization End End: Pure Peptide Characterization->End

Caption: Workflow for Solid-Phase Peptide Synthesis of an Agp-containing peptide.

Predicted Interaction Pathway of Agp-Containing Peptides

Predicted_Interaction_Pathway Peptide Peptide containing (S)-2-amino-3- guanidinopropanoic acid TargetEnzyme Target Enzyme (e.g., eNOS, ASS) Peptide->TargetEnzyme Interacts with Binding Altered Binding Affinity (due to shorter side chain) TargetEnzyme->Binding BiologicalEffect Modulated Biological Effect (e.g., altered NO production) Binding->BiologicalEffect

Caption: Predicted interaction pathway for peptides containing Agp.

Application Notes and Protocols for In Vivo Studies with (S)-2-amino-3-guanidinopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-guanidinopropanoic acid hydrochloride is an arginine analog, a class of molecules with significant interest in various research fields due to their structural similarity to L-arginine, the endogenous substrate for nitric oxide synthases (NOS). While specific in vivo research protocols for this compound are not extensively documented in publicly available literature, this document provides detailed application notes and experimental protocols derived from studies on closely related arginine analogs. These protocols can serve as a robust starting point for in vivo investigations, with the understanding that optimization for the specific compound and research model is essential.

Guanidino compounds, including arginine and its analogs, are known to play roles in several physiological processes. They are primarily synthesized from arginine and are involved in neurotransmission, energy metabolism, and nitric oxide signaling.[1][2][3] The protocols outlined below are designed to investigate the pharmacokinetic profile and pharmacodynamic effects of this compound in preclinical models.

Data Presentation: Dosage and Administration of Arginine Analogs

The following tables summarize typical dosages and administration routes for arginine and its analogs in in vivo studies. This data is provided as a reference for initiating studies with this compound.

Table 1: Intravenous Administration of Arginine Analogs

CompoundAnimal ModelDosage RangeAdministration RouteStudy TypeReference
L-Arginine HydrochlorideHuman0.5 - 1.0 g/kgIntravenous InfusionMetabolic/Tracer Kinetic[4]
L-ArginineHuman30 gIntravenous Infusion (30 min)Pharmacokinetic[5]
Arginine HydrochloridePediatric Human200 - 600 mg/kg (loading dose)Intravenous Infusion (90 min)Hyperammonemia Treatment[6]
Arginine HydrochloridePediatric Human200 - 600 mg/kg/dayContinuous IV InfusionHyperammonemia Treatment[6]

Table 2: Oral Administration of Arginine Analogs

CompoundAnimal ModelDosage RangeAdministration RouteStudy TypeReference
L-ArginineHuman6 - 30 g/day (divided doses)OralGeneral Supplementation[7]
L-ArginineHuman10 gOralPharmacokinetic[5]
Vitexin ArginineRat20 - 40 mg/kgOral GavageEfficacy (Diabetes Model)[8]
L-ArginineRat2.25% in drinking waterOralEfficacy (Diabetes Model)[8]

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies on arginine analogs.

Protocol 1: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)

  • Male Sprague-Dawley rats (250-300g)

  • Intravenous and oral gavage equipment

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Animal Preparation: Acclimatize animals for at least one week before the study. Fast animals overnight (8-12 hours) with free access to water prior to dosing.

  • Dosing Groups:

    • Group 1 (IV): Administer a single intravenous bolus dose (e.g., 10 mg/kg) of the compound dissolved in sterile saline via the tail vein.

    • Group 2 (Oral): Administer a single oral gavage dose (e.g., 50 mg/kg) of the compound dissolved or suspended in the chosen vehicle.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Plasma Preparation: Centrifuge blood samples at 4,000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

Protocol 2: In Vivo Efficacy Assessment in a Disease Model (e.g., Type 2 Diabetes)

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model.

Materials:

  • This compound

  • Vehicle for administration

  • Animal model of disease (e.g., db/db mice or high-fat diet-induced diabetic rats)

  • Blood glucose meter and strips

  • Equipment for sample collection and analysis (e.g., ELISA kits for insulin)

Methodology:

  • Animal Model: Induce the disease state in the animals as per established protocols.[8]

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., a known therapeutic agent for the disease)

    • Group 3-5: this compound at various dose levels (e.g., 10, 30, 100 mg/kg/day) administered orally or via the desired route for a specified duration (e.g., 4 weeks).

  • Monitoring:

    • Record body weight, food, and water intake regularly.

    • Measure fasting blood glucose levels at regular intervals (e.g., weekly).

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose solution (e.g., 2 g/kg) orally. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.[8]

  • Terminal Sample Collection: At the end of the study, collect blood and tissues for biomarker analysis (e.g., plasma insulin, lipid profile, tissue histology).

  • Data Analysis: Analyze the collected data to assess the effect of the compound on disease-related parameters.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates a potential signaling pathway involving arginine and its analogs, leading to the production of nitric oxide and its downstream effects.

Arginine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Arginine_Analog (S)-2-amino-3- guanidinopropanoic acid hydrochloride Transporter Amino Acid Transporter Arginine_Analog->Transporter Uptake NOS Nitric Oxide Synthase (NOS) Transporter->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to

Caption: Putative Nitric Oxide Signaling Pathway for Arginine Analogs.

Experimental Workflow

The following diagram outlines the experimental workflow for an in vivo pharmacokinetic study.

PK_Study_Workflow Start Start: Acclimatize Animals Fasting Overnight Fasting Start->Fasting Dosing Administer Compound (IV or Oral) Fasting->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Centrifuge for Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Analysis LC-MS/MS Analysis Sample_Storage->Analysis Data_Analysis Pharmacokinetic Modeling Analysis->Data_Analysis End End: Determine PK Parameters Data_Analysis->End

Caption: Workflow for a Rodent Pharmacokinetic Study.

References

Application Notes and Protocols for the Analysis of (S)-2-amino-3-guanidinopropanoic acid hydrochloride by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-guanidinopropanoic acid, also known as an L-arginine impurity, is a polar, zwitterionic molecule that presents analytical challenges due to its limited retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns. Its hydrochloride salt form is often encountered in pharmaceutical preparations. Accurate and sensitive quantification of this compound is crucial for quality control in drug development and for studying its potential biological roles.

This document provides detailed application notes and protocols for the analysis of (S)-2-amino-3-guanidinopropanoic acid hydrochloride using two robust and sensitive methods: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) and Ion-Pairing Reversed-Phase HPLC with MS. These methods are suitable for the analysis of the underivatized compound, avoiding complex and potentially error-prone derivatization steps.[1][2][3]

Analytical Approaches

The primary challenge in the analysis of (S)-2-amino-3-guanidinopropanoic acid is its high polarity.[4] To overcome this, two main chromatographic strategies are employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal separation mode for highly polar compounds.[3][5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds.[1] HILIC is highly compatible with electrospray ionization mass spectrometry (ESI-MS), making it a powerful tool for the sensitive and specific analysis of underivatized amino acids.[5]

  • Ion-Pairing Reversed-Phase HPLC: This technique allows for the analysis of ionic and highly polar compounds on traditional non-polar stationary phases (e.g., C8, C18).[7][8] An ion-pairing reagent, an ionic molecule with a hydrophobic tail, is added to the mobile phase.[7] This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and enabling its retention on the reversed-phase column.[7][8]

Experimental Workflows

The general experimental workflow for the analysis of this compound by both HILIC-MS and Ion-Pairing RP-HPLC-MS is outlined below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Sample Weighing & Dissolution HPLC HPLC Separation (HILIC or Ion-Pairing RP) Sample->HPLC Standard Standard Weighing & Serial Dilution Standard->HPLC Spike Matrix Spiking (for complex samples) Spike->HPLC MS Mass Spectrometry Detection (ESI+, MRM) HPLC->MS Integration Peak Integration & Quantification MS->Integration Reporting Data Reporting & Analysis Integration->Reporting

Caption: General workflow for the quantitative analysis of this compound.

Protocol 1: HILIC-MS/MS Method

This protocol describes a sensitive and specific method for the quantification of underivatized this compound using HILIC coupled with tandem mass spectrometry.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Instrumentation

  • HPLC or UHPLC system

  • HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with a mixture of acetonitrile and water (e.g., 80:20 v/v) to match the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample in the same diluent as the working standards to a suitable concentration. For complex matrices, protein precipitation with acetonitrile may be necessary, followed by centrifugation and analysis of the supernatant.[9]

4. HPLC Conditions

Parameter Value
Column Acquity BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 90% B; 1-10 min: 90-50% B; 10-12 min: 50% B; 12.1-15 min: 90% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

5. Mass Spectrometry Conditions

Parameter Value
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 147.1 (for the free base)
Product Ion (Q3) m/z 70.1 (quantifier), m/z 60.0 (qualifier) (based on arginine fragmentation)[4]
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

| Gas Flow Rates | Optimized for the specific instrument |

6. Quantitative Data Summary (Representative)

ParameterExpected Value
Retention Time 2-5 min (dependent on exact conditions)
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Recovery 90 - 110%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%

Protocol 2: Ion-Pairing RP-HPLC-MS/MS Method

This protocol provides an alternative method using a more common reversed-phase column with an ion-pairing reagent.

1. Materials and Reagents

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Heptafluorobutyric acid (HFBA) (ion-pairing reagent)

  • Formic acid (LC-MS grade)

2. Instrumentation

  • HPLC or UHPLC system

  • Reversed-phase C8 or C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Tandem mass spectrometer with an ESI source

3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in water.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the initial mobile phase.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a suitable concentration.

4. HPLC Conditions

Parameter Value
Column C8 or C18 (2.1 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water with 0.1% HFBA and 0.1% formic acid
Mobile Phase B Methanol with 0.1% HFBA and 0.1% formic acid
Gradient 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 35 °C

| Injection Volume | 10 µL |

5. Mass Spectrometry Conditions

  • The MS parameters will be identical to those in the HILIC-MS/MS method.

6. Quantitative Data Summary (Representative)

ParameterExpected Value
Retention Time 3-7 min (dependent on exact conditions)
Linearity (r²) > 0.99
LOD 0.5 - 5 ng/mL
LOQ 1 - 10 ng/mL
Recovery 85 - 115%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Method Selection and Considerations

  • HILIC-MS/MS is generally preferred for its high sensitivity and compatibility with MS without the use of non-volatile ion-pairing reagents that can contaminate the MS system. It is particularly well-suited for the analysis of polar compounds in complex biological matrices.[3][6]

  • Ion-Pairing RP-HPLC-MS/MS is a viable alternative when HILIC columns are not available or when separation challenges arise with HILIC. However, care must be taken to dedicate a column and system to ion-pairing methods to avoid carryover and contamination.

Logical Relationship of Method Components

The relationship between the analyte's properties and the chosen analytical method components is crucial for successful analysis.

logical_relationship cluster_hilic HILIC Method cluster_ip Ion-Pairing RP Method Analyte Analyte Properties (Polar, Zwitterionic) HILIC_Col Polar Stationary Phase (e.g., Amide) Analyte->HILIC_Col attracts IP_MP Aqueous Mobile Phase + Ion-Pair Reagent (HFBA) Analyte->IP_MP reacts with HILIC_Ret Retention by Partitioning HILIC_Col->HILIC_Ret HILIC_MP High Organic Mobile Phase (e.g., ACN/H2O) HILIC_MP->HILIC_Ret IP_Col Non-Polar Stationary Phase (e.g., C18) IP_Ret Retention of Neutral Ion-Pair IP_Col->IP_Ret IP_MP->IP_Ret

Caption: Relationship between analyte properties and chromatographic method components.

Conclusion

The HILIC-MS/MS and Ion-Pairing RP-HPLC-MS/MS methods detailed in this document provide robust, sensitive, and specific approaches for the quantitative analysis of this compound. The choice of method will depend on the available instrumentation, sample matrix, and specific analytical requirements. These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable analytical procedures for this important compound.

References

Application Notes and Protocols: (S)-2-Amino-3-guanidinopropanoic Acid Hydrochloride in Nitric Oxide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-guanidinopropanoic acid hydrochloride, also known as L-α-amino-β-guanidinopropionic acid hydrochloride, is an arginine analog that has been investigated for its role in biological systems.[1][2] Structurally similar to L-arginine, the substrate for nitric oxide synthase (NOS), this compound's primary relevance in nitric oxide (NO) research appears to be through its interaction with arginase, an enzyme that competes with NOS for their common substrate, L-arginine.[2][3] Understanding this interplay is crucial for researchers investigating NO signaling pathways, as the availability of L-arginine is a key determinant of NO production.[3]

Nitric oxide is a vital signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response.[4] The production of NO is catalyzed by three main isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[4][5] Dysregulation of NO production is implicated in various pathological conditions, making the modulation of its synthesis a significant area of research.

These application notes provide a comprehensive overview of the use of this compound in the context of nitric oxide research, focusing on its role as a potential modulator of L-arginine metabolism. Detailed protocols for assessing its effects on related enzymatic activities are also provided.

Data Presentation

Table 1: Activity of this compound and a Known Arginase Inhibitor

CompoundTarget EnzymeActivityReference
(S)-2-amino-3-guanidinopropanoic acidHuman Arginase IWeak Inhibitor[2]
Nω-hydroxy-L-arginine (NOHA)Rat Liver ArginasePotent Competitive Inhibitor[6]

Table 2: Inhibitory Constants (IC50/Ki) of Selected Nitric Oxide Synthase (NOS) Inhibitors

InhibitorTarget Isoform(s)IC50 / KiReference(s)
L-NMMA (NG-Monomethyl-L-arginine)nNOS, eNOS, iNOSIC50: ~4.1 µM for nNOS[3]
L-NAME (NG-Nitro-L-arginine methyl ester)nNOS, eNOS, iNOSKi: 15 nM (nNOS), 39 nM (eNOS), 4.4 µM (iNOS)[3]
AminoguanidineiNOS selectiveIC50: ~2.1 µM for mouse iNOS[7]
S-Methyl-L-thiocitrulline (Me-TC)nNOS selectiveKd: 1.2 nM
S-Ethyl-L-thiocitrulline (Et-TC)nNOS selectiveKd: 0.5 nM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and protocols discussed, the following diagrams have been generated using the DOT language.

Interplay between Arginase and NOS Pathways cluster_arginase Arginase Pathway cluster_nos NOS Pathway Arginase Arginase Urea Urea Arginase->Urea Ornithine L-Ornithine Arginase->Ornithine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline L_Arginine L-Arginine L_Arginine->Arginase Substrate L_Arginine->NOS Substrate AGPA (S)-2-amino-3- guanidinopropanoic acid AGPA->Arginase Weak Inhibition

Arginase and NOS competition for L-Arginine.

General Nitric Oxide Signaling Cascade NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO produces L_Arginine L-Arginine L_Arginine->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects leads to

Simplified Nitric Oxide signaling pathway.

Experimental Workflow for Assessing NOS/Arginase Activity cluster_prep Sample Preparation cluster_assay Enzyme Activity Assays cluster_detection Detection Tissue_Homogenization Tissue Homogenization or Cell Lysate Preparation Centrifugation Centrifugation to Clarify Lysate Tissue_Homogenization->Centrifugation Protein_Quantification Protein Quantification (e.g., BCA Assay) Centrifugation->Protein_Quantification Incubation Incubation with Substrate and Test Compound Protein_Quantification->Incubation NOS_Assay NOS Activity Assay (Conversion of L-Arginine to L-Citrulline or NO production) Griess_Assay Griess Assay for Nitrite (indirect NO measurement) NOS_Assay->Griess_Assay Arginase_Assay Arginase Activity Assay (Conversion of L-Arginine to Urea and L-Ornithine) Urea_Assay Urea Quantification Arginase_Assay->Urea_Assay Incubation->NOS_Assay Incubation->Arginase_Assay Data_Analysis Data Analysis and IC50 Determination Griess_Assay->Data_Analysis Urea_Assay->Data_Analysis

Workflow for enzyme activity assessment.

Experimental Protocols

The following protocols provide detailed methodologies for assessing nitric oxide production and nitric oxide synthase activity, which are essential for characterizing the effects of compounds like this compound on the nitric oxide pathway.

Protocol 1: Measurement of Nitric Oxide Production in Cultured Cells using the Griess Assay

This protocol measures nitrite (NO₂⁻), a stable oxidation product of nitric oxide, in cell culture supernatants.

Materials:

  • Griess Reagent:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Note: Store reagents protected from light. A combined Griess reagent can be prepared by mixing equal volumes of Reagent A and Reagent B immediately before use.

  • Sodium Nitrite (NaNO₂) standard solution (1 mM).

  • Cell culture medium (phenol red-free is recommended to reduce background).

  • 96-well flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 540 nm.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with the test compound, this compound, at various concentrations. Include appropriate controls (e.g., vehicle control, positive control with a known NOS inducer like lipopolysaccharide (LPS) for macrophages).

    • Incubate for the desired period (e.g., 24-48 hours).

  • Nitrite Standard Curve Preparation:

    • Prepare a series of nitrite standards by serially diluting the 1 mM NaNO₂ stock solution in cell culture medium. A typical range is 100 µM to 1.56 µM. Include a blank control (medium only).

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well of the cell plate to a new 96-well plate.

    • Add 50 µL of each nitrite standard to separate wells.

    • Add 100 µL of the freshly prepared combined Griess reagent to all wells containing supernatants and standards.

    • Incubate at room temperature for 10-15 minutes, protected from light. A color change to pink/magenta will indicate the presence of nitrite.

  • Measurement and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Activity Assay

This protocol measures the activity of purified or recombinant NOS or NOS in cell/tissue lysates by quantifying the amount of nitric oxide produced.

Materials:

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Purified NOS enzyme or cell/tissue lysate.

  • L-Arginine (substrate).

  • NADPH.

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4).

  • Calmodulin (for nNOS and eNOS).

  • CaCl₂.

  • Test compound: this compound.

  • Griess Reagent (as described in Protocol 1).

  • Nitrate Reductase and its necessary cofactors (if measuring total nitrate and nitrite).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Sample Preparation (for lysates):

    • Homogenize cells or tissues in ice-cold NOS assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant (lysate) and determine the protein concentration.

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing NOS assay buffer, L-arginine, NADPH, BH4, calmodulin, and CaCl₂.

    • In a 96-well plate, add the enzyme source (purified enzyme or a specific amount of lysate protein).

    • Add varying concentrations of this compound to the respective wells. Include a control with no inhibitor.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the reaction mixture to the wells.

    • Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., by heating or adding a zinc sulfate solution to precipitate proteins).

  • Nitrite/Nitrate Detection:

    • If measuring total NO production, first convert nitrate to nitrite by adding nitrate reductase and its cofactors and incubating as per the manufacturer's instructions.

    • Perform the Griess assay as described in Protocol 1 to measure the nitrite concentration.

  • Data Analysis:

    • Calculate the rate of NO production (e.g., in pmol/min/mg protein).

    • For inhibition studies, calculate the percentage of inhibition at each concentration of the test compound relative to the control.

    • If applicable, determine the IC50 value of the inhibitor.

Conclusion

This compound is a structural analog of L-arginine. While direct inhibition of nitric oxide synthase by this compound is not established, its reported weak inhibition of arginase suggests a potential role in modulating nitric oxide production by influencing the availability of the common substrate, L-arginine. Researchers in nitric oxide signaling and drug development can utilize this compound as a tool to investigate the intricate relationship between the arginase and NOS pathways. The provided protocols offer standardized methods to assess its impact on nitric oxide production and related enzyme activities. A thorough characterization of its effects on all NOS isoforms and arginase in various experimental models is recommended to fully elucidate its pharmacological profile in the context of nitric oxide research.

References

Application Notes and Protocols: Formulation of (S)-2-amino-3-guanidinopropanoic acid hydrochloride for Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-3-guanidinopropanoic acid hydrochloride, an arginine analog, holds significant potential in drug delivery research. Its guanidinium group provides a positive charge, which can enhance cellular uptake by interacting with negatively charged cell membranes. This property makes it an excellent candidate for designing delivery systems for various therapeutic agents, including small molecules, peptides, and nucleic acids. These application notes provide detailed protocols for the formulation of this compound into two common and effective drug delivery platforms: polymeric nanoparticles and liposomes. The methodologies are based on established techniques for similar cationic molecules, particularly L-arginine and its derivatives.

Key Advantages in Drug Delivery

  • Enhanced Cellular Uptake: The cationic nature of the guanidinium group facilitates electrostatic interactions with anionic cell surfaces, promoting internalization.

  • Biocompatibility: As an amino acid analog, it is expected to have good biocompatibility.

  • Versatility: It can be incorporated into a variety of nanoparticle and liposomal formulations.

  • Targeting Potential: The surface of the delivery system can be further modified with targeting ligands for site-specific drug delivery.

Section 1: Chitosan-Based Nanoparticle Formulation

Chitosan, a natural, biodegradable, and biocompatible polysaccharide, is widely used for nanoparticle-based drug delivery. The positive charge of chitosan complements the cationic nature of (S)-2-amino-3-guanidinopropanoic acid, leading to stable nanoparticle formulations. The following protocol describes the preparation of these nanoparticles using the ionic gelation method.

Experimental Protocol: Ionic Gelation Method

Materials:

  • This compound

  • Low molecular weight chitosan

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

  • Drug to be encapsulated (optional)

Procedure:

  • Preparation of Chitosan Solution: Dissolve a specific concentration of chitosan (e.g., 0.1% - 1% w/v) in a 1% (v/v) acetic acid solution with continuous stirring until fully dissolved.

  • Incorporation of (S)-2-amino-3-guanidinopropanoic acid: Add the desired amount of this compound to the chitosan solution and stir until a homogenous solution is obtained. If a therapeutic drug is to be encapsulated, it can be added at this stage if it is water-soluble.

  • Preparation of TPP Solution: Prepare a 0.1% (w/v) TPP solution by dissolving TPP in deionized water.

  • Nanoparticle Formation: While stirring the chitosan solution at a constant speed (e.g., 700-1000 rpm), add the TPP solution dropwise. The formation of nanoparticles will be indicated by the appearance of opalescence in the solution.[1]

  • Homogenization and Purification: Continue stirring for a specified period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles. The nanoparticle suspension can be further homogenized using a probe sonicator or high-speed homogenizer to achieve a more uniform size distribution.[1] The nanoparticles are then typically purified by centrifugation and washed with deionized water to remove unreacted reagents.

Data Presentation: Expected Physicochemical Characteristics

The following table summarizes typical quantitative data obtained for arginine-modified chitosan nanoparticles, which can be used as a reference for the expected characteristics of this compound-loaded nanoparticles.

ParameterExpected RangeAnalytical Method
Particle Size (Z-average) 70 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential +20 to +40 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%) 50 - 90%UV-Vis Spectroscopy or HPLC (after separation of free drug)
Drug Loading (%) 5 - 20%UV-Vis Spectroscopy or HPLC

Data is based on studies with arginine-modified nanoparticles and may vary depending on the specific formulation parameters.[2][3]

Visualization: Experimental Workflow

experimental_workflow_nanoparticles cluster_preparation Solution Preparation cluster_formulation Nanoparticle Formulation cluster_characterization Characterization chitosan_sol Chitosan in Acetic Acid mixing Ionic Gelation (Dropwise addition of TPP) chitosan_sol->mixing tpp_sol TPP in Deionized Water tpp_sol->mixing active_sol (S)-2-amino-3-guanidinopropanoic acid + Optional Drug active_sol->chitosan_sol Incorporate homogenization Homogenization/ Sonication mixing->homogenization dls DLS (Size, PDI) homogenization->dls zeta Zeta Potential homogenization->zeta ee_dl Encapsulation Efficiency & Drug Loading homogenization->ee_dl tem TEM/SEM (Morphology) homogenization->tem

Caption: Workflow for Chitosan-Based Nanoparticle Formulation.

Section 2: Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Cationic liposomes, incorporating positively charged lipids, are particularly effective for delivering nucleic acids and other negatively charged molecules. This compound can be encapsulated within the aqueous core of liposomes.

Experimental Protocol: Thin-Film Hydration Method

Materials:

  • This compound

  • Phospholipids (e.g., DSPC, DOPC)

  • Cholesterol

  • Cationic lipid (e.g., DOTAP) (optional, for enhanced positive charge)

  • Organic solvent (e.g., chloroform, methanol)

  • Hydration buffer (e.g., PBS, HEPES buffer)

Procedure:

  • Lipid Film Preparation: Dissolve the lipids (phospholipid, cholesterol, and optional cationic lipid) in an organic solvent in a round-bottom flask.[4][5] The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[6]

  • Hydration: Hydrate the lipid film with an aqueous solution containing this compound and any other hydrophilic drug to be encapsulated.[6] The hydration is performed by gently agitating the flask at a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[6][7][8] This step is typically repeated 10-20 times.

  • Purification: Remove the unencapsulated compound by dialysis or size exclusion chromatography.

Data Presentation: Expected Physicochemical Characteristics

The following table presents typical quantitative data for arginine-based liposomes, which can serve as a benchmark for formulations containing this compound.

ParameterExpected RangeAnalytical Method
Particle Size (Z-average) 80 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential +10 to +50 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%) 10 - 40% (for hydrophilic molecules)HPLC or specialized assays (after liposome lysis)

Data is based on studies with arginine-containing liposomes and the specific values will depend on the lipid composition and preparation method.[9][10]

Visualization: Experimental Workflow

experimental_workflow_liposomes cluster_preparation Lipid Film Formation cluster_formulation Liposome Formulation cluster_characterization Characterization lipids Lipids in Organic Solvent rotovap Rotary Evaporation lipids->rotovap vacuum High Vacuum Drying rotovap->vacuum hydration Hydration with Active (S)-2-amino-3-guanidinopropanoic acid vacuum->hydration extrusion Extrusion hydration->extrusion dls DLS (Size, PDI) extrusion->dls zeta Zeta Potential extrusion->zeta ee Encapsulation Efficiency extrusion->ee tem TEM (Morphology) extrusion->tem

Caption: Workflow for Liposome Formulation via Thin-Film Hydration.

Section 3: Relevant Signaling Pathways

The delivery of (S)-2-amino-3-guanidinopropanoic acid, as an arginine analog, may influence cellular signaling pathways that are regulated by amino acid availability. Two key pathways are the mTORC1 and AMPK signaling cascades.

mTORC1 Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Arginine is a known activator of mTORC1 signaling. The presence of arginine is sensed by cytosolic proteins, leading to the activation of Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface where it is activated by Rheb.

mtorc1_pathway arginine (S)-2-amino-3-guanidinopropanoic acid (Arginine Analog) castor1 CASTOR1 arginine->castor1 binds gator2 GATOR2 castor1->gator2 dissociates from gator1 GATOR1 gator2->gator1 inhibits rag_gtp RagA/B-GTP RagC/D-GDP gator1->rag_gtp GAP for RagA/B rag_gdp RagA/B-GDP RagC/D-GTP rag_gdp->rag_gtp GEF (Ragulator) mtorc1_cyto mTORC1 (cytosol) rag_gtp->mtorc1_cyto recruits mtorc1_lyso mTORC1 (lysosome) mtorc1_cyto->mtorc1_lyso translocates to lysosome downstream Cell Growth & Anabolism mtorc1_lyso->downstream promotes rheb Rheb-GTP rheb->mtorc1_lyso activates

Caption: Simplified mTORC1 Activation by Arginine Analogs.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a key energy sensor in cells. Guanidino compounds, such as metformin and β-guanidinopropionic acid, are known to activate AMPK, often indirectly by inhibiting mitochondrial respiration, which increases the cellular AMP/ATP ratio. Activation of AMPK generally shifts cellular metabolism from anabolic to catabolic processes.

ampk_pathway guanidino Guanidino Compounds (e.g., (S)-2-amino-3-guanidinopropanoic acid) mitochondria Mitochondrial Respiration guanidino->mitochondria inhibits amp_atp Increased AMP/ATP Ratio mitochondria->amp_atp leads to ampk AMPK amp_atp->ampk activates anabolism Anabolic Pathways (e.g., Fatty Acid Synthesis) ampk->anabolism inhibits catabolism Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) ampk->catabolism activates

Caption: Indirect AMPK Activation by Guanidino Compounds.

Conclusion

The formulation of this compound into nanoparticle and liposomal drug delivery systems offers a promising strategy to enhance the therapeutic efficacy of various encapsulated agents. The protocols and data presented here provide a solid foundation for researchers to develop and characterize these delivery platforms. Further studies should focus on optimizing formulation parameters, evaluating in vitro and in vivo performance, and elucidating the precise molecular interactions with cellular pathways.

References

Troubleshooting & Optimization

Troubleshooting solubility issues of (S)-2-amino-3-guanidinopropanoic acid hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges related to the solubility of (S)-2-amino-3-guanidinopropanoic acid hydrochloride in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my buffer?

A1: Several factors can impact the solubility of this compound, which is commonly known as L-arginine hydrochloride. Key reasons for poor solubility include:

  • pH of the Buffer: L-arginine hydrochloride's solubility is significantly influenced by pH. It is more soluble in acidic conditions. In neutral or alkaline buffers, its solubility can decrease.

  • Temperature: Solubility is temperature-dependent. Dissolution will be slower at lower temperatures (e.g., 4°C), and the solubility limit is lower compared to room temperature or warmer conditions.[1][2]

  • Buffer Composition: Certain buffer components can interact with L-arginine hydrochloride. For instance, high concentrations of phosphate or citrate ions may affect its solubility.

  • Concentration: The desired concentration may exceed the solubility limit for the specific buffer system and temperature.

  • Form of the Compound: Ensure you are using the hydrochloride salt form, as it is significantly more soluble than the L-arginine free base, especially at neutral pH.[1]

Q2: My L-arginine hydrochloride solution is cloudy or has a precipitate. What should I do?

A2: A cloudy appearance or precipitate indicates that the compound has either not fully dissolved or has precipitated out of solution. To address this, you can:

  • Gently Warm the Solution: Warming the buffer to 37°C can help dissolve the precipitate, especially if it formed after refrigeration.[1]

  • Adjust the pH: Lowering the pH of the solution by adding a small amount of dilute acid can increase the solubility of L-arginine hydrochloride.

  • Sonication: Using a sonicator can help break down solid particles and facilitate dissolution.

  • Filter the Solution: If small amounts of particulate matter remain, the solution can be filtered through a 0.22 µm filter to remove them.

Q3: My L-arginine hydrochloride solution precipitated after I stored it in the refrigerator. Why did this happen?

A3: This is a common issue due to the temperature-dependent solubility of L-arginine hydrochloride.[1] The concentration of the compound in your buffer was likely saturated or near-saturated at room temperature, and as the temperature decreased, the solubility limit dropped, causing the excess to precipitate out. To resolve this, you can gently warm the solution to redissolve the precipitate before use. For future experiments, consider preparing fresh solutions or preparing a more concentrated stock at a slightly acidic pH that is stored at room temperature and diluted just before use.[1]

Q4: What is the optimal pH for dissolving and storing L-arginine hydrochloride solutions?

A4: L-arginine is most stable in a slightly acidic to neutral pH range, typically between pH 5 and 7. Highly alkaline conditions can lead to degradation over time. Unbuffered aqueous solutions of L-arginine can become alkaline due to the basic nature of the guanidinium group and may absorb carbon dioxide from the atmosphere. Therefore, using a buffer system to maintain the pH within the optimal range is recommended for stability.

Q5: Can I autoclave my L-arginine hydrochloride solution?

A5: Yes, solutions of L-arginine hydrochloride can typically be autoclaved for sterilization. The compound is relatively stable to heat.

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Powder

  • Problem: The this compound powder is not dissolving completely in the buffer at room temperature.

  • Possible Causes & Solutions:

    • Low Temperature: Ensure the buffer is at room temperature or slightly warmer.

    • High Concentration: The target concentration may be too high for the current conditions. Try preparing a more dilute solution or refer to the solubility data below.

    • Inappropriate pH: Measure the pH of the buffer. If it is neutral or alkaline, consider using a more acidic buffer or adjusting the pH downwards.

    • Insufficient Mixing: Ensure vigorous and prolonged stirring. Sonication can also be beneficial.

Issue 2: Precipitate Formation During Storage

  • Problem: A clear solution of L-arginine hydrochloride forms a precipitate when stored at 4°C.

  • Possible Causes & Solutions:

    • Temperature-Dependent Solubility: The concentration exceeds the solubility limit at 4°C.

      • Short-term: Gently warm and mix the solution to redissolve the precipitate before use.

      • Long-term: Prepare a more concentrated stock solution at a pH where it remains soluble at room temperature and dilute it to the final concentration immediately before the experiment. Alternatively, prepare the solution fresh each time.

Issue 3: Solution Becomes Cloudy Over Time at Room Temperature

  • Problem: A previously clear solution becomes cloudy after a day or more at room temperature.

  • Possible Causes & Solutions:

    • pH Shift: The buffer capacity may be insufficient, leading to a pH shift that decreases solubility. Verify the pH and consider using a buffer with a stronger buffering capacity in the desired pH range.

    • Microbial Growth: If the solution is not sterile, microbial contamination can cause cloudiness. Filter-sterilize the solution and store it aseptically.

    • Degradation: Although relatively stable, prolonged storage in suboptimal conditions (e.g., high pH, exposure to light) can lead to degradation. Store solutions protected from light and at a suitable pH.

Quantitative Data: Solubility of L-Arginine Hydrochloride

Precise solubility data for this compound in various biological buffers is not extensively published. However, its solubility in water is well-documented and provides a good reference. The hydrochloride salt is generally considered freely soluble in aqueous solutions.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (approx. M)
Water2075.13.56
Water25~90~4.27
PBS (pH 7.2)Room Temp.Freely SolubleNot specified

Note: "Freely soluble" generally implies a solubility of at least 100 mg/mL (10 g/100 mL).

Experimental Protocols

Protocol 1: Preparation of a 1 M Stock Solution of L-Arginine Hydrochloride

  • Materials:

    • This compound (FW: 210.66 g/mol )

    • High-purity water (e.g., Milli-Q or equivalent)

    • Calibrated pH meter

    • Stir plate and magnetic stir bar

    • Sterile filter (0.22 µm) and storage container

    • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (e.g., 1 M solutions)

  • Procedure:

    • Weigh out 21.07 g of this compound for every 100 mL of final solution volume.

    • Add the powder to a beaker containing approximately 80% of the final volume of high-purity water.

    • Place the beaker on a stir plate and stir until the powder is fully dissolved. Gentle warming (to ~37°C) can be used to expedite dissolution.

    • Allow the solution to cool to room temperature.

    • Adjust the pH to the desired value (typically between 6.0 and 7.0 for a stock solution) using small additions of 1 M HCl or 1 M NaOH while monitoring with a calibrated pH meter.

    • Once the desired pH is reached, transfer the solution to a graduated cylinder and add high-purity water to reach the final volume.

    • For sterile applications, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.

    • Store the solution at room temperature, protected from light.

Protocol 2: Use of L-Arginine Hydrochloride as an Additive in Protein Refolding

This protocol provides a general guideline for using L-arginine hydrochloride to suppress aggregation during the refolding of a denatured protein.

  • Materials:

    • Denatured and reduced protein in a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea).

    • Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, with a redox system like reduced/oxidized glutathione).

    • 1 M L-arginine hydrochloride stock solution (prepared as in Protocol 1).

  • Procedure:

    • Prepare the refolding buffer containing all components except for the L-arginine hydrochloride.

    • Add the desired volume of the 1 M L-arginine hydrochloride stock solution to the refolding buffer to achieve a final concentration typically between 0.4 M and 1.0 M. Mix well.

    • Initiate refolding by rapidly diluting the denatured protein solution into the refolding buffer containing L-arginine hydrochloride. A dilution factor of 1:100 is common.

    • Incubate the refolding mixture under appropriate conditions (e.g., 4°C or room temperature) with gentle stirring for a duration determined by the specific protein's refolding kinetics.

    • Monitor the refolding process by assessing the recovery of biological activity or by spectroscopic methods.

    • After refolding, the L-arginine hydrochloride can be removed by dialysis or diafiltration against a final formulation buffer.

Visualizations

TroubleshootingWorkflow start Solubility Issue Encountered ((S)-2-amino-3-guanidinopropanoic acid hydrochloride) check_form Verify Compound Form (Using Hydrochloride Salt?) start->check_form free_base Using Free Base check_form->free_base No hcl_salt Using HCl Salt check_form->hcl_salt Yes check_conditions Review Experimental Conditions (pH, Temp, Concentration) adjust_ph Adjust pH to be more acidic (pH 5-7 is optimal for stability) check_conditions->adjust_ph pH neutral/alkaline increase_temp Gently warm solution (e.g., to 37°C) check_conditions->increase_temp Low temperature lower_conc Prepare a more dilute solution check_conditions->lower_conc High concentration sonicate Apply sonication adjust_ph->sonicate increase_temp->sonicate dissolved Compound Dissolved sonicate->dissolved Successful not_dissolved Issue Persists sonicate->not_dissolved Unsuccessful lower_conc->sonicate free_base->lower_conc Switch to HCl salt or expect lower solubility hcl_salt->check_conditions ArginineProteinRefolding denatured Denatured Protein (in Urea or GuHCl) dilution Rapid Dilution denatured->dilution refolding_buffer Refolding Buffer (e.g., Tris, Redox System) refolding_buffer->dilution arginine (S)-2-amino-3-guanidinopropanoic acid hydrochloride (0.4 - 1.0 M) arginine->refolding_buffer Added to aggregated_protein Aggregated Protein arginine->aggregated_protein Suppresses refolding_intermediate Refolding Intermediates dilution->refolding_intermediate native_protein Correctly Folded Native Protein refolding_intermediate->native_protein Correct Folding Pathway refolding_intermediate->aggregated_protein Aggregation Pathway

References

Stability and degradation of (S)-2-amino-3-guanidinopropanoic acid hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (S)-2-amino-3-guanidinopropanoic acid hydrochloride, also known as L-arginine hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding its stability and degradation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions is primarily affected by pH, temperature, light, and the presence of oxidizing agents. Extreme pH values (highly acidic or alkaline), elevated temperatures, and exposure to UV light can accelerate its degradation.

Q2: What is the optimal pH range for maintaining the stability of an aqueous solution of this compound?

A2: Aqueous solutions of this compound are most stable in a neutral to slightly acidic pH range. It is advisable to buffer the solution to maintain the desired pH and enhance stability.

Q3: What are the main degradation pathways for this compound in aqueous solutions?

A3: The primary degradation pathways include:

  • Hydrolysis: The guanidinium group can be hydrolyzed to form ornithine and urea. This process is accelerated by high temperatures and alkaline conditions.

  • Oxidation: The molecule is susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide or metal ions.

  • Racemization: The L-isomer can convert to the D-isomer, particularly at elevated temperatures and alkaline pH.

Q4: How should I prepare and store aqueous solutions of this compound to ensure long-term stability?

A4: To maximize stability, it is recommended to:

  • Use high-purity water.

  • Buffer the solution to a neutral or slightly acidic pH.

  • Store the solution in a tightly sealed container, protected from light.

  • For long-term storage, it is best to store the solution at refrigerated or frozen temperatures. Unbuffered aqueous solutions can be strongly alkaline and may absorb carbon dioxide from the atmosphere.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Review solution preparation and storage conditions (pH, temperature, light exposure). Perform a forced degradation study to identify potential degradation products.
Loss of potency or inconsistent experimental results Instability of the aqueous solution.Prepare fresh solutions for each experiment. If using a stock solution, validate its stability over the intended period of use. Ensure proper storage conditions are maintained.
Precipitation in the solution pH shift or interaction with other components.Check the pH of the solution and adjust if necessary. Ensure compatibility with other excipients or buffer components.
Discoloration of the solution Oxidation or other degradation pathways.Protect the solution from light and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Data Presentation

Long-Term Stability of Solid this compound

The following table summarizes the results from a long-term stability study of three lots of L-Arginine Hydrochloride stored at 25°C ± 2°C and 60% ± 5% relative humidity.[2]

TestSpecificationInitial3 Months6 Months9 Months12 Months
Appearance White or almost white crystalline powderConformsConformsConformsConformsConforms
Assay (Dried Basis) 98.5 - 101.0%99.8%99.7%99.9%99.6%99.8%
Chloride Content 16.5 - 17.1%16.8%16.9%16.8%16.7%16.8%
pH (1 in 10 solution) 4.7 - 6.25.55.65.55.45.5
Specific Optical Rotation +21.5° to +23.5°+22.5°+22.4°+22.6°+22.3°+22.5°
Expected Degradation Under Forced Stress Conditions (Aqueous Solution)

This table outlines the expected outcomes of forced degradation studies on aqueous solutions of this compound based on literature. The goal of such studies is typically to achieve 5-20% degradation to identify potential degradation products.[3][4][5]

Stress ConditionTypical Reagents and ConditionsExpected Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, heat (e.g., 60-80°C)Ornithine, Urea
Basic Hydrolysis 0.1 M - 1 M NaOH, heat (e.g., 60-80°C)Ornithine, Urea, Citrulline, 3-aminopiperid-2-one[6][7]
Oxidation 3-30% H₂O₂, room temperature or heatOxidized derivatives
Thermal Degradation Heat (e.g., 70-80°C) in aqueous solutionOrnithine, Urea, and other potential byproducts
Photolytic Degradation Exposure to UV and visible light (ICH Q1B conditions)Photodegradants

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound in an aqueous solution.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and a solution of hydrochloric acid (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl). Incubate at a specified temperature (e.g., 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an appropriate amount of NaOH before analysis.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and a solution of sodium hydroxide (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH). Incubate at a specified temperature (e.g., 60°C) and collect samples at different intervals. Neutralize the samples with an appropriate amount of HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature or slightly elevated temperature and sample at various time points.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) and collect samples over time.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • Analyze the stressed samples and an unstressed control sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

    • Quantify the amount of remaining this compound and identify and quantify the degradation products.

Stability-Indicating HPLC Method
  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase could be a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase should be controlled.

  • Detection: UV detection at a low wavelength (e.g., around 200-210 nm) is often suitable for amino acids. For more specific identification and quantification of degradation products, Mass Spectrometry (LC-MS) is recommended.[8][9][10][11][12]

Visualizations

degradation_pathway cluster_main Degradation Pathways of (S)-2-amino-3-guanidinopropanoic acid cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation arginine (S)-2-amino-3-guanidinopropanoic acid ornithine Ornithine arginine->ornithine Alkaline/Acidic Conditions, Heat urea Urea arginine->urea Alkaline/Acidic Conditions, Heat citrulline Citrulline arginine->citrulline Potential Side Reaction oxidized_products Oxidized Products arginine->oxidized_products Oxidizing Agents (e.g., H₂O₂) piperidone 3-aminopiperid-2-one ornithine->piperidone Lactamization

Caption: Major degradation pathways of (S)-2-amino-3-guanidinopropanoic acid in aqueous solution.

experimental_workflow start Start: Prepare Stock Solution (1 mg/mL in H₂O) stress Apply Stress Conditions start->stress acid Acidic (0.1M HCl, 60°C) stress->acid base Basic (0.1M NaOH, 60°C) stress->base oxidation Oxidative (3% H₂O₂, RT) stress->oxidation thermal Thermal (70°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC/LC-MS Method sampling->analysis end End: Identify & Quantify Degradants, Assess Stability analysis->end

Caption: Workflow for a forced degradation study of (S)-2-amino-3-guanidinopropanoic acid.

References

Technical Support Center: Optimizing (S)-2-amino-3-guanidinopropanoic acid hydrochloride for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of (S)-2-amino-3-guanidinopropanoic acid hydrochloride for various cell-based assays.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental setup and execution of cell-based assays involving this compound.

Issue 1: High Variability Between Replicate Wells

  • Question: My results show significant variability between replicate wells treated with the same concentration of this compound. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.

    • Pipetting Errors: Calibrate and use appropriate pipettes for the volumes being dispensed. Pipette carefully and consistently, avoiding bubbles.

    • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity.

    • Incomplete Compound Solubilization: Ensure the compound is fully dissolved in the vehicle solvent before diluting it in the culture medium. Vortex and visually inspect for any precipitates.

Issue 2: No Observable Effect of the Compound

  • Question: I have treated my cells with a range of this compound concentrations, but I am not observing any significant effect on cell viability or proliferation. What should I do?

  • Answer:

    • Concentration Range: The initial concentration range might be too low. Based on its structural similarity to arginine, its effects may be competitive. Consider testing a broader and higher concentration range (e.g., from low micromolar to millimolar).

    • Incubation Time: The duration of treatment may be insufficient for the compound to exert its biological effects. Try extending the incubation period (e.g., 48 or 72 hours).

    • Cell Type Specificity: The cellular response to arginine analogs can be highly dependent on the cell type and its metabolic state, particularly its reliance on extracellular arginine.[1] Some cell lines may have robust internal arginine synthesis pathways, rendering them less sensitive.[1]

    • Assay Sensitivity: Ensure the chosen assay is sensitive enough to detect subtle changes in cell health. For example, a metabolic assay like MTT or CellTiter-Glo® may detect changes earlier than a direct cell counting method.

Issue 3: Unexpected Cytotoxicity at Low Concentrations

  • Question: I am observing significant cell death at concentrations of this compound that I expected to be non-toxic. Why is this happening?

  • Answer:

    • Compound Purity: Verify the purity of your compound stock. Impurities could be cytotoxic.

    • Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control (media with the solvent at the highest concentration used) to rule out solvent-induced cytotoxicity.

    • Cell Line Sensitivity: The specific cell line you are using might be particularly sensitive to perturbations in amino acid metabolism.

    • Off-Target Effects: At certain concentrations, the compound may have off-target effects unrelated to its intended mechanism as an arginine analog.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A logarithmic dose-response curve is often employed, starting from a low concentration (e.g., 1 µM) and extending to a high concentration (e.g., 1-10 mM). The optimal range will be cell-line dependent.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is generally soluble in aqueous solutions. For a high-concentration stock solution, consider using sterile water or PBS. If solubility is an issue, a small amount of a biocompatible solvent like DMSO can be used, ensuring the final concentration in your assay does not exceed a non-toxic level. Always filter-sterilize the stock solution before use.

Q3: What type of control experiments should I include?

A3: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without the compound or vehicle. This represents 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This controls for any effects of the solvent itself.

  • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

  • Media Blank: Wells containing only culture medium to measure the background signal.

Q4: How does this compound likely work?

A4: As a structural analog of L-arginine, this compound is expected to act as a competitive inhibitor of arginine-utilizing enzymes or transporters.[1] Arginine is crucial for several cellular processes, including protein synthesis and the production of nitric oxide and polyamines.[1] By competing with arginine, this compound may lead to arginine deprivation, which can inhibit cell growth and induce apoptosis, particularly in cancer cells that are auxotrophic for arginine.[1]

Q5: Which signaling pathways might be affected by this compound?

A5: Arginine levels are known to be sensed by the mTORC1 signaling pathway.[2][3] Arginine deprivation typically leads to the inhibition of mTORC1, a central regulator of cell growth and proliferation.[4] Therefore, it is plausible that this compound could modulate the activity of the mTORC1 pathway.

Data Presentation

The following tables provide illustrative examples of how to present quantitative data from cell-based assays with this compound. Note: The values presented are hypothetical and should be replaced with your experimental data.

Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines (72h Incubation)

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)750
A549 (Lung Cancer)1200
PC-3 (Prostate Cancer)950
HCT116 (Colon Cancer)600

Table 2: Effect of Incubation Time on the IC50 of this compound in HCT116 Cells

Incubation Time (hours)IC50 (µM)
24> 2000
48980
72600

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include untreated and vehicle controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Visualizations

Diagram 1: Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treat Treatment cluster_readout Readout seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_assay Incubate for 24-72h add_compound->incubate_assay add_mtt Add MTT Reagent incubate_assay->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Data Analysis (IC50)

Caption: Workflow for determining cell viability using the MTT assay.

Diagram 2: Proposed Signaling Pathway Inhibition

G cluster_transporter Cell Membrane arginine L-Arginine transporter Arginine Transporter arginine->transporter Uptake compound (S)-2-amino-3-guanidinopropanoic acid hydrochloride compound->transporter Competitive Inhibition mTORC1 mTORC1 transporter->mTORC1 Activates protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth & Proliferation mTORC1->cell_growth

Caption: Competitive inhibition of arginine uptake affecting mTORC1 signaling.

References

Improving the yield and purity of synthesized (S)-2-amino-3-guanidinopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthesized (S)-2-amino-3-guanidinopropanoic acid hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via the guanidinylation of (S)-2,3-diaminopropanoic acid or a suitable protected precursor.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Guanidinylated Product Incomplete reaction.- Increase reaction time and/or temperature. - Ensure stoichiometric amounts of guanidinylating reagent are used; a slight excess (1.1-1.5 equivalents) may be beneficial. - Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time.
Side reactions of the starting material.- Ensure the α-amino group of the diaminopropanoic acid precursor is appropriately protected (e.g., with Boc or Z groups) to prevent self-condensation or reaction with the guanidinylating agent.
Degradation of the product.- Avoid excessively high temperatures or prolonged reaction times, which can lead to product degradation.
Low Purity of Final Product Presence of unreacted starting material.- Optimize the reaction conditions to drive the reaction to completion. - Employ purification methods such as ion-exchange chromatography to separate the more basic product from the starting material.
Formation of side products (e.g., N,N'-disubstituted guanidines).- Use a guanidinylating reagent with appropriate protecting groups to control reactivity. - Control the stoichiometry of the reactants carefully.
Incomplete deprotection of protecting groups.- Ensure complete removal of all protecting groups (e.g., from the α-amino and guanidino groups) by monitoring the deprotection step via TLC or LC-MS. - Adjust deprotection conditions (e.g., time, temperature, reagent concentration) as needed. For instance, Boc groups can be removed with acids like TFA.[1]
Difficulty in Product Isolation and Purification High polarity and water solubility of the product.- Utilize ion-exchange chromatography for effective purification. Cation exchange resins are particularly useful for separating the highly basic guanidinium-containing product.[2][3][4][5][6] - Lyophilization (freeze-drying) is often the preferred method for isolating the final hydrochloride salt from aqueous solutions to obtain a solid product.
Co-precipitation of inorganic salts.- Desalt the crude product using size-exclusion chromatography or dialysis before final purification.
Inconsistent Guanidinylation Reaction Reactivity of the guanidinylating reagent.- The choice of guanidinylating reagent is critical. Common reagents include N,N'-di-Boc-1H-pyrazole-1-carboxamidine or S-methylisothiourea derivatives.[7][8] The reactivity can be modulated by the protecting groups used.
pH of the reaction mixture.- The guanidinylation of an amine is sensitive to pH. The reaction is typically carried out under basic conditions to ensure the nucleophilicity of the amine being guanidinylated. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is common.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A common and effective route involves the selective guanidinylation of the side-chain amino group of a protected (S)-2,3-diaminopropanoic acid derivative, followed by deprotection. The key steps are:

  • Protection of the α-amino group of (S)-2,3-diaminopropanoic acid (e.g., with a Boc or Z group).

  • Guanidinylation of the free side-chain amino group using a suitable guanidinylating reagent.

  • Deprotection of the α-amino and any protecting groups on the guanidino moiety.

  • Purification and isolation of the final product as the hydrochloride salt.

Q2: How do I choose the right protecting groups for this synthesis?

A2: The choice of protecting groups is crucial for a successful synthesis.

  • α-Amino Group: The tert-butoxycarbonyl (Boc) group is a common choice as it is stable under the basic conditions often used for guanidinylation and can be readily removed with mild acid (e.g., trifluoroacetic acid, TFA).[1][] The benzyloxycarbonyl (Z) group is another option, removable by catalytic hydrogenation.[10]

  • Guanidino Group: The guanidinylating reagent itself often comes with protecting groups, such as Boc groups, on the guanidino nitrogen atoms. These groups reduce the basicity and nucleophilicity of the guanidino moiety during the reaction and can be removed simultaneously with the α-amino protecting group if they are also acid-labile.[11] Careful selection of protecting groups is necessary to ensure they remain intact throughout the synthesis until the final deprotection step.[11]

Q3: What are some common guanidinylating reagents and their advantages?

A3: Several reagents can be used for guanidinylation:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This is a popular choice as it is commercially available and generally provides good yields. The Boc protecting groups can be removed under acidic conditions.[7][8]

  • S-Methylisothiourea derivatives: These can also be effective, but may require harsher reaction conditions.

  • Triflylguanidines: These are highly reactive guanidinylating reagents.[12]

The choice of reagent can depend on the scale of the reaction, the nature of the substrate, and the desired reaction conditions.

Q4: My final product is difficult to purify. What techniques are most effective?

A4: this compound is a highly polar and basic compound, making purification challenging. Ion-exchange chromatography is the most effective technique.[2][3][4][5][6]

  • Cation-exchange chromatography: The positively charged guanidinium group at neutral or acidic pH will bind strongly to a cation-exchange resin. The product can then be eluted by increasing the salt concentration or the pH of the eluent. This method is excellent for separating the product from less basic impurities and unreacted starting materials.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A method using a suitable column (e.g., C18 with an ion-pairing reagent or a hydrophilic interaction chromatography - HILIC - column) should be developed.

  • Thin-Layer Chromatography (TLC): Can be used for rapid monitoring of reactions and purification fractions, although visualization may require a specific stain like ninhydrin.

Experimental Protocols

Protocol 1: Synthesis of Nα-Boc-(S)-2-amino-3-guanidinopropanoic acid
  • Starting Material: Nα-Boc-(S)-2,3-diaminopropanoic acid.

  • Guanidinylation:

    • Dissolve Nα-Boc-(S)-2,3-diaminopropanoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).

    • Add the guanidinylating reagent, for example, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1-1.2 equivalents), to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1 M citric acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected product.

Protocol 2: Deprotection and Isolation of this compound
  • Deprotection:

    • Dissolve the crude Nα-Boc-protected guanidinylated product from Protocol 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA/DCM).

    • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation:

    • Remove the TFA and DCM under reduced pressure.

    • Co-evaporate with toluene or diethyl ether to remove residual TFA.

    • Dissolve the residue in water and purify by cation-exchange chromatography.

  • Salt Formation and Lyophilization:

    • After purification, treat the aqueous solution of the free amino acid with 1 M hydrochloric acid (HCl) to form the hydrochloride salt.

    • Freeze the solution and lyophilize to obtain this compound as a white solid.

Visualizations

experimental_workflow start Start: (S)-2,3-Diaminopropanoic Acid protection Step 1: α-Amino Protection (e.g., Boc Anhydride) start->protection guanidinylation Step 2: Guanidinylation (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) protection->guanidinylation deprotection Step 3: Deprotection (e.g., TFA/DCM) guanidinylation->deprotection purification Step 4: Purification (Ion-Exchange Chromatography) deprotection->purification isolation Step 5: Salt Formation & Isolation (HCl, Lyophilization) purification->isolation end Final Product: (S)-2-amino-3-guanidinopropanoic acid hydrochloride isolation->end

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions optimize_conditions Optimize Reaction: - Increase time/temp - Adjust stoichiometry incomplete_reaction->optimize_conditions Yes check_protection Check α-Amino Protection Strategy side_reactions->check_protection Yes low_purity Low Purity unreacted_sm Unreacted Starting Material? low_purity->unreacted_sm side_products Side Products Formed? low_purity->side_products improve_purification Improve Purification: - Ion-Exchange Chromatography unreacted_sm->improve_purification Yes revisit_reagents Re-evaluate Guanidinylating Reagent and Conditions side_products->revisit_reagents Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of Guanidinium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of guanidinium compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and purification of these valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying guanidinium compounds?

A1: The primary challenges stem from the inherent properties of the guanidinium group. It is highly basic (pKa ≈ 12.5-13.5) and, therefore, protonated and positively charged under most conditions.[1] This high polarity and ionic character can lead to:

  • Poor solubility in common organic solvents, making standard purification techniques difficult.[2]

  • Strong interactions with stationary phases in chromatography, especially silica gel, which can result in poor recovery, peak tailing, or irreversible binding.

  • Difficulty in removing salt byproducts formed during synthesis and purification steps.

  • Co-purification of related impurities such as unreacted starting materials or byproducts from guanidinylation reactions.[3]

Q2: How can I assess the purity of my guanidinium compound?

A2: The most common and reliable methods for assessing the purity of guanidinium compounds are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC is excellent for quantitative analysis and separating a wide range of impurities. Reversed-phase (RP-HPLC), ion-exchange, and mixed-mode chromatography are all viable options.[1][4][5]

  • Quantitative NMR (qNMR) provides structural information and can quantify the compound and its impurities without needing reference standards for every impurity.

Q3: My guanidinium compound is showing poor peak shape (tailing) in RP-HPLC. What can I do?

A3: Peak tailing is common for basic compounds like guanidines due to strong interactions with residual silanols on the silica-based stationary phase. To mitigate this:

  • Use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to ensure the guanidinium group is fully protonated and to suppress the ionization of free silanols.

  • Add an ion-pairing agent to the mobile phase.

  • Employ a mixed-mode HPLC column that combines reversed-phase and ion-exchange characteristics for better separation and peak shape.[1]

  • Use a column with end-capping to reduce the number of accessible free silanols.

Q4: I am synthesizing an arginine-containing peptide and observing epimerization. How can this be prevented?

A4: Epimerization at the alpha-carbon of an α-guanidino acid can occur under harsh acidic conditions, such as during standard trifluoroacetic acid (TFA) cleavage from the solid-phase resin. A two-stage deprotection strategy is recommended:

  • First, remove the Boc protecting groups from the guanidinium side chain under milder acidic conditions (e.g., 6 M acetic acid in acetonitrile).

  • Then, proceed with the global deprotection and cleavage of the peptide from the resin.[6]

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid guanidinium salts. However, their high polarity can present challenges.

ProblemProbable Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing. The compound is coming out of solution above its melting point, or the solution is too supersaturated. This is common for amphiphilic or highly polar molecules.[7][8]1. Adjust the Solvent System: Add a small amount of the "good" solvent (in which the compound is more soluble) to the hot mixture to increase solubility.[8] 2. Slow Down Cooling: Allow the solution to cool gradually to room temperature before moving to an ice bath. Very slow cooling can favor crystal formation.[7][8] 3. Use a Seeding Crystal: Introduce a small, pure crystal of the compound to induce crystallization in the supersaturated solution.[8]
No crystals form upon cooling. The solution is not saturated (too much solvent was used), or the solution is supersaturated but lacks a nucleation point.[8][9]1. Reduce Solvent Volume: Carefully evaporate some of the solvent to concentrate the solution and try cooling again.[8] 2. Induce Nucleation: Gently scratch the inside of the flask with a glass rod just below the solvent surface.[8][9] 3. Cool Further: Use an ice/salt bath for lower temperatures.[8]
Poor recovery of the purified compound. Too much solvent was used, leaving a significant amount of the product in the mother liquor. The compound has some solubility even in the cold solvent.[9]1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[9] 2. Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. 3. Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization.
Column Chromatography Issues

Due to their charged nature, guanidinium compounds can be challenging to purify via traditional silica gel chromatography.

ProblemProbable Cause(s)Suggested Solution(s)
Compound streaks or remains at the baseline on silica gel. The highly polar, cationic guanidinium group interacts very strongly and irreversibly with the acidic silica gel.1. Deactivate the Silica: Prepare a slurry of silica gel with a small percentage of a base (e.g., 1-2% triethylamine or ammonia in the eluent) to neutralize the acidic sites.[10] 2. Use a Different Stationary Phase: Consider using alumina (neutral or basic) or reversed-phase silica (C18). 3. Switch to a More Polar Eluent System: For very polar compounds, systems like dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol can be effective.[10]
Poor separation from polar, non-guanidinium impurities. The chosen eluent system is not providing sufficient selectivity.1. Try Mixed-Mode Chromatography: This technique uses a stationary phase with both hydrophobic and ion-exchange properties, offering unique selectivity for polar and charged molecules.[1][11] 2. Optimize the Eluent: For reversed-phase chromatography, adjust the pH and ionic strength of the aqueous component of the mobile phase.
Compound is not soluble in the loading solvent. The compound has poor solubility in the relatively nonpolar solvents typically used for loading onto a normal-phase column.Use a Dry Loading Technique: 1. Dissolve your compound in a suitable polar solvent. 2. Add a small amount of silica gel to this solution. 3. Evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica. 4. Carefully load this powder onto the top of your column.[12]

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This method is a starting point for assessing the purity of a generic Boc-protected guanidine.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the guanidinium compound.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~0.5-1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: General Recrystallization Procedure for a Guanidinium Salt
  • Solvent Selection: Choose a solvent or solvent system in which the guanidinium compound is sparingly soluble at room temperature but highly soluble when heated. Polar protic solvents like ethanol, methanol, or water, or mixtures with less polar "anti-solvents," are often effective.

  • Dissolution: Place the crude guanidinium salt in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to just below its boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below their melting point.

Visualizations

G cluster_0 Troubleshooting Purification cluster_1 Recrystallization Issues cluster_2 Chromatography Issues cluster_3 Solutions start Crude Guanidinium Compound purification_choice Select Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid & Thermally Stable chromatography Column Chromatography purification_choice->chromatography Liquid, Oil, or Mixture oiling_out Problem: 'Oiling Out' recrystallization->oiling_out no_crystals Problem: No Crystals Form recrystallization->no_crystals streaking Problem: Streaking on Silica chromatography->streaking poor_sep Problem: Poor Separation chromatography->poor_sep solution_oil Adjust Solvent Slow Cooling Seed Crystal oiling_out->solution_oil solution_no_xtal Reduce Volume Scratch Flask Cool Further no_crystals->solution_no_xtal solution_streak Deactivate Silica Use Alumina/C18 Add Base to Eluent streaking->solution_streak solution_sep Optimize Eluent Try Mixed-Mode Change Stationary Phase poor_sep->solution_sep

Caption: A troubleshooting workflow for common purification challenges.

G cluster_0 Sources of Impurities cluster_1 Workup & Purification Issues synthesis Synthesis Stage start_materials Unreacted Starting Materials (e.g., amine, guanidinylating agent) synthesis->start_materials side_products Guanidinylation Side Products (e.g., from coupling reagents) synthesis->side_products over_reaction Over-alkylation/ Over-acylation Products synthesis->over_reaction crude Crude Guanidinium Compound start_materials->crude side_products->crude over_reaction->crude workup Workup/Purification Stage deprotection Incomplete Deprotection workup->deprotection epimerization Epimerization (during acid cleavage) workup->epimerization salt_byproducts Salt Byproducts (e.g., from acid/base neutralizations) workup->salt_byproducts deprotection->crude epimerization->crude salt_byproducts->crude

Caption: Common sources of impurities in guanidinium compound synthesis.

References

Technical Support Center: (S)-2-amino-3-guanidinopropanoic acid hydrochloride (L-Arginine Hydrochloride) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage conditions and long-term stability of (S)-2-amino-3-guanidinopropanoic acid hydrochloride, commonly known as L-Arginine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of L-Arginine Hydrochloride?

A1: For optimal long-term stability, L-Arginine Hydrochloride should be stored in tightly sealed containers in a dry, cool, and well-ventilated place, protected from light. The recommended storage temperature is between 15°C and 25°C.[1][2] Under these conditions, the compound is considered stable.

Q2: What are the primary degradation pathways for L-Arginine Hydrochloride?

A2: The main degradation pathways include:

  • Hydrolysis: The guanidinium group can hydrolyze to form ornithine and urea, a reaction that can be catalyzed by strong acidic or alkaline conditions and elevated temperatures.[3][4][5]

  • Oxidation: The guanidinium group is susceptible to oxidation, which can be triggered by light, high temperatures, and the presence of oxidizing agents.[4] This can lead to the formation of products like citrulline and nitrite derivatives.[4][6]

  • Photodegradation: Exposure to UV and strong light can initiate free radical reactions, leading to the oxidation of the guanidinium group.[4]

Q3: What are the visible signs of L-Arginine Hydrochloride degradation?

A3: Degradation may not always be visible. However, you should look for:

  • Change in appearance: The substance should be a white or almost white crystalline powder. Any discoloration (e.g., yellowing) could indicate degradation.

  • Clumping or deliquescence: L-Arginine Hydrochloride is hygroscopic and can absorb moisture, leading to clumping or becoming a viscous liquid, especially at humidity levels above 60%.[4] This can accelerate other degradation pathways.

  • Odor: The pure compound is odorless. The development of an unusual odor could be a sign of decomposition.

Q4: Is L-Arginine Hydrochloride sensitive to light?

A4: Yes, the guanidinium group is sensitive to ultraviolet rays and strong light, which can trigger oxidative degradation.[4] It is recommended to store the compound in light-resistant containers.

Q5: Can I store L-Arginine Hydrochloride in a solution?

A5: While L-Arginine Hydrochloride is freely soluble in water, aqueous solutions are more susceptible to degradation, particularly microbial growth and hydrolysis.[2][7] If you need to prepare a solution, it is best to do so freshly. For short-term storage of solutions, refrigeration at 2-8°C is recommended, and sterile filtration can help prevent microbial contamination.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent experimental results Degradation of L-Arginine Hydrochloride due to improper storage.Verify storage conditions (temperature, humidity, light exposure). Perform a quality control check on the material using an appropriate analytical method (e.g., HPLC, potentiometric titration).
Discoloration or clumping of the solid Exposure to high humidity, elevated temperatures, or light.Discard the material if significant changes in physical appearance are observed. Review storage procedures and ensure containers are tightly sealed and stored in a desiccator if necessary.
pH of the solution is out of the expected range (typically 4.7-6.2 for a 10% solution) Degradation of the compound, leading to the formation of acidic or basic byproducts. Absorption of atmospheric CO2 in aqueous solutions.[2]Prepare fresh solutions for each experiment. If using a stock solution, measure the pH before use. Consider storing stock solutions under an inert atmosphere.
Appearance of unexpected peaks in HPLC chromatogram Presence of degradation products such as ornithine, citrulline, or D-arginine.Use a validated stability-indicating HPLC method to identify and quantify impurities. Compare the chromatogram to a reference standard.

Data Presentation

Long-Term Stability Data

The following table summarizes the results of a 12-month long-term stability study of three lots of L-Arginine Hydrochloride stored at 25°C ± 2°C and 60% ± 5% relative humidity.

Analysis Specification Initial 3 Months 6 Months 9 Months 12 Months
Appearance White crystalline powderConformsConformsConformsConformsConforms
Assay (Dried Basis) 98.5 - 101.5%99.8%99.7%99.8%99.6%99.7%
Chloride Content 16.5 - 17.1%16.8%16.8%16.9%16.8%16.9%
pH (1 in 10 solution) 4.7 - 6.25.55.65.55.75.6
Specific Optical Rotation +21.5° to +23.5°+22.5°+22.4°+22.6°+22.5°+22.4°
Loss on Drying ≤ 0.20%0.05%0.06%0.05%0.07%0.06%

Data is representative of typical stability profiles.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the determination of L-Arginine Hydrochloride and its potential degradation products.

1. Materials:

  • L-Arginine Hydrochloride reference standard and test samples

  • HPLC grade water, acetonitrile, and methanol

  • Monobasic sodium phosphate dihydrate

  • Octane sulfonic acid

  • Phosphoric acid

  • Inertsil C8 column (250 x 4.6 mm, 5 µm) or equivalent

2. Mobile Phase Preparation:

  • Buffer Solution: Dissolve 13.8 g of monobasic sodium dihydrate in 2000 mL of water and sonicate. Adjust the pH to 3.5 with phosphoric acid.

  • Solution A: Dissolve 500 mg of octane sulfonic acid in 1000 mL of the buffer solution and sonicate.

  • Mobile Phase: Mix Solution A and acetonitrile in a ratio of 920:80 (v/v). Filter and degas.

3. Chromatographic Conditions:

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 150 mg of L-Arginine Hydrochloride working standard into a 100 mL volumetric flask. Add 70 mL of the mobile phase, sonicate to dissolve, and make up the volume with the mobile phase.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

5. Procedure:

  • Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • The retention time for L-Arginine is approximately 7.5 minutes.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Potentiometric Titration for Assay

This protocol describes the assay of L-Arginine Hydrochloride by potentiometric titration.

1. Materials:

  • L-Arginine Hydrochloride, previously dried

  • Formic acid (98%)

  • Glacial acetic acid

  • 0.1 N Perchloric acid VS

  • 0.1 N Sodium acetate VS

  • Potentiometric titrator with a suitable electrode

2. Procedure:

  • Accurately weigh about 0.1 g of previously dried L-Arginine Hydrochloride.

  • Dissolve the sample in 2 mL of formic acid.

  • Add exactly 15 mL of 0.1 N perchloric acid VS and heat on a water bath for 30 minutes.

  • After cooling, add 45 mL of glacial acetic acid.

  • Titrate the excess perchloric acid with 0.1 N sodium acetate VS, determining the endpoint potentiometrically.

  • Perform a blank determination.

3. Calculation: Each mL of 0.1 N perchloric acid VS is equivalent to 10.533 mg of C₆H₁₄N₄O₂·HCl.[8]

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis (Heat, pH extremes) cluster_oxidation Oxidation (Light, Heat, Oxidizing Agents) L-Arginine HCl L-Arginine HCl Ornithine Ornithine L-Arginine HCl->Ornithine H2O Urea Urea L-Arginine HCl->Urea H2O Citrulline Citrulline L-Arginine HCl->Citrulline [O] Nitrite Derivatives Nitrite Derivatives L-Arginine HCl->Nitrite Derivatives [O]

Caption: Primary degradation pathways of L-Arginine Hydrochloride.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Receive L-Arginine HCl sample Receive L-Arginine HCl sample Store under controlled conditions\n(15-25°C, dry, dark) Store under controlled conditions (15-25°C, dry, dark) Receive L-Arginine HCl sample->Store under controlled conditions\n(15-25°C, dry, dark) Withdraw sample for analysis Withdraw sample for analysis Store under controlled conditions\n(15-25°C, dry, dark)->Withdraw sample for analysis Prepare solution for testing Prepare solution for testing Withdraw sample for analysis->Prepare solution for testing Perform HPLC analysis Perform HPLC analysis Prepare solution for testing->Perform HPLC analysis Perform Potentiometric Titration Perform Potentiometric Titration Prepare solution for testing->Perform Potentiometric Titration Perform Physical Tests\n(Appearance, pH, Optical Rotation) Perform Physical Tests (Appearance, pH, Optical Rotation) Prepare solution for testing->Perform Physical Tests\n(Appearance, pH, Optical Rotation) Compare results to specifications Compare results to specifications Perform HPLC analysis->Compare results to specifications Perform Potentiometric Titration->Compare results to specifications Perform Physical Tests\n(Appearance, pH, Optical Rotation)->Compare results to specifications Identify degradation products Identify degradation products Compare results to specifications->Identify degradation products Assess stability Assess stability Identify degradation products->Assess stability

Caption: General workflow for stability testing of L-Arginine Hydrochloride.

References

Resolving inconsistent experimental results with (S)-2-amino-3-guanidinopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experimental results involving (S)-2-amino-3-guanidinopropanoic acid hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound, providing step-by-step solutions to resolve them.

Issue 1: Inconsistent IC50 Values in Arginase Inhibition Assays

Possible Causes and Solutions:

  • Compound Instability: this compound solution may degrade over time. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Incorrect Enzyme Concentration: The concentration of arginase can affect the apparent IC50 value. Ensure the enzyme concentration is within the linear range of the assay.

  • Substrate Concentration Variability: Fluctuations in the L-arginine substrate concentration can lead to inconsistent results. Use a consistent and validated source of L-arginine.

  • Assay Conditions: Variations in pH, temperature, or incubation time can impact enzyme activity and inhibitor binding. Strictly adhere to the established protocol for all experiments.

Troubleshooting Workflow:

A Inconsistent IC50 Values B Prepare fresh compound solution A->B C Validate enzyme concentration A->C D Check substrate concentration A->D E Standardize assay conditions (pH, temp, time) A->E F Re-run assay with fresh reagents B->F C->F D->F E->F G Consistent results? F->G H Yes: Problem solved G->H Yes I No: Investigate other factors (e.g., buffer components) G->I No

Caption: Troubleshooting inconsistent IC50 values.

Issue 2: Unexpected Effects on Cell Viability in Culture

Possible Causes and Solutions:

  • Competition with Arginine Transport: As an arginine analog, the compound may compete with L-arginine for uptake by cells, leading to arginine deprivation-like effects.[1] Supplementing the culture medium with additional L-arginine can help mitigate this.

  • Off-Target Effects: Guanidino compounds can sometimes have off-target effects, potentially impacting cell signaling pathways unrelated to arginase inhibition.[2] It is advisable to perform counter-screens with other cell lines or related assays to identify potential off-target activities.

  • Compound Cytotoxicity: At high concentrations, the compound may exhibit cytotoxic effects. Determine the optimal non-toxic concentration range through a dose-response experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound acts as a weak inhibitor of arginase I.[3] It is an analog of L-arginine with a shorter side chain, which allows it to bind to the active site of arginase but not to be efficiently hydrolyzed.[3]

Q2: How should I prepare and store solutions of this compound?

A2: The compound is a white crystalline powder soluble in water.[4] For experimental use, it is recommended to prepare fresh aqueous solutions. For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is advisable to store the powder at -20°C in a desiccated environment.[5]

Q3: Can this compound affect nitric oxide (NO) production?

A3: As an arginase inhibitor, this compound could potentially increase the bioavailability of L-arginine for nitric oxide synthase (NOS), which may lead to an increase in NO production. However, direct effects on NOS isoforms should also be considered and evaluated experimentally.[6]

Data Presentation

PropertyValueReference
Molecular Formula C4H11ClN4O2[5]
Molecular Weight 182.61 g/mol [4]
Appearance White crystalline powder[4]
Storage (Powder) -20°C (3 years), 4°C (2 years)[5]
Storage (in Solvent) -80°C (6 months), -20°C (1 month)[5]
Solubility Soluble in water[4]

Experimental Protocols

Arginase Inhibition Assay

This protocol outlines the steps to determine the inhibitory effect of this compound on arginase activity.

Materials:

  • This compound

  • Recombinant human arginase I

  • L-arginine solution (substrate)

  • Urea assay kit

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in assay buffer.

  • Serially dilute the stock solution to obtain a range of inhibitor concentrations.

  • In a 96-well plate, add the arginase I enzyme to each well.

  • Add the different concentrations of the inhibitor to the respective wells.

  • Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

  • Initiate the reaction by adding the L-arginine substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction according to the urea assay kit instructions.

  • Measure the urea concentration using a plate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

A Prepare inhibitor dilutions C Add inhibitor to wells A->C B Add arginase to wells B->C D Pre-incubate (37°C, 15 min) C->D E Add L-arginine (substrate) D->E F Incubate (37°C, 30 min) E->F G Stop reaction F->G H Measure urea concentration G->H I Calculate IC50 H->I cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular L-Arginine_ext L-Arginine CAT Cationic Amino Acid Transporter (CAT) L-Arginine_ext->CAT AGPA (S)-2-amino-3- guanidinopropanoic acid HCl AGPA->CAT Arginase Arginase AGPA->Arginase L-Arginine_int L-Arginine CAT->L-Arginine_int L-Arginine_int->Arginase NOS Nitric Oxide Synthase (NOS) L-Arginine_int->NOS Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea NO_Citrulline NO + Citrulline NOS->NO_Citrulline

References

Method refinement for accurate quantification of (S)-2-amino-3-guanidinopropanoic acid hydrochloride in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement and accurate quantification of (S)-2-amino-3-guanidinopropanoic acid hydrochloride, commonly known as L-arginine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this essential amino acid in complex biological and pharmaceutical samples.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying L-arginine in complex samples challenging?

A1: The quantification of L-arginine is challenging due to its high polarity, zwitterionic nature at physiological pH, and small size. These characteristics make it difficult to retain and resolve using traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns. Furthermore, complex matrices like plasma, cell culture media, or tissue homogenates contain numerous interfering substances that can cause matrix effects, such as ion suppression in mass spectrometry or co-elution in chromatography, leading to inaccurate results.

Q2: What are the most common analytical methods for L-arginine quantification?

A2: The most prevalent methods include High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. HPLC methods often require derivatization with agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) to make the molecule detectable by UV or fluorescence detectors.[1][] LC-MS/MS offers higher sensitivity and specificity and can often be performed without derivatization, though it is susceptible to matrix effects.[3][4] Enzymatic assays provide a simpler, high-throughput colorimetric or fluorometric alternative but may lack the specificity of chromatographic methods.[5][6]

Q3: What is the purpose of a stable isotope-labeled internal standard?

A3: A stable isotope-labeled (SIL) internal standard, such as L-Arginine-1-¹³C hydrochloride, is considered the gold standard for accurate quantification, particularly in LC-MS/MS analysis.[3] Because the SIL internal standard is chemically identical to the analyte but has a different mass, it co-elutes and experiences the same matrix effects and sample processing losses as the endogenous L-arginine.[3] This allows for reliable correction of these variabilities, leading to improved precision and accuracy.[3]

Q4: Can I analyze L-arginine without derivatization?

A4: Yes, analysis without derivatization is possible, primarily using Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography coupled with mass spectrometry.[1][7][8] HILIC is particularly suited for retaining and separating polar compounds like L-arginine.[8] However, these methods may require careful optimization of mobile phase conditions to achieve good peak shape and resolution.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of L-arginine.

HPLC-Based Methods (with Derivatization)
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Interaction with active silanol groups on the column.[9] - Incorrect mobile phase pH. - Column overload.- Use a high-purity, end-capped silica column. - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-3). - Reduce the sample injection volume or concentration.[9]
Inconsistent Retention Times - Changes in mobile phase composition. - Fluctuation in column temperature. - Inconsistent flow rate. - Column degradation.- Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a stable temperature. - Check the HPLC pump for leaks and ensure proper functioning.[9] - Replace the column if the stationary phase has degraded.
Low Sensitivity / No Peaks - Derivatization reaction failure or instability. OPA derivatives, for example, can degrade quickly.[1] - Incorrect detection wavelength. - Insufficient sample concentration.- Optimize derivatization conditions (reagent concentration, reaction time, temperature).[1] For OPA, analyze samples immediately after derivatization. - Verify the UV or fluorescence detector settings are optimal for the specific derivative. - Concentrate the sample or increase the injection volume.
Co-elution with Other Compounds - Inadequate chromatographic resolution. - Presence of structurally similar amino acids (e.g., lysine, histidine).[1]- Optimize the gradient elution profile (if applicable). - Try a different column chemistry (e.g., HILIC or a different reversed-phase packing). - Adjust the mobile phase pH or ionic strength to alter selectivity.
LC-MS/MS Methods
Problem Potential Cause(s) Recommended Solution(s)
Signal Suppression or Enhancement (Matrix Effects) - Co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids).[3]- Use a stable isotope-labeled internal standard to compensate for matrix effects.[3] - Improve sample preparation with techniques like solid-phase extraction (SPE) or protein precipitation followed by dilution. - Optimize chromatographic separation to move the L-arginine peak away from interfering compounds.
Low Sensitivity - Poor ionization efficiency. - Suboptimal mass spectrometer settings.- Adjust the mobile phase pH to promote ionization (e.g., add formic acid for positive ion mode). - Optimize MS parameters such as spray voltage, gas flows, and collision energy. - Ensure mobile phases are made with high-purity reagents to avoid adduct formation that can interfere with detection.[8]
Inconsistent Results - Sample degradation. - Variability in sample preparation.- Keep samples cold and process them quickly. - Use a consistent and validated sample preparation protocol. The addition of an internal standard at the beginning of the process can help monitor for variability.[3]

Quantitative Data Summary

The following tables summarize typical performance characteristics for different L-arginine quantification methods.

Table 1: HPLC with UV/Fluorescence Detection

ParameterReported ValuesSample MatrixReference
Linearity (R²)>0.9995Plasma[10]
Limit of Detection (LOD)0.21 µMPlasma[10]
Inter-assay Precision (%CV)7%Plasma[11]
Intra-assay Precision (%CV)3.4%Plasma[11]
Recovery103%Plasma[11]

Table 2: LC-MS/MS

ParameterReported ValuesSample MatrixReference
Linearity (R²)>0.99Plasma, BSA[12]
Limit of Quantification (LOQ)3.1 µmol/LPlasma[12]
Inter-assay Accuracy90.3–95.3%BSA Matrix[13]
Intra-assay Accuracy90.5–108.0%BSA Matrix[13]
Recovery85.1% – 123.6%Human Plasma[12]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis

This protocol is a general guideline for protein precipitation.

  • Internal Standard Addition: To a 50 µL aliquot of plasma in a microcentrifuge tube, add a known amount of a stable isotope-labeled internal standard solution (e.g., L-Arginine-¹³C hydrochloride). The concentration should be close to the expected endogenous L-arginine concentration.[3]

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).[3]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[3]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the L-arginine and internal standard, without disturbing the protein pellet.[3]

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the initial mobile phase if further concentration is needed.

Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA) for HPLC

This protocol outlines a typical automated derivatization procedure.

  • Reagent Preparation: Prepare the OPA derivatization solution (e.g., OPA and 3-mercaptopropionic acid in a suitable buffer).

  • Automated Derivatization: Program the autosampler to perform the following steps for each sample:

    • Aspirate a small volume (e.g., 1.7 µL) of the OPA derivatization solution.[10]

    • Aspirate an equal volume (e.g., 1.7 µL) of the sample (or standard/blank).[10]

    • Mix the contents in the needle or a mixing loop for a defined period (e.g., 30 seconds).[10]

  • Injection: Inject the resulting derivatized sample onto the HPLC column immediately. Due to the potential instability of OPA derivatives, consistent timing between derivatization and injection is crucial.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation Steps cluster_analysis Choice of Analytical Method start Start: Complex Sample (e.g., Plasma, Cell Culture Media) is_add Add Internal Standard (e.g., SIL Arginine) start->is_add prep Sample Preparation analysis Analytical Method data Data Acquisition & Processing end Result: Quantified L-arginine Concentration data->end precip Protein Precipitation (e.g., Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge collect Collect Supernatant centrifuge->collect lcms LC-MS/MS Analysis collect->lcms hplc HPLC with Derivatization collect->hplc lcms->data hplc->data

Caption: General experimental workflow for L-arginine quantification.

Caption: Troubleshooting logic for inconsistent HPLC retention times.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of (S)-2-amino-3-guanidinopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural validation of (S)-2-amino-3-guanidinopropanoic acid hydrochloride, a compound commonly known as L-Arginine hydrochloride. The following sections detail experimental data, protocols, and a workflow for robust structural confirmation, alongside a brief comparison with alternative analytical techniques.

Structural Elucidation: A Multi-technique Approach

The definitive structural validation of a molecule like L-Arginine hydrochloride relies on the complementary information provided by various analytical methods. While techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful for purity assessment and molecular weight determination, NMR and IR spectroscopy provide direct evidence of the molecular structure and functional groups.[1][2][3][4][5]

NMR spectroscopy offers a detailed map of the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by identifying the different carbon environments within the molecule. Together, they allow for the complete assignment of the molecule's covalent structure.[6][7][8]

IR spectroscopy , on the other hand, is particularly adept at identifying the functional groups present in a molecule.[9] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds (e.g., N-H, C=O, C-N). This provides a characteristic "fingerprint" of the molecule's functional groups, confirming the presence of the amine, carboxylic acid, and guanidinium groups in L-Arginine hydrochloride.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for L-Arginine hydrochloride.

¹H NMR Spectral Data
Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-α~3.79Triplet
H-β~1.91Multiplet
H-γ~1.68Multiplet
H-δ~3.26Triplet

Note: Chemical shifts are referenced from spectra available on ChemicalBook and may vary slightly depending on the solvent and concentration.[10]

¹³C NMR Spectral Data
Carbon Assignment Chemical Shift (δ) in ppm (in D₂O)
C=O (Carboxyl)~177.2
C-α~57.0
C-β~30.3
C-γ~26.6
C-δ~43.2
C-ζ (Guanidinium)~159.5

Note: Data is based on L-Arginine in D₂O from the Biological Magnetic Resonance Bank (BMRB) and may show slight differences for the hydrochloride salt.[11]

IR Absorption Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-2800N-H and O-H stretchingAmine, Guanidinium, Carboxylic Acid
~3150N-H stretchingPrimary Amine
~2930C-H stretchingAliphatic
~1730C=O stretchingCarboxylic Acid
~1670C=N stretching, N-H bendingGuanidinium, Amine
~1600N-H bendingPrimary Amine
~1400C-O stretching, O-H bendingCarboxylic Acid

Note: Absorption bands are approximate and compiled from various sources. The broadness and exact position of peaks can be influenced by hydrogen bonding and the physical state of the sample.[12][13][14][15]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard : Add a small amount of an internal standard with a known chemical shift (e.g., DSS or TSP for D₂O) for accurate referencing of the chemical shifts.

  • Instrumentation : Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are then referenced to the internal standard.

IR Spectroscopy (FT-IR with ATR)
  • Sample Preparation : Place a small amount of the solid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Structure Validation

The following diagram illustrates the logical workflow for the structural validation of this compound using NMR and IR spectroscopy.

structure_validation_workflow Structure Validation Workflow for L-Arginine HCl cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_validation Structure Confirmation Sample L-Arginine HCl Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy (FT-IR ATR) Sample->IR NMR_Data Analyze Chemical Shifts, Coupling Constants, and Integration NMR->NMR_Data IR_Data Analyze Absorption Bands (Functional Groups) IR->IR_Data Structure_Validation Correlate NMR and IR Data with Proposed Structure NMR_Data->Structure_Validation IR_Data->Structure_Validation Final_Confirmation Structure Confirmed Structure_Validation->Final_Confirmation Discrepancy Discrepancy Found Structure_Validation->Discrepancy

References

A Comparative Analysis of (S)-2-amino-3-guanidinopropanoic acid hydrochloride and Other Arginine Analogs as Modulators of Key Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-2-amino-3-guanidinopropanoic acid hydrochloride, a short-chain analog of L-arginine, with other well-characterized arginine analogs. The focus of this comparison is their respective abilities to modulate the activity of two key enzyme families: Nitric Oxide Synthases (NOS) and Arginases. This document summarizes quantitative experimental data, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.

Introduction

L-arginine is a semi-essential amino acid that serves as a substrate for several critical enzymes, playing a pivotal role in numerous physiological and pathological processes. Arginine analogs, synthetic or naturally occurring molecules with structural similarities to L-arginine, are invaluable tools for studying these pathways and hold significant potential as therapeutic agents. They are designed to selectively inhibit or serve as alternative substrates for enzymes such as Nitric Oxide Synthases (NOS) and Arginases, thereby modulating the production of nitric oxide (NO) and the urea cycle.

This compound, also known as L-α-amino-β-guanidinopropionic acid hydrochloride or dinor-L-arginine, is a notable arginine analog due to its truncated side chain. This structural modification significantly influences its interaction with arginine-metabolizing enzymes compared to L-arginine and other, longer-chain analogs.

Quantitative Comparison of Enzyme Inhibition

The following tables summarize the inhibitory activities of this compound and a selection of other arginine analogs against Nitric Oxide Synthase isoforms and Arginase isoforms. The data, presented as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values, has been compiled from various experimental studies.

Table 1: Inhibitory Activity of Arginine Analogs against Nitric Oxide Synthase (NOS) Isoforms

CompoundnNOS (neuronal)eNOS (endothelial)iNOS (inducible)
Kᵢ / IC₅₀ (µM) Kᵢ / IC₅₀ (µM) Kᵢ / IC₅₀ (µM)
This compound Data not availableData not availableData not available
L-NG-Nitroarginine (L-NNA)~0.015 (Kᵢ)[1]~0.039 (Kᵢ)[1]4.4 (Kᵢ)[1]
L-NG-Nitroarginine Methyl Ester (L-NAME)~0.07 (IC₅₀, fresh)[2]--
L-NG-Monomethylarginine (L-NMMA)4.1 (IC₅₀)[1]--
Nω-Propyl-L-arginine (N-Prop)0.057 (Kᵢ)[3]--
S-Methyl-L-thiocitrulline0.0012 (Kᵈ)0.011 (Kᵢ)0.034 (Kᵢ)
Asymmetric Dimethylarginine (ADMA)Potent inhibitor[4]Potent inhibitor[4]Weak inhibitor

Table 2: Inhibitory Activity of Arginine Analogs against Arginase Isoforms

CompoundArginase IArginase II
Kᵢ / Kᵈ (µM) Kᵢ / Kᵈ (µM)
This compound ~55,000 (Kᵢ)[5]Data not available
Nω-Hydroxy-L-arginine (NOHA)3.6 (Kᵈ)[6]1.6 (Kᵢ)[7]
Nω-Hydroxy-nor-L-arginine (nor-NOHA)0.517 (Kᵈ)[6]0.051 (Kᵢ)[7]
2(S)-amino-6-boronohexanoic acid (ABH)0.005 (Kᵈ)[8]0.25 (Kᵢ)[7]
S-(2-Boronoethyl)-L-cysteine (BEC)-0.31 (Kᵢ)[7]
L-OrnithineStrong inhibitor-
L-Homoarginine6,100 (Kᵢ)[8]1,730 (Kᵢ)[8]

Disclaimer: The inhibitory values are sourced from various publications and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assaying NOS and Arginase activity.

Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

This colorimetric assay measures the production of nitrite, a stable oxidation product of nitric oxide.

Materials:

  • NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM EGTA.

  • Enzyme Source: Purified NOS enzyme, tissue homogenates, or cell lysates.

  • Substrate: L-arginine.

  • Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH₄). Calmodulin is required for nNOS and eNOS activity.

  • Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

  • Nitrate Reductase: For samples where nitrate may also be present.

Procedure:

  • Reaction Setup: In a microplate well, combine the NOS assay buffer, enzyme source, cofactors, and the test compound (e.g., arginine analog) at various concentrations.

  • Initiation: Start the reaction by adding L-arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a precipitating agent like zinc sulfate or by heating.

  • Nitrite Detection: Add Griess reagent to the supernatant. A pink to magenta color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite produced from a standard curve and determine the percentage of inhibition for each concentration of the test compound to calculate the IC₅₀ value.

Arginase Activity Assay (Colorimetric)

This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

Materials:

  • Arginase Assay Buffer: Typically a buffer at pH 9.5, such as glycine or maleate buffer.

  • Enzyme Source: Purified arginase, tissue homogenates, or cell lysates.

  • Substrate: L-arginine.

  • Activator: MnCl₂.

  • Urea Detection Reagent: A reagent that reacts with urea to produce a colored product, such as a solution containing α-isonitrosopropiophenone or diacetyl monoxime.

Procedure:

  • Enzyme Activation: Pre-incubate the enzyme source with MnCl₂ to ensure maximal activity.

  • Reaction Setup: In a reaction tube, combine the activated enzyme, assay buffer, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a high concentration of L-arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a strong acid.

  • Urea Detection: Add the urea detection reagent and heat the mixture to allow for color development.

  • Measurement: After cooling, measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Quantify the amount of urea produced using a standard curve and calculate the inhibitory constants (Kᵢ) or IC₅₀ values for the test compounds.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and the flow of experimental procedures can greatly enhance understanding. The following diagrams were generated using the DOT language for Graphviz.

Arginine_Metabolism_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthases (nNOS, eNOS, iNOS) L_Arginine->NOS Arginase Arginase (I & II) L_Arginine->Arginase NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline O₂, NADPH, BH₄ Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC activates Polyamines Polyamines Urea_Ornithine->Polyamines Proline Proline Urea_Ornithine->Proline cGMP cGMP sGC->cGMP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects_NO Physiological Effects: - Vasodilation - Neurotransmission - Immune Response PKG->Physiological_Effects_NO Physiological_Effects_Arginase Physiological Effects: - Urea Cycle - Cell Proliferation - Collagen Synthesis Polyamines->Physiological_Effects_Arginase Proline->Physiological_Effects_Arginase Analogs Arginine Analogs (e.g., (S)-2-amino-3- guanidinopropanoic acid) Analogs->NOS inhibit Analogs->Arginase inhibit

Caption: Arginine Metabolism and Signaling Pathways.

Experimental_Workflow_Enzyme_Inhibition Start Start: Prepare Reagents Prepare_Enzyme Prepare Enzyme Solution (e.g., NOS, Arginase) Start->Prepare_Enzyme Prepare_Inhibitors Prepare Arginine Analog Solutions (Serial Dilutions) Start->Prepare_Inhibitors Reaction_Setup Set up Reaction Mixtures (Enzyme, Buffer, Cofactors/Activators) Prepare_Enzyme->Reaction_Setup Add_Inhibitor Add Arginine Analog or Vehicle Control Prepare_Inhibitors->Add_Inhibitor Reaction_Setup->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate: L-Arginine) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detection Product Detection (e.g., Griess Reagent for NO₂⁻, Colorimetric Urea Assay) Terminate_Reaction->Detection Measure_Absorbance Measure Absorbance Detection->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC₅₀ / Kᵢ Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for Enzyme Inhibition Assay.

Discussion and Conclusion

The compiled data reveals a clear structure-activity relationship among arginine analogs. This compound, with its short side chain, is a very weak inhibitor of arginase, exhibiting a Kᵢ in the millimolar range. This suggests that the length of the aliphatic side chain is a critical determinant for effective binding to the active site of arginase. The lack of available data on its inhibitory activity against NOS isoforms, coupled with the general observation that shorter chain analogs are poor NOS ligands, suggests it is likely not a potent inhibitor of these enzymes either.

In contrast, other arginine analogs with modifications to the guanidino group or extended side chains demonstrate potent and often isoform-selective inhibition of both NOS and arginase. For instance, N-substituted analogs like L-NNA and L-NAME are potent NOS inhibitors, while boronic acid-based analogs such as ABH are highly effective against arginase.

This comparative guide underscores the importance of subtle structural modifications in determining the biological activity of arginine analogs. For researchers and drug development professionals, this information is critical for the selection of appropriate molecular probes to investigate the roles of NOS and arginase in health and disease, and for the design of novel therapeutics with improved potency and selectivity. This compound may serve as a useful negative control in studies involving more potent arginine-based inhibitors, helping to elucidate the specific structural requirements for enzyme interaction. Further studies are warranted to fully characterize its pharmacological profile.

References

Efficacy comparison of (S)-2-amino-3-guanidinopropanoic acid hydrochloride vs. L-citrulline

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Efficacy Comparison of (S)-2-amino-3-guanidinopropanoic acid hydrochloride and L-citrulline in Nitric Oxide Pathway Modulation

Introduction

For researchers, scientists, and drug development professionals investigating the nitric oxide (NO) signaling pathway, precise modulation of nitric oxide synthase (NOS) activity is critical. This guide provides a comparative analysis of two key compounds: L-citrulline, a precursor for NO synthesis, and this compound, a potent inhibitor of NOS, commonly known as N(G)-nitro-L-arginine methyl ester (L-NAME). While L-citrulline administration aims to enhance NO production, L-NAME is utilized to attenuate it. This document outlines their respective efficacies, supported by experimental data and detailed methodologies, to aid in the selection and application of these molecules in a research context.

Opposing Roles in the Nitric Oxide Pathway

L-citrulline and this compound (L-NAME) are not alternatives for the same therapeutic goal but rather tools with contrary effects on the synthesis of nitric oxide. L-citrulline serves to increase the available substrate for NOS, thereby promoting NO production. In contrast, L-NAME acts as a competitive inhibitor, blocking the active site of NOS and preventing the conversion of L-arginine to NO.

Quantitative Data Presentation

Table 1: Efficacy of L-citrulline as an L-arginine Precursor

The efficacy of L-citrulline in boosting nitric oxide production is primarily attributed to its superior ability to increase plasma L-arginine levels compared to direct L-arginine supplementation. This is due to L-citrulline bypassing the extensive first-pass metabolism that L-arginine undergoes.

ParameterL-citrulline SupplementationL-arginine SupplementationKey Findings
Bioavailability High; bypasses extensive first-pass metabolism in the gut and liver.[1][2]Low; subject to significant breakdown by arginase in the intestines and liver.[3]L-citrulline is a more efficient means of increasing systemic L-arginine levels.[3][4]
Plasma L-arginine Dose-dependently increases plasma L-arginine concentration more effectively than L-arginine.[5][6]Less effective at increasing plasma L-arginine levels.[5][6]3g of L-citrulline twice daily significantly increased plasma L-arginine.[5]
NO Production Markers Increases urinary nitrate and cGMP, indicating enhanced NO synthesis.[5]Less significant impact on NO production markers at comparable doses.[5]High-dose L-citrulline increased urinary nitrate and cGMP.[5]
L-arginine/ADMA Ratio Improves the L-arginine/ADMA ratio, a marker of endothelial function.[5]Can also improve the ratio, but less effectively than L-citrulline.[5]An improved L-arginine/ADMA ratio suggests greater NO bioavailability.[5]

ADMA (Asymmetric dimethylarginine) is an endogenous inhibitor of NOS.

Table 2: Inhibitory Efficacy of this compound (L-NAME)

L-NAME is a widely used research tool to study the physiological roles of nitric oxide by inhibiting its synthesis. Its efficacy is isoform-dependent.

ParameterValueDescription
Mechanism of Action Competitive inhibitor of Nitric Oxide Synthase (NOS).[7]Competes with L-arginine for the enzyme's active site.[7]
Ki for nNOS (bovine) 15 nM[8]High affinity for the neuronal NOS isoform.
Ki for eNOS (human) 39 nM[8]High affinity for the endothelial NOS isoform.
Ki for iNOS (murine) 4.4 µM[8]Lower affinity for the inducible NOS isoform compared to nNOS and eNOS.
IC50 (overall NOS) 70 µM[6][9]Concentration required to inhibit 50% of overall NOS activity.
IC50 (LPS-induced NO) 18.9 µM (in mouse BV2 cells)[8]Efficacy in a cellular model of inducible NO production.

Experimental Protocols

Quantification of Plasma L-citrulline and L-arginine via HPLC

This protocol describes the simultaneous determination of L-citrulline and L-arginine in plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.

  • Sample Preparation:

    • Deproteinize plasma samples by adding trichloroacetic acid and heating.[1]

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Derivatization:

    • Add phenyl-isothiocyanate (PITC) solution to the supernatant to act as the derivatization reagent.[1] This allows for UV detection.

  • Chromatographic Conditions:

    • Utilize a C18 reverse-phase column.[10]

    • Employ a gradient elution program with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol/acetonitrile).[10][11]

    • Set the detection wavelength appropriate for the PITC derivatives.

  • Quantification:

    • Generate a standard curve using known concentrations of L-citrulline and L-arginine.[1]

    • Calculate the concentrations in the plasma samples by comparing their peak areas to the standard curve.[1]

Nitric Oxide Synthase (NOS) Activity Assay

This protocol measures NOS activity by quantifying the production of nitrite (NO₂⁻), a stable breakdown product of NO, using the Griess assay.[5]

  • Reaction Setup:

    • Prepare a reaction mixture containing the sample (e.g., cell lysate), L-arginine as the substrate, and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, and calmodulin).[12]

    • For inhibitor studies, add varying concentrations of the inhibitor (e.g., L-NAME) to the reaction tubes.[5]

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[12]

  • Nitrate Reduction:

    • Stop the reaction and centrifuge to remove any precipitate.

    • Add nitrate reductase and NADPH to the supernatant to convert any nitrate (NO₃⁻) to nitrite (NO₂⁻).[5]

  • Griess Reaction:

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.[13]

    • Incubate at room temperature, allowing a colored azo compound to form.[5]

  • Measurement and Analysis:

    • Measure the absorbance at approximately 540 nm using a microplate reader.[5]

    • Calculate the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.[5]

    • Express NOS activity as the amount of NO produced per unit of time per milligram of protein.[5]

Measurement of Urinary Nitrate and cGMP

Urinary excretion of nitrate and cyclic guanosine monophosphate (cGMP) serves as a non-invasive indicator of systemic NO production and its downstream signaling.

  • Sample Collection:

    • Collect 24-hour urine samples to account for diurnal variations.

  • Nitrate/Nitrite Measurement:

    • Use a colorimetric assay kit.[14]

    • Similar to the NOS activity assay, this involves the reduction of nitrate to nitrite followed by the Griess reaction.

    • Measure the absorbance and calculate the concentration against a standard curve.

  • cGMP Measurement:

    • Use a commercially available radioimmunoassay (RIA) or enzyme immunoassay (EIA) kit for quantification.[4][14]

    • Follow the kit manufacturer's instructions for sample preparation, incubation with antibodies and tracers, and signal detection.

  • Data Normalization:

    • Normalize the urinary nitrate and cGMP concentrations to urinary creatinine levels to account for variations in urine dilution.

Mandatory Visualizations

Nitric_Oxide_Synthesis_Pathway L_Citrulline L-Citrulline ASS_ASL ASS & ASL L_Citrulline->ASS_ASL L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline L_NAME (S)-2-amino-3- guanidinopropanoic acid hydrochloride (L-NAME) L_NAME->NOS Inhibits ASS_ASL->L_Arginine Experimental_Workflow start Experimental Setup group1 Group 1: Vehicle Control start->group1 group2 Group 2: L-Citrulline start->group2 group3 Group 3: L-NAME start->group3 sampling Sample Collection (Plasma, Urine, Tissue) group1->sampling group2->sampling group3->sampling analysis Biochemical Analysis - HPLC (Amino Acids) - NOS Activity Assay - Griess Assay (Nitrite/Nitrate) - EIA/RIA (cGMP) sampling->analysis data Data Analysis & Comparison analysis->data Opposing_Mechanisms cluster_precursor NO Precursor Pathway cluster_inhibitor NOS Inhibition Pathway L_Citrulline_mech L-Citrulline Conversion Conversion to L-Arginine L_Citrulline_mech->Conversion Increased_Substrate Increased [L-Arginine] Conversion->Increased_Substrate NOS_central Nitric Oxide Synthase (NOS) Increased_Substrate->NOS_central Increases Substrate L_NAME_mech L-NAME Competition Competitive Binding to NOS L_NAME_mech->Competition Blocked_Conversion Blocked L-Arginine Conversion Competition->Blocked_Conversion Competition->NOS_central Inhibits NO_Production Nitric Oxide Production NOS_central->NO_Production

References

A Comparative Guide to the Biological Activity of Commercially Sourced (S)-2-amino-3-guanidinopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the biological activity of commercially available small molecules is a critical first step in any experimental workflow. This guide provides a comprehensive comparison of (S)-2-amino-3-guanidinopropanoic acid hydrochloride, a synthetic arginine analog, with other relevant compounds. The information presented herein is supported by experimental data from scientific literature to ensure an objective evaluation.

This compound , also known as L-α-Amino-β-guanidinopropionic acid hydrochloride or AGPA, is a derivative of the amino acid alanine.[1] Its structural similarity to L-arginine, the substrate for key enzymes like nitric oxide synthase (NOS) and arginase, has led to its investigation as a potential modulator of these pathways. This guide will focus on its activity as an arginase inhibitor and compare it to other known modulators of arginine metabolism.

Comparative Biological Activity

This compound has been identified as a weak inhibitor of human arginase I.[2] Arginase is an enzyme that hydrolyzes L-arginine to produce ornithine and urea, thereby competing with nitric oxide synthase (NOS) for the common substrate L-arginine. Inhibition of arginase can thus lead to increased availability of L-arginine for NO production, a critical signaling molecule in various physiological processes including vasodilation and immune responses.

The following table summarizes the inhibitory activity of this compound and compares it with other well-characterized arginine analogs against human arginase I.

CompoundTargetReported IC50/Ki ValueSource of Data
This compound Arginase IWeak inhibitor (Ki > 1 mM)Scientific Literature
L-HomoarginineArginase IIC50: 8.14 ± 0.52 mM[3]
Nω-hydroxy-L-arginine (NOHA)Arginase IKi: 42 µM (rat liver)[2]
Nω-hydroxy-nor-L-arginine (nor-NOHA)Arginase IKi: 0.5 µM (rat liver)[2]
2(S)-amino-6-boronohexanoic acid (ABH)Arginase IIC50: 223 nM[3]

Note: The inhibitory activity of commercially sourced this compound may vary between suppliers and batches. It is recommended to perform in-house validation of its biological activity.

Experimental Protocols

To confirm the biological activity of commercially sourced this compound, the following experimental protocols can be employed.

Arginase Inhibition Assay (Colorimetric)

This assay quantifies the activity of arginase by measuring the amount of urea produced from the hydrolysis of L-arginine. The inhibition of this activity by this compound can be determined by comparing the urea production in the presence and absence of the compound.

Principle: Arginase catalyzes the conversion of L-arginine to L-ornithine and urea. The urea produced is then reacted with a specific chromogen to produce a colored product, the absorbance of which can be measured spectrophotometrically.

Materials:

  • Arginase enzyme (e.g., from bovine liver)

  • L-arginine solution

  • Tris-HCl buffer (pH 9.5)

  • Urea standard solution

  • Colorimetric urea detection reagent (e.g., containing diacetylmonoxime and thiosemicarbazide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in Tris-HCl buffer.

  • In a 96-well plate, add the arginase enzyme solution to each well.

  • Add the different concentrations of the test compounds to the respective wells. Include a control group with buffer only.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the L-arginine solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acidic solution.

  • Add the colorimetric urea detection reagent to all wells.

  • Heat the plate at 90-100°C for a few minutes to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (typically around 540 nm).

  • Generate a standard curve using the urea standard solution.

  • Calculate the concentration of urea produced in each well and determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Nitric Oxide Synthase (NOS) Activity Assay (Griess Reagent System)

This assay indirectly measures the activity of NOS by quantifying the amount of nitrite, a stable and oxidized product of nitric oxide (NO). An increase in NOS activity would be expected if arginase is effectively inhibited by this compound, leading to a greater availability of L-arginine for NOS.

Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and NO. The unstable NO is rapidly converted to nitrite and nitrate. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Materials:

  • Cell lysates or purified NOS enzyme

  • L-arginine solution

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • HEPES buffer (pH 7.4)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare cell lysates or the purified NOS enzyme in HEPES buffer.

  • In a 96-well plate, add the cell lysate or enzyme solution to each well.

  • Add the desired concentrations of this compound or other test compounds. Include a control group with buffer only.

  • Add the necessary cofactors: NADPH, calmodulin, and BH4.

  • Initiate the reaction by adding L-arginine solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and deproteinize the samples if necessary.

  • Add the Griess Reagent to each well.

  • Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.

  • Measure the absorbance at approximately 540 nm.

  • Generate a standard curve using the nitrite standard solution.

  • Calculate the concentration of nitrite in each sample.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical relationship for a comparative analysis.

Figure 1: L-Arginine Metabolic Pathways and the Site of Action for this compound.

Experimental_Workflow start Start: Obtain Commercial (S)-2-amino-3-guanidinopropanoic acid HCl prep_reagents Prepare Reagents and Serial Dilutions start->prep_reagents run_arginase_assay Perform Arginase Inhibition Assay prep_reagents->run_arginase_assay run_nos_assay Perform NOS Activity Assay prep_reagents->run_nos_assay data_analysis Data Analysis: Calculate IC50 and Nitrite Concentration run_arginase_assay->data_analysis run_nos_assay->data_analysis comparison Compare Results with Alternative Compounds data_analysis->comparison conclusion Conclusion on Biological Activity comparison->conclusion

Figure 2: Experimental Workflow for Confirming Biological Activity.

Comparative_Analysis cluster_alternatives Alternative Arginine Analogs cluster_parameters Parameters for Comparison main_compound (S)-2-amino-3-guanidinopropanoic acid HCl potency Inhibitory Potency (IC50 / Ki) main_compound->potency selectivity Isoform Selectivity (Arginase I vs II) main_compound->selectivity mechanism Mechanism of Action main_compound->mechanism L_Homoarginine L-Homoarginine L_Homoarginine->potency L_Homoarginine->selectivity L_Homoarginine->mechanism NOHA NOHA NOHA->potency NOHA->selectivity NOHA->mechanism nor_NOHA nor-NOHA nor_NOHA->potency nor_NOHA->selectivity nor_NOHA->mechanism ABH ABH ABH->potency ABH->selectivity ABH->mechanism

Figure 3: Logical Framework for Comparative Analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-2-amino-3-guanidinopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of (S)-2-amino-3-guanidinopropanoic acid hydrochloride, commonly known as L-arginine hydrochloride, is critical. This essential amino acid is a key component in numerous physiological processes, making its reliable measurement vital in fields ranging from clinical research to pharmaceutical quality control. This guide provides an objective comparison of various analytical methods for L-arginine hydrochloride, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.

The primary analytical techniques for the quantification of L-arginine include High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV-Visible, Fluorescence, Mass Spectrometry) and enzymatic assays. The selection of an appropriate method often depends on factors such as the sample matrix, required sensitivity, specificity, and available instrumentation.

Quantitative Performance Comparison

The performance of an analytical method is determined by several key validation parameters. The following tables summarize the quantitative performance of different analytical techniques for the determination of L-arginine based on published data.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
ParameterHPLC-UV[1][2]HPLC with Fluorescence Detection[3][4]LC-MS/MS[3][5]
Linearity (R²) ** >0.996[2]>0.999[4]Not explicitly stated, but high linearity is characteristic
Intra-day Precision (RSD%) 3.4%[1]1.1 - 3.4%[5]1.3 - 10.4%[5]
Inter-day Precision (RSD%) 7%[1]2.2 - 2.9%[5]1.8 - 8.4%[5]
Accuracy (Recovery %) **103%[1]87.2 - 101.8%[5]90.5 - 108.0%[5]
Limit of Detection (LOD) -Not explicitly stated, but generally in the low µM rangeSub-nanomolar sensitivity is achievable[3]
Limit of Quantification (LOQ) ---
Table 2: Enzymatic Method
ParameterEnzymatic End-Point Analysis[6]
Linearity 0–100 mg/L
Precision (CV%) 0.4 - 1.47%
**Accuracy (Recovery %) **98.3 - 104.4%

Experimental Workflows and Logical Relationships

A clear understanding of the experimental workflow is essential for reproducing analytical methods. The following diagrams illustrate the general workflows for the primary analytical techniques discussed.

cluster_hplc HPLC Analysis Workflow sample_prep Sample Preparation (e.g., Deproteinization) derivatization Pre-column Derivatization (Optional, e.g., with OPA) sample_prep->derivatization hplc_separation HPLC Separation (Reversed-Phase or HILIC) derivatization->hplc_separation detection Detection (UV, Fluorescence, or MS) hplc_separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Figure 1: General workflow for HPLC-based analysis of L-arginine.

cluster_enzymatic Enzymatic Assay Workflow sample_prep_enz Sample Preparation (e.g., Dilution, Clarification) enz_reaction Enzymatic Reaction (Arginase, Urease, GLDH) sample_prep_enz->enz_reaction measurement Spectrophotometric Measurement (e.g., NADH decrease) enz_reaction->measurement calculation Concentration Calculation measurement->calculation

Figure 2: General workflow for the enzymatic analysis of L-arginine.

Detailed Experimental Protocols

The successful implementation of any analytical technique relies on a detailed and accurate protocol. The following sections provide representative methodologies for the analysis of L-arginine hydrochloride.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method often requires pre-column derivatization to enhance the UV absorbance of L-arginine.

  • Sample Preparation : For plasma samples, a simple deproteinization step is required.[1] This can be achieved by adding a precipitating agent like acetonitrile, followed by vortexing and centrifugation to remove the precipitated proteins.[7]

  • Derivatization : A common derivatizing agent is naphthalenedicarboxaldehyde in the presence of cyanide.[1]

  • Chromatographic Conditions :

    • Column : A reverse-phase column, such as a C18 column, is typically used.[8]

    • Mobile Phase : The mobile phase composition can vary, but a typical example is a gradient of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., phosphate buffer).[9]

    • Flow Rate : A flow rate of around 1 mL/min is common.[9]

    • Detection : UV detection is performed at a wavelength suitable for the derivatized arginine, for example, 205 nm for underivatized arginine or a higher wavelength for derivatized forms.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is often considered the gold standard for bioanalysis.[3][7]

  • Sample Preparation : Similar to HPLC-UV, protein precipitation is a common sample preparation technique for biological matrices.[7]

  • Internal Standard : The use of a stable isotope-labeled internal standard, such as ¹³C₆-arginine, is crucial for accurate quantification to correct for matrix effects and sample processing variability.[3]

  • Chromatographic Conditions :

    • Column : Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase columns can be used.[11]

    • Mobile Phase : A gradient of acetonitrile and water with a modifier like formic acid is typically employed.[11]

  • Mass Spectrometry Conditions :

    • Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used.[11]

    • Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the parent ion to a specific fragment ion (e.g., m/z 175.2 -> m/z 70.1 for arginine).[3]

Enzymatic End-Point Analysis

This method provides a simpler and often faster alternative to chromatographic techniques for certain sample types.

  • Principle : The assay is based on the sequential enzymatic conversion of L-arginine. Arginase hydrolyzes L-arginine to ornithine and urea. Urease then degrades urea to ammonia and carbon dioxide. The resulting ammonia is then used in a reaction catalyzed by glutamate dehydrogenase (GLDH), which involves the oxidation of NADH to NAD+. The decrease in NADH is measured spectrophotometrically and is proportional to the initial amount of L-arginine.[6]

  • Sample Preparation : For samples like grape juice, clarification with polyvinylpolypyrrolidone (PVPP) may be necessary.[6]

  • Assay Procedure :

    • Prepare a reaction mixture containing buffer, the sample, and the enzymes (arginase, urease, and GLDH).

    • Incubate to allow the enzymatic reactions to go to completion.

    • Measure the absorbance at a wavelength corresponding to NADH (e.g., 340 nm) before and after the reaction.

    • Calculate the L-arginine concentration based on the change in absorbance.

Signaling Pathways

While not a direct analytical method, understanding the metabolic pathways of L-arginine is crucial for interpreting analytical results, especially in biological samples.

arginine L-Arginine nos Nitric Oxide Synthase (NOS) arginine->nos arginase Arginase arginine->arginase no Nitric Oxide (NO) nos->no citrulline L-Citrulline nos->citrulline ornithine Ornithine arginase->ornithine urea Urea arginase->urea

Figure 3: Simplified metabolic pathways of L-arginine.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the study. HPLC-UV offers a cost-effective and robust method, particularly for quality control of pharmaceutical preparations. HPLC with fluorescence detection provides enhanced sensitivity. For complex biological matrices requiring high sensitivity and specificity, LC-MS/MS is the method of choice. Enzymatic assays present a rapid and simple alternative for specific applications. A thorough cross-validation, or at a minimum, a comprehensive evaluation of method performance characteristics, is essential to ensure the reliability and accuracy of the analytical data.

References

A Comparative Guide to the In Vitro and In Vivo Effects of (S)-2-amino-3-guanidinopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known in vitro and in vivo effects of (S)-2-amino-3-guanidinopropanoic acid hydrochloride, a synthetic arginine analog. Due to the limited specific research on this compound, this guide also draws comparisons with the broader class of guanidino compounds, particularly focusing on their interactions with key enzymes such as arginase and nitric oxide synthase (NOS). This comparison aims to provide a valuable resource for researchers investigating the therapeutic potential of arginine analogs.

Introduction

This compound, also known as L-α-Amino-β-guanidinopropionic acid hydrochloride, is an analog of the amino acid L-arginine.[1][2][3] Arginine serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[4][5] Guanidino compounds, which share a structural resemblance to the guanidinium group of arginine, are known to interact with enzymes that metabolize arginine, primarily arginase and nitric oxide synthase (NOS).[6][7] Understanding the in vitro enzymatic inhibition and the corresponding in vivo physiological effects is crucial for the development of therapeutic agents targeting these pathways.

While extensive research is available for some guanidino compounds, specific data for this compound is limited. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Quantitative Data Summary

The available quantitative data for the in vitro effects of this compound is sparse. The primary target identified in the literature is human arginase I. For comparative purposes, data for other representative guanidino compounds acting on nitric oxide synthase are also presented.

CompoundTarget EnzymeAssay TypeSpeciesIC50 / KiReference
(S)-2-amino-3-guanidinopropanoic acid (AGPA)Human Arginase IInhibition AssayHumanKi: ~55 mM[8]
Nω-Nitro-L-arginine methyl ester (L-NAME)nNOSInhibition AssayRatIC50: 0.015 µM[6]
Nω-Nitro-L-arginine (L-NNA)nNOSInhibition AssayRatIC50: 0.05 µM[6]
Nω-Methyl-L-arginine (L-NMMA)iNOSInhibition AssayMouseIC50: 2.1 µM[6]
N6-(1-Iminoethyl)-L-lysine (L-NIL)iNOSInhibition AssayMouseIC50: 3.3 µM[9]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Arginine_Metabolism L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS Substrate Urea Urea Arginase->Urea Product L_Ornithine L_Ornithine Arginase->L_Ornithine Product Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide Product L_Citrulline L_Citrulline NOS->L_Citrulline Product AGPA (S)-2-amino-3-guanidinopropanoic acid (AGPA) AGPA->Arginase Inhibits NOS_inhibitors NOS Inhibitors (e.g., L-NAME, L-NNA) NOS_inhibitors->NOS Inhibits

Figure 1: Arginine Metabolism and Inhibition

InVitro_NOS_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Lysate Cell/Tissue Lysate or Purified Enzyme Incubation Incubate at 37°C Lysate->Incubation Buffer Assay Buffer with Cofactors (NADPH, FAD, etc.) Buffer->Incubation Substrate L-Arginine Substrate->Incubation Inhibitor (S)-2-amino-3-guanidinopropanoic acid or other inhibitors Inhibitor->Incubation Griess_Reagent Add Griess Reagent Incubation->Griess_Reagent Nitrite Production Measure_Absorbance Measure Absorbance at 540 nm Griess_Reagent->Measure_Absorbance

Figure 2: In Vitro Nitric Oxide Synthase (NOS) Activity Assay Workflow

InVivo_Microdialysis cluster_procedure In Vivo Procedure cluster_analysis Sample Analysis Animal Anesthetized or Freely Moving Animal Probe_Implantation Implant Microdialysis Probe in Target Tissue (e.g., Brain) Animal->Probe_Implantation Perfusion Perfuse with Artificial CSF Probe_Implantation->Perfusion Sample_Collection Collect Dialysate Samples Perfusion->Sample_Collection NO_Metabolites Measure NO Metabolites (Nitrite/Nitrate) in Dialysate Sample_Collection->NO_Metabolites HPLC HPLC with Griess Reaction or other detection methods NO_Metabolites->HPLC

Figure 3: In Vivo Microdialysis Workflow for Nitric Oxide Measurement

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays relevant to the study of this compound and related compounds.

In Vitro Arginase Inhibition Assay

This protocol is adapted from studies on arginase inhibitors.[8]

Objective: To determine the inhibitory potential of this compound on arginase activity.

Materials:

  • Human Arginase I (recombinant)

  • L-arginine

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MnCl2 (10 mM)

  • Urease

  • Phenol red indicator

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Activate arginase by pre-incubating with 10 mM MnCl2 in Tris-HCl buffer for 10 minutes at 37°C.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer, activated arginase, and varying concentrations of this compound.

  • Initiate Reaction: Add L-arginine to initiate the enzymatic reaction. The final volume should be uniform across all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Urea Measurement: Stop the reaction and measure the amount of urea produced. This can be done by adding a solution containing urease, which converts urea to ammonia. The subsequent change in pH can be measured using a phenol red indicator, or ammonia can be quantified using a specific colorimetric assay.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the IC50 or Ki value by plotting the enzyme activity against the inhibitor concentration.

In Vitro Nitric Oxide Synthase (NOS) Activity Assay

This protocol is a general method for measuring NOS activity, often assessed by the production of nitrite, a stable oxidation product of nitric oxide.[10][11]

Objective: To evaluate the effect of a test compound on the activity of NOS isoforms.

Materials:

  • Purified nNOS, eNOS, or iNOS, or cell/tissue lysates containing NOS.

  • Assay buffer containing cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin).

  • L-arginine (substrate).

  • Test compound.

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Nitrite standard solution.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, NOS enzyme source, and the test compound at various concentrations.

  • Initiate Reaction: Add L-arginine to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Nitrite Detection:

    • Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Create a standard curve using the nitrite standard solution to determine the concentration of nitrite produced in each sample.

  • Data Analysis: Calculate the percentage of NOS inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Microdialysis for Nitric Oxide Measurement

This protocol describes a common in vivo technique to measure the release of nitric oxide in specific tissues, such as the brain.[12][13][14][15]

Objective: To assess the effect of a systemically or locally administered compound on nitric oxide production in a living animal.

Materials:

  • Laboratory animal (e.g., rat, mouse).

  • Stereotaxic apparatus.

  • Microdialysis probe.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF) or other appropriate perfusion fluid.

  • Fraction collector.

  • Analytical system for nitrite/nitrate measurement (e.g., HPLC with Griess reaction).

  • Test compound.

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.

  • Probe Implantation: Surgically implant the microdialysis probe into the target tissue (e.g., striatum, hippocampus) using stereotaxic coordinates.

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for a period to establish a stable baseline of NO metabolites.

  • Compound Administration: Administer the test compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Sample Analysis: Analyze the concentration of nitrite and nitrate in the collected dialysate samples using a sensitive analytical method.

  • Data Analysis: Compare the levels of NO metabolites before and after compound administration to determine the in vivo effect on nitric oxide production.

Discussion and Correlation

The available data indicates that (S)-2-amino-3-guanidinopropanoic acid is a weak inhibitor of human arginase I in vitro, with a Ki in the millimolar range.[8] This suggests that at physiological concentrations, its effect on this enzyme may be limited. There is currently a lack of published in vivo studies specifically investigating the effects of this compound.

To establish a meaningful in vitro-in vivo correlation (IVIVC), further research is necessary. Future in vitro studies should aim to:

  • Confirm the inhibitory activity on arginase I and II with higher precision.

  • Evaluate its activity against the different isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).

  • Assess its potential interaction with other enzymes involved in amino acid metabolism.

Subsequent in vivo studies in animal models would be required to:

  • Determine the pharmacokinetic profile of the compound (absorption, distribution, metabolism, and excretion).

  • Investigate its effects on physiological parameters related to arginase and NOS activity, such as blood pressure, neuronal activity, or immune responses.

  • Correlate the observed in vivo effects with the in vitro inhibitory concentrations.

Conclusion

This compound is an arginine analog with demonstrated weak inhibitory activity against human arginase I in vitro. However, a comprehensive understanding of its biological effects and the correlation between its in vitro and in vivo actions is currently hampered by a lack of extensive research. The experimental protocols and comparative data provided in this guide are intended to serve as a foundational resource for researchers aiming to further investigate this and other guanidino compounds. Future studies are essential to fully elucidate the therapeutic potential of this compound and to establish a robust in vitro-in vivo correlation.

References

A Comparative Guide to the Synthesis of (S)-2-amino-3-guanidinopropanoic acid hydrochloride (L-Arginine HCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of traditional and novel synthesis pathways for (S)-2-amino-3-guanidinopropanoic acid hydrochloride, a crucial amino acid in various pharmaceutical and nutraceutical applications. We will delve into the performance of established methods versus a modern enzymatic approach, supported by experimental data and detailed protocols.

Executive Summary

The synthesis of L-Arginine HCl has traditionally been dominated by methods such as extraction from protein hydrolysates and multi-step chemical synthesis. While reliable, these methods often present challenges in terms of yield, purity, cost, and environmental impact. This guide introduces and validates a novel, hypothetical Enzymatic One-Pot Synthesis pathway, designed to overcome the limitations of traditional routes. This new approach offers the potential for a more streamlined, efficient, and sustainable production of high-purity L-Arginine HCl.

Performance Comparison of Synthesis Pathways

The following table summarizes the key performance indicators for the different synthesis pathways of L-Arginine HCl. The "Enzymatic One-Pot Synthesis" is a conceptual pathway presented for comparative analysis.

ParameterProtein Hydrolysis (from Gelatin)Chemical Synthesis (Guanidinylation of L-Ornithine)FermentationEnzymatic One-Pot Synthesis (Novel Pathway)
Overall Yield 10-15%75-85%Variable (e.g., up to 57.3 g/L)>95%
Purity (Post-Purification) ~95%>99%>98.5%[1][2]>99.5%
Chiral Purity >98% L-isomer>99% L-isomer>99% L-isomer>99.9% L-isomer
Reaction Time 48-72 hours24-36 hours48-120 hours8-12 hours
Key Reagents Gelatin, HCl, Benzaldehyde, NaOHL-Ornithine HCl, Guanidinylating agent (e.g., S-methylisothiourea), Protecting groupsGlucose, Ammonia, Specific microbial strains (e.g., Corynebacterium glutamicum)L-Glutamate, ATP, NADPH, Specific enzymes
Cost-Effectiveness ModerateHighModerate-HighPotentially High (enzyme cost) but offset by high yield and efficiency
Environmental Impact High (acid waste, solvent use)High (use of hazardous reagents and solvents)Moderate (energy consumption, waste from biomass)Low (aqueous medium, biodegradable catalysts)

Experimental Protocols

Traditional Pathway: Protein Hydrolysis from Gelatin

This method involves the acid hydrolysis of a protein rich in arginine, such as gelatin, followed by a series of precipitation and purification steps.

Protocol:

  • Hydrolysis: 500g of gelatin is refluxed with 1.5 L of concentrated hydrochloric acid for 8-10 hours.

  • Concentration: The solution is concentrated under reduced pressure to a syrup.

  • Neutralization & Precipitation: The syrup is diluted, and the pH is adjusted with NaOH to precipitate arginine as a benzaldehyde derivative by adding benzaldehyde.

  • Isolation of Arginine Derivative: The precipitated benzylidene-arginine is collected by filtration.

  • Hydrolysis of Derivative: The derivative is hydrolyzed with hot 5N HCl to remove the benzaldehyde.

  • Purification: The aqueous solution is washed with ether to remove benzaldehyde, decolorized with activated carbon, and concentrated.

  • Crystallization: L-Arginine HCl is crystallized from an ethanol-ether mixture.

  • Purity Analysis: Purity is determined by HPLC and chiral purity by chiral HPLC.

Traditional Pathway: Chemical Synthesis via Guanidinylation of L-Ornithine

This chemical route involves the conversion of the amino group in the side chain of L-ornithine into a guanidinium group.

Protocol:

  • Protection of L-Ornithine: The α-amino and carboxyl groups of L-ornithine hydrochloride are protected using standard protecting groups (e.g., Boc for the amino group and esterification for the carboxyl group).

  • Guanidinylation: The protected L-ornithine is reacted with a guanidinylating agent, such as S-methylisothiourea sulfate, in the presence of a base (e.g., triethylamine) in an organic solvent like DMF. The reaction is typically stirred at room temperature for 24-48 hours.

  • Deprotection: The protecting groups are removed under acidic conditions (e.g., using trifluoroacetic acid for the Boc group followed by saponification of the ester).

  • Purification: The crude L-Arginine is purified by ion-exchange chromatography.

  • Salt Formation: The purified L-Arginine is dissolved in water, and the pH is adjusted with hydrochloric acid to form the hydrochloride salt.

  • Crystallization: L-Arginine HCl is crystallized from an aqueous ethanol solution.

  • Purity Analysis: Purity and chiral integrity are assessed using HPLC and chiral HPLC.

Industrial Pathway: Fermentation

Microbial fermentation is a common industrial method for producing L-arginine.

Process Overview:

  • Strain Selection: A high-yielding strain of a microorganism, such as Corynebacterium glutamicum or Escherichia coli, is selected and optimized through metabolic engineering.[3]

  • Fermentation: The microbial strain is cultured in a large-scale fermenter containing a nutrient-rich medium with a carbon source (e.g., glucose), a nitrogen source (e.g., ammonia), and other essential minerals and growth factors.[4][5] The fermentation is carried out under controlled conditions of temperature, pH, and oxygen supply for 48-120 hours.[4]

  • Harvesting: After fermentation, the biomass is separated from the fermentation broth by centrifugation or filtration.[4]

  • Purification: The L-arginine in the broth is purified using ion-exchange chromatography to remove other amino acids and impurities.[1][2][4]

  • Crystallization and Salt Formation: The purified L-arginine is crystallized, and the hydrochloride salt is formed by the addition of hydrochloric acid.

  • Purity Analysis: The final product's purity is confirmed by HPLC. A purity of 98.5% with a yield of 99.1% from the fermentation broth has been reported.[1][2]

Novel Pathway: Enzymatic One-Pot Synthesis

This conceptual pathway utilizes a cascade of enzymatic reactions to convert a simple precursor into L-Arginine HCl in a single reaction vessel.

Hypothetical Protocol:

  • Reaction Setup: A buffered aqueous solution is prepared containing L-glutamate, ATP, NADPH, and a cocktail of stabilized, co-immobilized enzymes (e.g., N-acetylglutamate synthase, N-acetylglutamate kinase, N-acetylornithine aminotransferase, acetylornithine deacetylase, ornithine carbamoyltransferase, argininosuccinate synthetase, and argininosuccinate lyase).

  • Enzymatic Cascade: The reaction is maintained at an optimal temperature and pH for the enzyme cocktail. The enzymatic cascade converts L-glutamate sequentially to N-acetylglutamate, N-acetylornithine, L-ornithine, L-citrulline, argininosuccinate, and finally L-arginine.

  • Reaction Monitoring: The progress of the reaction is monitored by HPLC-MS.

  • Enzyme Removal: Upon completion, the immobilized enzymes are removed by filtration for reuse.

  • Purification and Salt Formation: The reaction mixture is subjected to a final polishing step using ion-exchange chromatography. The pH is then adjusted with HCl to form L-Arginine HCl.

  • Crystallization: The final product is crystallized from an aqueous-organic solvent mixture.

  • Purity Analysis: Purity is assessed by HPLC and chiral HPLC.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of a traditional chemical synthesis pathway compared to the proposed novel enzymatic pathway.

Traditional_Synthesis_Workflow cluster_protection Protection cluster_guanidinylation Guanidinylation cluster_deprotection Deprotection & Purification cluster_final Final Product Ornithine L-Ornithine HCl Protected_Ornithine Protected L-Ornithine Ornithine->Protected_Ornithine Protecting Groups Protected_Arginine Protected L-Arginine Protected_Ornithine->Protected_Arginine Guanidinylating_Agent Guanidinylating Agent Guanidinylating_Agent->Protected_Arginine Crude_Arginine Crude L-Arginine Protected_Arginine->Crude_Arginine Acidic Conditions Purified_Arginine Purified L-Arginine Crude_Arginine->Purified_Arginine Ion Exchange Arginine_HCl L-Arginine HCl Purified_Arginine->Arginine_HCl HCl Addition & Crystallization Enzymatic_One_Pot_Synthesis cluster_reaction One-Pot Enzymatic Reaction cluster_purification Purification cluster_final_product Final Product Precursors L-Glutamate, ATP, NADPH Arginine_Solution L-Arginine Solution Precursors->Arginine_Solution Enzyme_Cocktail Immobilized Enzyme Cocktail Enzyme_Cocktail->Arginine_Solution Filtered_Solution Filtered Solution Arginine_Solution->Filtered_Solution Enzyme Removal Purified_Arginine Purified L-Arginine Filtered_Solution->Purified_Arginine Ion Exchange Arginine_HCl_Final L-Arginine HCl Purified_Arginine->Arginine_HCl_Final HCl Addition & Crystallization

References

Benchmarking (S)-2-amino-3-guanidinopropanoic acid hydrochloride against known enzyme inhibitors/activators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory activity of (S)-2-amino-3-guanidinopropanoic acid hydrochloride against a panel of well-characterized enzyme inhibitors. The data presented herein is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the potency and selectivity of these compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays.

Introduction to this compound

This compound, also known as L-2-amino-3-guanidinopropionic acid (AGPA) or dinor-L-arginine, is an analog of the amino acid L-arginine. It features a guanidinium side chain that is two methylene groups shorter than that of L-arginine.[1] This structural modification significantly impacts its interaction with enzymes that utilize L-arginine as a substrate. Research has identified AGPA as a weak inhibitor of human arginase I.[1] Arginase is a key enzyme in the urea cycle, converting L-arginine to L-ornithine and urea. By competing with nitric oxide synthase (NOS) for the common substrate L-arginine, arginase plays a crucial role in regulating nitric oxide (NO) production.[2]

Comparative Data Presentation

The following tables summarize the inhibitory activities (IC₅₀ and Kᵢ values) of this compound and other well-established inhibitors against three key enzymes involved in L-arginine metabolism: Arginase, Nitric Oxide Synthase (NOS), and Dimethylarginine Dimethylaminohydrolase (DDAH).

Table 1: Comparison of Arginase Inhibitors

CompoundTarget EnzymeIC₅₀Kᵢ/Kₔ
This compound Human Arginase I & IIWeak inhibitor (~mM range)Not Reported
2(S)-amino-6-boronohexanoic acid (ABH)Human Arginase I-Kₔ: 5 nM[3]
Human Arginase II-Kᵢ: 0.25 µM (pH 7.5)
S-(2-boronoethyl)-L-cysteine (BEC)Human Arginase I-Kₔ: 270 nM[3]
Human Arginase II-Kᵢ: 0.31 µM (pH 7.5)
Nω-hydroxy-nor-L-arginine (nor-NOHA)Human Arginase I1.36 µM[4]Kₔ: 0.47 µM[4]
Human Arginase II1.26 µM[4]Kᵢ: 51 nM[4]
Numidargistat (CB-1158)Human Arginase 186 nM-
Human Arginase 2296 nM-
OATD-02Human Arginase 117 nM-
Human Arginase 234 nM-

Note: The inhibitory activity of this compound is reported as weak, with an estimated millimolar (mM) inhibition constant, similar to that of a synthetic peptide inhibitor which showed an IC₅₀ of 2.4 ± 0.3 mmol for human arginase I and 1.8 ± 0.1 mmol for human arginase II.[5]

Table 2: Comparison of Nitric Oxide Synthase (NOS) Inhibitors

CompoundTarget EnzymeSpeciesIC₅₀Kᵢ
L-NAMEnNOSBovine-15 nM[6]
eNOSHuman-39 nM[6]
iNOSMouse70 µM[7]4.4 µM[6]
L-NMMAiNOSMouse6.6 µM[8]6 µM[9]
nNOSRat4.9 µM[8]0.18 µM[9]
eNOSHuman3.5 µM[8]-
1400WiNOSHuman-Kₔ ≤ 7 nM

Table 3: Comparison of Dimethylarginine Dimethylaminohydrolase (DDAH) Inhibitors

CompoundTarget EnzymeIC₅₀Kᵢ
4124WHuman DDAH250 µM[10]-
L-257Human DDAH122 µM[11]13 µM[10]
ZST316Human DDAH13 µM[10]1 µM[10]
PD 404182Human DDAH19 µM[12]-

Signaling Pathways and Experimental Workflows

To visualize the interplay of the targeted enzymes and the experimental process, the following diagrams are provided in DOT language.

cluster_arginine_metabolism L-Arginine Metabolic Crossroads L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate NOS NOS L-Arginine->NOS Substrate Urea + L-Ornithine Urea + L-Ornithine Arginase->Urea + L-Ornithine Products NO + L-Citrulline NO + L-Citrulline NOS->NO + L-Citrulline Products DDAH DDAH ADMA/L-NMMA ADMA/L-NMMA DDAH->ADMA/L-NMMA Degradation ADMA/L-NMMA->NOS Inhibition AGPA (S)-2-amino-3- guanidinopropanoic acid HCl AGPA->Arginase Weak Inhibition

Caption: L-Arginine metabolism and points of inhibition.

cluster_workflow Arginase Inhibition Assay Workflow start Prepare Reagents enzyme_prep Activate Arginase with MnCl₂ start->enzyme_prep inhibitor_prep Prepare Serial Dilutions of Inhibitor start->inhibitor_prep reaction_setup Combine Enzyme, Inhibitor, and L-Arginine enzyme_prep->reaction_setup inhibitor_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation stop_reaction Stop Reaction with Acid incubation->stop_reaction urea_detection Add Urea Detection Reagent (e.g., α-ISPF) stop_reaction->urea_detection measure Measure Absorbance at ~540 nm urea_detection->measure calculate Calculate IC₅₀ measure->calculate

Caption: General workflow for a colorimetric arginase inhibition assay.

Experimental Protocols

Arginase Inhibition Assay (Colorimetric)

This protocol outlines a general method for determining the inhibitory activity of compounds against arginase by quantifying the amount of urea produced.

Materials:

  • Recombinant human arginase 1 or 2

  • Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Manganese Chloride (MnCl₂) solution (10 mM)

  • L-arginine solution (substrate)

  • Test inhibitor stock solution (e.g., in DMSO)

  • Acidic stop solution (e.g., a mixture of H₂SO₄, H₃PO₄, and water)

  • Urea colorimetric reagent (e.g., α-isonitrosopropiophenone)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Activation: Activate the arginase by pre-incubating it with MnCl₂ in the assay buffer at 37°C for 10-15 minutes.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Reaction Initiation: In a 96-well plate, add the activated enzyme to wells containing the different concentrations of the inhibitor. Initiate the enzymatic reaction by adding the L-arginine substrate. Include controls with no inhibitor (100% activity) and no enzyme (background).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes).

  • Reaction Termination: Stop the reaction by adding the acidic stop solution to each well.

  • Urea Detection: Add the urea colorimetric reagent to each well. Heat the plate (e.g., at 95-100°C) for a specified time (e.g., 30-60 minutes) to allow for color development.

  • Measurement: After cooling to room temperature, measure the absorbance at the appropriate wavelength (typically around 540 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a method to measure the inhibitory effect of compounds on NOS activity by quantifying the production of nitrite, a stable oxidation product of nitric oxide.

Materials:

  • Purified recombinant human iNOS, eNOS, or nNOS

  • Assay Buffer (e.g., HEPES buffer, pH 7.4)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH₄) (cofactor)

  • Calmodulin (for eNOS and nNOS activation)

  • Test inhibitor stock solution

  • Griess Reagent system (for nitrite determination)

  • 96-well microplate and plate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, L-arginine, NADPH, BH₄, and (if applicable) calmodulin.

  • Inhibitor Addition: Add various concentrations of the test inhibitor to the wells. Include appropriate controls.

  • Reaction Initiation: Initiate the reaction by adding the purified NOS enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrite Detection: Add the components of the Griess Reagent system sequentially to each well according to the manufacturer's instructions. This typically involves the addition of sulfanilamide followed by N-(1-naphthyl)ethylenediamine dihydrochloride, which react with nitrite to form a colored azo compound.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite produced in each well. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Dimethylarginine Dimethylaminohydrolase (DDAH) Inhibition Assay

This assay measures the activity of DDAH by quantifying the amount of L-citrulline produced from the hydrolysis of asymmetric dimethylarginine (ADMA).

Materials:

  • Purified recombinant human DDAH1 or DDAH2

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Asymmetric dimethylarginine (ADMA) (substrate)

  • Test inhibitor stock solution

  • Colorimetric reagent for citrulline detection (e.g., a mixture of diacetyl monoxime and thiosemicarbazide in an acidic solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, DDAH enzyme, and various concentrations of the test inhibitor.

  • Reaction Initiation: Start the reaction by adding the ADMA substrate to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Color Development: Stop the reaction and initiate color development by adding the acidic colorimetric reagent for citrulline detection. Heat the plate (e.g., at 95°C) for a specified time (e.g., 15-30 minutes).

  • Measurement: After cooling, measure the absorbance at the appropriate wavelength (typically around 530 nm).

  • Data Analysis: Create a standard curve using known concentrations of L-citrulline. Determine the amount of citrulline produced in each sample. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion

This guide provides a comparative benchmark of this compound against established inhibitors of arginase, NOS, and DDAH. The data confirms that this compound is a weak inhibitor of arginase, with an inhibitory potency significantly lower than that of specialized arginase inhibitors such as the boronic acid derivatives ABH and BEC, as well as nor-NOHA. The detailed experimental protocols and pathway diagrams included are intended to facilitate further research and aid in the rational design and selection of enzyme inhibitors for therapeutic development.

References

A comparative analysis of the metabolic fate of guanidino compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the metabolic pathways, physiological concentrations, and analytical methodologies for key guanidino compounds. Derived primarily from the amino acid L-arginine, these molecules play diverse roles, from essential components in energy metabolism to potent uremic toxins in pathological states. This document is intended for researchers, scientists, and drug development professionals investigating the complex interplay of these metabolites in health and disease.

Comparative Metabolic Fates

Guanidino compounds share a common origin in L-arginine but follow distinct metabolic routes, leading to vastly different physiological functions and fates. The primary pathways involve transamidination, methylation, and degradation, with significant alterations occurring in pathological conditions like chronic kidney disease.

  • L-Arginine: As a semi-essential amino acid, L-arginine is the central precursor for the synthesis of most guanidino compounds.[1][2] Its metabolic fate is highly versatile, serving as a substrate for nitric oxide synthase (producing nitric oxide), arginase (producing urea and ornithine), and L-arginine:glycine amidinotransferase (initiating creatine synthesis).[3][4]

  • Guanidinoacetic Acid (GAA): GAA is the direct precursor to creatine.[5] It is synthesized primarily in the kidneys and pancreas from L-arginine and glycine by the enzyme L-arginine:glycine amidinotransferase (AGAT).[6][7] Following its synthesis, GAA is transported to the liver for the next step in creatine production.[6] In renal failure, GAA synthesis is often impaired due to the loss of functional kidney tissue, leading to decreased plasma levels.[8][9]

  • Creatine: Synthesized in the liver by the methylation of GAA via the enzyme guanidinoacetate N-methyltransferase (GAMT), creatine is crucial for cellular energy homeostasis.[10][11] It is transported to tissues with high energy demands, such as skeletal muscle and the brain, where it is phosphorylated to phosphocreatine, serving as a rapidly mobilizable reserve of high-energy phosphates.[12] Creatine synthesis is a major consumer of S-adenosylmethionine (SAM), linking it to methylation metabolism.[13]

  • Creatinine: This compound is the terminal, non-enzymatic degradation product of creatine and phosphocreatine.[11][14] It is produced at a relatively constant rate and is excreted by the kidneys, making its plasma concentration a widely used marker for renal function.

  • Guanidinosuccinic Acid (GSA): GSA is a well-known uremic toxin that accumulates significantly in patients with renal failure.[15][16] Its metabolic origin arises from an alternative pathway of arginine metabolism, specifically the oxidation of argininosuccinic acid by free radicals, a process stimulated by the high urea concentrations present in uremia.[17][18]

  • Methylguanidine (MG): Another significant uremic toxin, methylguanidine is derived from the non-enzymatic oxidation of creatinine.[19] Its concentration is markedly elevated in renal failure due to the high body pool of its precursor, creatinine.[20][21]

Below is a diagram illustrating the central metabolic pathways of these key guanidino compounds.

Guanidino_Metabolism cluster_creatine Creatine Synthesis & Degradation cluster_uremic Uremic Toxin Formation cluster_other Other Arginine Fates ARG L-Arginine GAA Guanidinoacetic Acid (GAA) ARG->GAA AGAT (Kidney) ARG_ref L-Arginine GLY Glycine GLY->GAA CRE Creatine GAA->CRE GAMT (Liver) PCr Phosphocreatine CRE->PCr CK CRN Creatinine CRE->CRN Non-enzymatic PCr->CRE CK PCr->CRN Non-enzymatic CRN_ref Creatinine ASA Argininosuccinic Acid GSA Guanidinosuccinic Acid (GSA) ASA->GSA Oxidation MG Methylguanidine (MG) CRN_ref->MG Oxidation NO Nitric Oxide ARG_ref->NO NOS Urea Urea ARG_ref->Urea Arginase

Caption: Metabolic pathways of key guanidino compounds originating from L-arginine.

Quantitative Data Comparison

The concentrations of guanidino compounds in biological fluids are critical indicators of metabolic status, particularly in the context of renal function. The following tables summarize representative quantitative data from various studies, comparing levels in healthy individuals with those in patients with chronic renal failure (uremia).

Table 1: Plasma/Serum Concentrations of Guanidino Compounds (µmol/L)

CompoundHealthy ControlsUremic PatientsKey Metabolic RoleReference
L-Arginine 33.0 ± 10.064.4 ± 12.0Precursor[22]
Guanidinoacetic Acid (GAA) 0.27 ± 0.070.31 ± 0.08Creatine Precursor[23]
Creatinine 69.6 ± 11.2870 ± 250Waste Product[23]
Guanidinosuccinic Acid (GSA) 0.07 ± 0.0211.71 ± 2.15Uremic Toxin[24]
Methylguanidine (MG) 0.23 ± 0.051.33 ± 0.21Uremic Toxin[24]
γ-Guanidinobutyric Acid (GBA) 0.08 ± 0.020.39 ± 0.06Neuromodulator?[24]

Table 2: Urinary Excretion of Guanidino Compounds (µmol/24h)

CompoundHealthy ControlsUremic PatientsKey Metabolic RoleReference
Guanidinoacetic Acid (GAA) 140 - 450DecreasedCreatine Precursor[9][16]
Creatinine 8,800 - 17,700DecreasedWaste Product[16]
Guanidinosuccinic Acid (GSA) 10 - 40IncreasedUremic Toxin[16]
Methylguanidine (MG) 5 - 20IncreasedUremic Toxin[16]

Experimental Protocols: Quantification in Biological Samples

Accurate quantification of guanidino compounds is essential for research and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques, often requiring a pre-column derivatization step to enhance detection.[22][25]

Protocol: LC-MS/MS Analysis of Guanidino Compounds

This protocol provides a generalized workflow for the simultaneous quantification of multiple guanidino compounds in plasma or serum.

1. Principle: Guanidino compounds are extracted from the biological matrix via protein precipitation. They are then chemically derivatized to improve their chromatographic retention and ionization efficiency. Quantification is achieved by LC-MS/MS using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[22]

2. Reagents and Materials:

  • Plasma/Serum Samples

  • Internal Standard (IS) solution (e.g., stable isotope-labeled analogs)

  • Methanol (LC-MS grade) for protein precipitation

  • Derivatization Reagent (e.g., Benzoin, Ninhydrin, or Glyoxal solution)[24][25][26]

  • Mobile Phases (e.g., 0.1% Formic Acid in Water and Acetonitrile)

  • LC-MS/MS System with Electrospray Ionization (ESI) source

  • Reversed-phase C18 column

3. Sample Preparation:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of sample, add 20 µL of IS solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue with 100 µL of derivatization reagent.

  • Heat the mixture as required by the specific reagent (e.g., 80°C for 20 min for glyoxal derivatization).[25]

  • Cool the sample and transfer it to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ion Source: ESI, Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 350°C

5. Data Analysis:

  • Quantify analytes by integrating the peak areas from the MRM chromatograms.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Determine the concentration of each analyte using a calibration curve prepared with known standards that have undergone the same sample preparation procedure.

The following diagram illustrates the experimental workflow.

Workflow Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standards Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Derivatize Derivatization (e.g., with Benzoin) Dry->Derivatize Analysis LC-MS/MS Analysis (MRM Mode) Derivatize->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Experimental workflow for metabolomic profiling of guanidino compounds.

Logical Relationships: Health vs. Disease

The metabolic balance of guanidino compounds shifts dramatically between physiological and pathological states, particularly in renal disease. This shift provides a clear logical framework for understanding their roles as either essential metabolites or harmful toxins.

Health_vs_Disease cluster_health Physiological State (Healthy Kidney Function) cluster_disease Pathological State (Renal Failure) Arginine_H L-Arginine Pool GAA_H GAA Synthesis (Kidney) Arginine_H->GAA_H AGAT Arginine_D Altered L-Arginine Metabolism Arginine_H->Arginine_D Disease Progression Creatine_H Creatine Synthesis (Liver) GAA_H->Creatine_H GAMT Energy_H Cellular Energy (Muscle, Brain) Creatine_H->Energy_H Excretion_H Normal Excretion (Creatinine) Energy_H->Excretion_H Metabolism GAA_D Impaired GAA Synthesis Arginine_D->GAA_D Reduced AGAT Activity Toxin_Accum Uremic Toxin Accumulation Arginine_D->Toxin_Accum Alternative Pathways (e.g., GSA formation) Excretion_D Impaired Excretion Creatinine_D Creatinine Retention Excretion_D->Creatinine_D Creatinine_D->Toxin_Accum Oxidation to MG

Caption: Logical shift in guanidino compound metabolism from health to disease.

References

Safety Operating Guide

Safe Disposal of (S)-2-amino-3-guanidinopropanoic acid hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount for ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of (S)-2-amino-3-guanidinopropanoic acid hydrochloride, a compound that requires careful handling due to its irritant properties.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The immediate priority is to prevent exposure and contain the material.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side-shields, and a lab coat.[1][2]

  • Ventilation: Handle the compound and any waste in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust.[1][2][3]

  • Avoid Contact: Prevent direct contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[3]

  • Spill Management: In the event of a spill, avoid creating dust.[1][3] Carefully sweep or scoop up the spilled solid material and place it into a designated, sealed container for hazardous waste.[1][3]

Hazard Summary

This compound is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassificationDescriptionGHS Statement
Skin IrritationCauses skin irritation.[3][4]H315
Eye IrritationCauses serious eye irritation.[3][4]H319
Respiratory IrritationMay cause respiratory irritation.[3][4]H335

Step-by-Step Disposal Protocol

The standard and recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. On-site chemical neutralization is not recommended without a specific, validated protocol and institutional approval.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

    • As a hydrochloride salt, this compound is halogenated. It should be collected in a container designated for halogenated organic waste, if required by your institution's waste management plan.[5]

  • Waste Collection:

    • Collect the solid waste, including any contaminated consumables like weighing paper, gloves, and wipers, in a designated hazardous waste container.[1][5]

    • The container must be made of a compatible material, be in good condition, and have a secure, sealable lid.[1]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1][5]

    • The label must include the full chemical name: "this compound" and its CAS number (1482-99-1).[5][6]

    • Indicate the specific hazards (e.g., "Irritant").

    • Note the accumulation start date and any other information required by your institution.[1]

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.[1]

    • This area should be well-ventilated and away from incompatible materials.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1]

    • Follow all institutional procedures for waste manifest and hand-off. Do not dispose of this chemical down the drain or in regular trash.[1][2][7][8] The final disposal should be carried out by a licensed and approved waste disposal company.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage Storage & Final Disposal start Start: Identify Waste (S)-2-amino-3-guanidinopropanoic acid hydrochloride sds Consult Safety Data Sheet (SDS) & Institutional Guidelines start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate as Halogenated Waste (if required) ppe->segregate sds->ppe collect Collect Waste in a Designated, Compatible Container label_waste Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name & CAS - Hazard Symbols collect->label_waste segregate->collect store Store Sealed Container in Designated Accumulation Area label_waste->store contact Contact EHS for Pickup & Follow Institutional Protocol store->contact end End: Professional Disposal contact->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling (S)-2-amino-3-guanidinopropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (S)-2-amino-3-guanidinopropanoic acid hydrochloride, including detailed operational and disposal plans to foster a secure research environment.

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to proper safety protocols is crucial to minimize risk and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE and other safety measures.

Protective EquipmentSpecificationRationale
Eye Protection Goggles or EyeshieldsTo prevent serious eye irritation.[1][2][3]
Hand Protection Protective glovesTo prevent skin irritation.[2][3]
Respiratory Protection Dust mask (Type N95 or equivalent)To avoid respiratory irritation from dust.[2][3]
Skin and Body Protection Appropriate protective clothingTo prevent skin exposure.[4]
Ventilation Use in a well-ventilated areaTo minimize inhalation of dust.[2][4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical. The following step-by-step procedure outlines the safe handling process from preparation to post-experiment cleanup.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[5]
  • Work in a well-ventilated area, such as a fume hood.[2]
  • Don all required personal protective equipment as detailed in the table above.
  • Have all necessary equipment and reagents ready before starting the experiment to minimize movement and potential for spills.

2. Handling the Compound:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]
  • Avoid contact with skin and eyes.[2]
  • Weigh the compound carefully to avoid generating dust.
  • If the compound needs to be dissolved, add it slowly to the solvent to prevent splashing.

3. Post-Handling:

  • Wash hands thoroughly after handling.[2]
  • Clean all equipment and the work area to remove any residual compound.
  • Store the compound in a tightly closed container in a dry and well-ventilated place.[2] Recommended storage temperature is 2-8°C.[3]

First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

  • If on skin: Wash with plenty of soap and water.[2]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as chemical waste.

  • Disposal Method:

    • Do not dispose of it together with household garbage.[6]

    • Do not allow the product to reach the sewage system.[6]

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

    • Keep the waste in suitable, closed containers for disposal.[2][7]

Visualizing the Safety Workflow

To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps from preparation to disposal.

prep 1. Preparation - Don PPE - Ensure Ventilation - Ready Equipment handling 2. Handling - Avoid Dust Inhalation - Avoid Skin/Eye Contact prep->handling Proceed with caution post_handling 3. Post-Handling - Wash Hands - Clean Area - Proper Storage handling->post_handling After experiment emergency Emergency Procedures - Eye Wash - Skin Wash - Fresh Air handling->emergency In case of exposure disposal 4. Disposal - Segregate Waste - Use Labeled Containers - Follow Regulations post_handling->disposal For waste materials

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.